molecular formula C14H18N2O2S B062910 Benzyl 4-carbamothioylpiperidine-1-carboxylate CAS No. 167757-46-2

Benzyl 4-carbamothioylpiperidine-1-carboxylate

Numéro de catalogue: B062910
Numéro CAS: 167757-46-2
Poids moléculaire: 278.37 g/mol
Clé InChI: NOXHDLSQVLNVJA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Benzyl 4-carbamothioylpiperidine-1-carboxylate is a synthetically versatile piperidine derivative designed for research and development applications. The compound features a carbamothioyl functional group at the 4-position of the piperidine ring, which serves as a valuable synthetic handle for further chemical modifications and library synthesis. The N-benzyloxycarbonyl (Cbz) protecting group provides orthogonal protection for the piperidine nitrogen, a strategy commonly employed in multi-step synthetic routes for complex molecules. Core Research Value & Potential Applications: Medicinal Chemistry Building Block: The piperidine ring is a well-established privileged structure in drug discovery, present in a wide range of bioactive molecules. This compound can be utilized as a key intermediate in the synthesis of potential therapeutic agents, serving as a core scaffold for structure-activity relationship (SAR) studies. Enzyme Inhibitor Research: Substituted piperidines are frequently investigated as inhibitors for various enzymes, including monoamine oxidases (MAOs) and others relevant to neurodegenerative diseases. The unique carbamothioyl moiety may allow researchers to explore novel interactions with enzyme active sites. Chemical Probe Development: Researchers can employ this compound to develop chemical probes for studying biological pathways and identifying new protein targets, leveraging the potential of the thiourea group to form hydrogen bonds. Handling and Usage Note: This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Propriétés

IUPAC Name

benzyl 4-carbamothioylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c15-13(19)12-6-8-16(9-7-12)14(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXHDLSQVLNVJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=S)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596979
Record name Benzyl 4-carbamothioylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167757-46-2
Record name Benzyl 4-carbamothioylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Technical Guide to the Synthesis of Benzyl 4-carbamothioylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzyl 4-carbamothioylpiperidine-1-carboxylate is a vital heterocyclic building block in contemporary medicinal chemistry. Its unique structural features, comprising a piperidine core, a carbamothioyl (thioamide) functional group, and a benzyloxycarbonyl (Cbz) protecting group, make it a valuable intermediate for the synthesis of a diverse range of pharmacologically active compounds. The thioamide moiety, in particular, is a bioisostere of the amide bond and is known to enhance metabolic stability and receptor binding affinity in various drug candidates.

This in-depth technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for Benzyl 4-carbamothioylpiperidine-1-carboxylate. The presented methodology is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a thorough discussion of the underlying chemical principles and the rationale behind key procedural choices.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a two-step approach starting from a readily available piperidine derivative. The primary disconnections are made at the carbamate and thioamide functionalities, leading to a simplified and accessible synthetic strategy.

retrosynthesis target Benzyl 4-carbamothioylpiperidine-1-carboxylate intermediate Benzyl 4-cyanopiperidine-1-carboxylate target->intermediate Thionation start 4-Cyanopiperidine intermediate->start N-Protection (Cbz) n_protection cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 4-Cyanopiperidine 4-Cyanopiperidine Intermediate Intermediate 4-Cyanopiperidine->Intermediate Nucleophilic Attack Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Intermediate Benzyl 4-cyanopiperidine-1-carboxylate Benzyl 4-cyanopiperidine-1-carboxylate Intermediate->Benzyl 4-cyanopiperidine-1-carboxylate Chloride Elimination HCl HCl Intermediate->HCl Proton Loss

Figure 2: N-Benzyloxycarbonyl protection mechanism.
Experimental Protocol: Synthesis of Benzyl 4-cyanopiperidine-1-carboxylate
  • Reaction Setup: To a solution of 4-cyanopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Reagent: Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled solution, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford Benzyl 4-cyanopiperidine-1-carboxylate as a white solid.

Reagents and Expected Yield
ReagentMolar Mass ( g/mol )QuantityMoles
4-Cyanopiperidine110.1610.0 g0.091
Benzyl Chloroformate170.5917.1 g0.100
Triethylamine101.1913.8 mL0.109
Dichloromethane-200 mL-
Expected Yield: 85-95%
Part 2: Thionation of Benzyl 4-cyanopiperidine-1-carboxylate

The final step is the conversion of the nitrile functionality into a thioamide. While several reagents can achieve this transformation, Lawesson's reagent is often preferred for its mild reaction conditions and high yields, especially with substrates containing other functional groups. [1][2]

Thionation Reagents: A Comparative Overview
ReagentAdvantagesDisadvantages
Hydrogen Sulfide (H₂S) InexpensiveToxic gas, requires specialized equipment
Phosphorus Pentasulfide (P₄S₁₀) Potent thionating agentHarsh reaction conditions, often requires high temperatures
Lawesson's Reagent Mild conditions, high yields, good functional group toleranceRelatively expensive, produces odorous byproducts

For this synthesis, Lawesson's reagent is the recommended choice to ensure the integrity of the Cbz protecting group and achieve a clean conversion.

Reaction Mechanism with Lawesson's Reagent

The mechanism of thionation of nitriles with Lawesson's reagent is proposed to involve the initial formation of a more reactive dithiophosphine ylide. This species then reacts with the nitrile to form a heterocyclic intermediate, which subsequently rearranges and hydrolyzes upon work-up to yield the thioamide.

Experimental Protocol: Synthesis of Benzyl 4-carbamothioylpiperidine-1-carboxylate
  • Reaction Setup: Dissolve Benzyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in a dry, inert solvent such as toluene or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Lawesson's Reagent: Add Lawesson's reagent (0.6 eq) portion-wise to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield Benzyl 4-carbamothioylpiperidine-1-carboxylate as a solid.

Reagents and Expected Outcome
ReagentMolar Mass ( g/mol )QuantityMoles
Benzyl 4-cyanopiperidine-1-carboxylate244.2910.0 g0.041
Lawesson's Reagent404.479.9 g0.025
Toluene-150 mL-
Expected Yield: 70-85%
Expected Purity (post-chromatography): >98%

Overall Synthesis Workflow

The following diagram illustrates the complete, two-step synthesis of Benzyl 4-carbamothioylpiperidine-1-carboxylate.

synthesis_workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Thionation Start 4-Cyanopiperidine Reagent1 Benzyl Chloroformate, TEA, DCM Intermediate Benzyl 4-cyanopiperidine-1-carboxylate Reagent1->Intermediate Stir at RT, 12-16h Reagent2 Lawesson's Reagent, Toluene Product Benzyl 4-carbamothioylpiperidine-1-carboxylate Reagent2->Product Reflux, 4-6h

Figure 3: Overall synthesis workflow diagram.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Result
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR Peaks corresponding to the piperidine ring protons, the benzyl group protons, and the thioamide protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated mass of the product.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of Benzyl 4-carbamothioylpiperidine-1-carboxylate. By starting with the readily available 4-cyanopiperidine and employing a robust N-protection strategy followed by a mild thionation with Lawesson's reagent, this approach ensures high yields and purity of the final product. The insights into the reaction mechanisms and the detailed experimental protocols are intended to empower researchers in their pursuit of novel chemical entities for drug discovery and development.

References

  • Patent CN111484444A: Synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Patent US20170369442A1: Method for preparing 4-cyanopiperidine hydrochloride.
  • Organic Chemistry Portal: Thioamide synthesis by thionation. [Link]

  • Kaboudin, B., & Elhamifar, D. (2006). A simple, efficient, and new method has been developed for the synthesis of thioamides from nitriles. Synthesis, 2006(02), 224-226.
  • Kaleta, Z., Makowski, B. T., Soos, T., & Dembinski, R. (2006). Thionation Using Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625–1628.
  • Organic Chemistry Portal: Lawesson's Reagent. [Link]

  • Ozturk, T., Ertas, E., & Mert, O. (2010). A Berzelius Reagent, Phosphorus Pentasulfide and Its Reactions. Chemical Reviews, 110(6), 3419–3478.
  • Kaboudin, B., Yarahmadi, V., Kato, J., & Yokomatsu, T. (2013). A simple and novel method for the direct conversion of carboxylic acids into thioamides. RSC Advances, 3(14), 4573-4577.
  • PubChem: 4-Cyanopiperidine. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 4-carbamothioylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Structure

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals. The introduction of a thiocarboxamide (thioamide) functional group at the 4-position, combined with a benzyl carbamate protection on the piperidine nitrogen, yields Benzyl 4-carbamothioylpiperidine-1-carboxylate. This combination of functional groups suggests potential for unique biological activities and pharmacokinetic profiles. The thioamide group, in particular, can influence hydrogen bonding capabilities, lipophilicity, and metabolic stability compared to its amide or carboxylate counterparts.

Chemical Structure

The chemical structure of Benzyl 4-carbamothioylpiperidine-1-carboxylate is defined by a central piperidine ring. The nitrogen atom of the piperidine is part of a benzyl carbamate, and the C4 position is substituted with a carbamothioyl group (-C(=S)NH₂).

Figure 1: Chemical structure of Benzyl 4-carbamothioylpiperidine-1-carboxylate.

Based on this structure, the following molecular properties can be calculated:

  • Molecular Formula: C₁₄H₁₈N₂O₂S

  • Molecular Weight: 294.37 g/mol

  • Exact Mass: 294.10890 g/mol

Predicted Physicochemical Properties and Experimental Protocols

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[1] The following sections provide predicted values and the rationale behind them, alongside standardized experimental protocols for their empirical determination.

Physical State and Thermal Properties

Based on its molecular weight and the presence of functional groups capable of hydrogen bonding (thiocarboxamide), Benzyl 4-carbamothioylpiperidine-1-carboxylate is predicted to be a solid at room temperature. Its melting point is likely to be moderately high, influenced by crystal packing forces. For comparison, related compounds like benzyl 4-acetylpiperidine-1-carboxylate exist as a white to off-white solid.[2]

Table 1: Predicted Thermal Properties

PropertyPredicted Value/RangeRationale & Comparative Data
Physical State SolidHigh molecular weight, potential for intermolecular hydrogen bonding.
Melting Point 130 - 160 °CThiocarboxamides often have higher melting points than their corresponding amides due to stronger intermolecular forces.
Boiling Point > 400 °C (Predicted, with decomposition)High molecular weight and polarity suggest a high boiling point, likely with thermal decomposition before boiling at atmospheric pressure.
Experimental Protocol: Determination of Melting Point and Thermal Stability by DSC/TGA

The combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides comprehensive information on melting point, phase transitions, and decomposition temperature.[3]

Objective: To determine the melting point and thermal decomposition profile of the compound.

Instrumentation: Simultaneous Thermal Analyzer (STA) or separate DSC and TGA instruments.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the dried compound into an aluminum DSC pan.

  • TGA Analysis:

    • Place the pan in the TGA furnace.

    • Heat the sample from 25 °C to 600 °C at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 20-50 mL/min).

    • Record the mass loss as a function of temperature.

  • DSC Analysis:

    • Place a separate, sealed pan with the sample in the DSC cell. An empty, sealed pan is used as a reference.

    • Heat the sample from 25 °C to a temperature approximately 30-50 °C above the suspected melting point at a rate of 10 °C/min under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic event.

Data Interpretation:

  • The TGA thermogram will indicate the temperature at which weight loss occurs, signifying decomposition.

  • The DSC thermogram will show an endothermic peak corresponding to the melting of the substance. The peak temperature is the melting point.

Solubility Profile

The solubility of a compound in both aqueous and lipid environments is fundamental to its absorption and distribution. The structure of Benzyl 4-carbamothioylpiperidine-1-carboxylate contains both lipophilic (benzyl group, piperidine ring) and polar (carbamate, thiocarboxamide) moieties, suggesting it will be largely insoluble in water but soluble in many organic solvents.

Table 2: Predicted Solubility Profile

SolventPredicted SolubilityRationale
Water InsolubleThe large nonpolar surface area of the benzyl and piperidine rings dominates.
5% HCl (aq) InsolubleThe piperidine nitrogen is part of a carbamate and is non-basic. The thiocarboxamide is a very weak base.
5% NaOH (aq) Slightly Soluble / InsolubleThe N-H protons of the thiocarboxamide are weakly acidic but may not be sufficiently acidic to be deprotonated by 5% NaOH.
Methanol, Ethanol SolublePolar protic solvents capable of hydrogen bonding.
Dichloromethane, Chloroform SolublePolar aprotic solvents.
Ethyl Acetate SolubleModerately polar solvent.
Hexanes, Diethyl Ether Sparingly Soluble / InsolubleNonpolar solvents.
Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to classifying a compound's solubility.[4][5]

Objective: To determine the solubility of the compound in a range of solvents.

Methodology:

  • Preparation: Add approximately 20 mg of the compound to a series of clean, dry test tubes.

  • Solvent Addition: To each tube, add 1 mL of a different solvent from Table 2.

  • Mixing: Vigorously shake or vortex each tube for 30-60 seconds.

  • Observation: Observe each tube for the complete dissolution of the solid. If the solid dissolves, the compound is classified as "soluble." If it remains undissolved, it is "insoluble."

Causality behind Experimental Choices: The choice of solvents (water, acid, base, and organic solvents of varying polarity) is designed to probe the different intermolecular forces the compound can engage in. Solubility in acid or base indicates the presence of a basic or acidic functional group, respectively. Solubility in organic solvents provides insight into the overall polarity of the molecule.

solubility_workflow start Start: 20 mg of Compound add_water Add 1 mL Water Shake start->add_water soluble_water Soluble in Water add_water->soluble_water Yes insoluble_water Insoluble add_water->insoluble_water No add_hcl Add 1 mL 5% HCl Shake insoluble_water->add_hcl soluble_hcl Soluble in Acid (Basic Compound) add_hcl->soluble_hcl Yes insoluble_hcl Insoluble add_hcl->insoluble_hcl No add_naoh Add 1 mL 5% NaOH Shake insoluble_hcl->add_naoh soluble_naoh Soluble in Base (Acidic Compound) add_naoh->soluble_naoh Yes insoluble_naoh Insoluble add_naoh->insoluble_naoh No add_organic Add 1 mL Organic Solvent (e.g., DCM, MeOH) Shake insoluble_naoh->add_organic soluble_organic Soluble in Organic Solvent add_organic->soluble_organic

Figure 2: Workflow for qualitative solubility testing.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a critical parameter for predicting a drug's ability to cross cell membranes.[6] A LogP value between 1 and 3 is often considered optimal for oral drug absorption.

Table 3: Predicted Lipophilicity

ParameterPredicted ValueRationale
LogP 2.5 - 3.5The lipophilic benzyl and piperidine fragments contribute positively to the LogP, while the polar carbamate and thiocarboxamide groups decrease it. The overall balance suggests moderate lipophilicity. For comparison, the predicted LogP (XLogP3) for Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is 1.7.[7] The replacement of -CH₂OH with the less polar -C(=S)NH₂ is expected to increase the LogP.
Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the gold standard for LogP measurement.[8][9]

Objective: To experimentally determine the n-octanol/water partition coefficient (P).

Instrumentation: UV-Vis Spectrophotometer or HPLC, separatory funnels, mechanical shaker.

Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the n-octanol-saturated water phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning:

    • In a separatory funnel, combine equal volumes of the aqueous stock solution and the water-saturated n-octanol (e.g., 10 mL of each).

    • Shake the funnel vigorously for 30 minutes at a constant temperature (e.g., 25 °C).

    • Allow the layers to separate completely (centrifugation may be required to break emulsions).

  • Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectroscopy at the λ_max of the compound or HPLC).

  • Calculation:

    • Calculate the concentration of the compound in the n-octanol phase by mass balance: [Octanol] = (Initial Total Mass - Mass in Aqueous Phase) / Volume of Octanol.

    • Calculate P: P = [Octanol] / [Aqueous].

    • Calculate LogP: LogP = log₁₀(P).

Self-Validating System: The experiment should be repeated with a stock solution prepared in the n-octanol phase and partitioned with the aqueous phase. The resulting LogP values should agree within an acceptable margin of error (e.g., ±0.1 log units).

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH. The piperidine nitrogen in the target molecule is part of a carbamate and is therefore not basic. The thiocarboxamide group can act as a very weak acid (N-H proton) or a very weak base (sulfur atom).

Table 4: Predicted pKa Values

Ionizable GroupPredicted pKaRationale
Thiocarboxamide (N-H) ~15-17 (Acidic)Thioamides are generally less acidic than amides but can be deprotonated by very strong bases.
Thiocarboxamide (C=S) ~ -1 to -2 (Basic)The sulfur atom can be protonated under strongly acidic conditions.

Given these predicted values, the molecule is expected to be neutral over the physiological pH range (1-8).

Proposed Synthetic Pathway

A plausible route to synthesize Benzyl 4-carbamothioylpiperidine-1-carboxylate would involve the conversion of a nitrile to a primary thiocarboxamide. A common starting material would be Benzyl 4-cyanopiperidine-1-carboxylate.

synthesis_workflow start Benzyl 4-cyanopiperidine-1-carboxylate product Benzyl 4-carbamothioylpiperidine-1-carboxylate start->product Thiolysis reagent H₂S, Pyridine/Triethylamine reagent->product

Figure 3: Proposed synthesis of the target compound.

Rationale: The conversion of a nitrile to a primary thioamide can be achieved by treatment with hydrogen sulfide (H₂S) gas or a source of H₂S like sodium hydrosulfide (NaSH) in the presence of a base such as pyridine or triethylamine.[10] This reaction proceeds via nucleophilic addition of the hydrosulfide anion to the nitrile carbon.

Predicted Spectroscopic Data

NMR Spectroscopy
  • ¹H NMR:

    • Aromatic Protons (Benzyl): A multiplet around 7.2-7.4 ppm (5H).

    • Benzyl CH₂: A singlet around 5.1 ppm (2H).

    • Piperidine Protons (CH₂): Broad multiplets between 1.5 and 4.2 ppm. The protons alpha to the carbamate nitrogen (positions 2 and 6) will be the most downfield.

    • Piperidine Proton (CH at C4): A multiplet around 2.5-3.0 ppm.

    • Thiocarboxamide NH₂: Two broad singlets, potentially between 7.5 and 9.5 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): ~155 ppm.

    • Thiocarbonyl Carbon (C=S): ~200-210 ppm.

    • Aromatic Carbons (Benzyl): Between 127 and 137 ppm.

    • Benzyl CH₂: ~67 ppm.

    • Piperidine Carbons: Between 25 and 50 ppm. The carbons alpha to the nitrogen will be in the 40-50 ppm range.

Mass Spectrometry
  • Molecular Ion (M⁺•): A peak at m/z = 294.

  • Key Fragmentation Patterns:

    • Loss of the benzyl group: A prominent peak at m/z = 203 (M - 91).

    • Loss of the benzyloxycarbonyl group: A peak at m/z = 159 (M - 135).

    • Formation of the benzyl cation: A prominent peak at m/z = 91.

Conclusion

This technical guide provides a detailed, predictive overview of the physicochemical properties of Benzyl 4-carbamothioylpiperidine-1-carboxylate. By leveraging data from analogous structures and outlining established experimental methodologies, we have constructed a robust profile to aid researchers in its synthesis, characterization, and evaluation as a potential therapeutic agent. The unique combination of a protected piperidine ring and a thiocarboxamide moiety makes this compound a compelling candidate for further investigation in drug discovery programs. The provided protocols offer a clear path for the empirical validation of the predicted properties, ensuring a solid foundation for future development efforts.

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  • LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts. Available at: [Link]

  • LookChem. (n.d.). Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. Available at: [Link]

  • Elsevier. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Available at: [Link]

  • PubMed Central. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Available at: [Link]

  • Begum, M., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. Available at: [Link]

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An In-depth Technical Guide to the Postulated Mechanism of Action of Benzyl 4-carbamothioylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing Benzyl 4-carbamothioylpiperidine-1-carboxylate

Benzyl 4-carbamothioylpiperidine-1-carboxylate is a synthetic compound featuring a unique combination of three key chemical moieties: a piperidine core, a carbamothioyl (thiourea) group, and a benzyl carboxylate substituent. While direct studies on the mechanism of action of this specific molecule are not extensively documented in publicly available literature, a detailed analysis of its structural components provides a strong foundation for postulating its biological activities. The piperidine scaffold is a privileged structure in medicinal chemistry, present in a wide array of pharmaceuticals targeting various biological pathways.[1][2] Similarly, thiourea derivatives are known for their diverse pharmacological properties, including enzyme inhibition and anticancer effects.[3][4] The benzyl carboxylate group can also contribute to the molecule's interaction with biological targets.

This guide, therefore, aims to provide a comprehensive overview of the postulated mechanisms of action for Benzyl 4-carbamothioylpiperidine-1-carboxylate, based on established knowledge of its constituent functional groups. Furthermore, it will serve as a practical handbook for researchers, detailing robust experimental protocols to elucidate and validate its biological function.

Postulated Mechanisms of Action: A Multi-Target Hypothesis

The unique chemical architecture of Benzyl 4-carbamothioylpiperidine-1-carboxylate suggests that it may exert its biological effects through one or more of the following mechanisms:

Acetylcholinesterase (AChE) Inhibition

Biological Rationale: The 1-benzylpiperidine core is a well-established pharmacophore for potent acetylcholinesterase (AChE) inhibitors.[5][6] AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, a therapeutic strategy for conditions such as Alzheimer's disease and other forms of dementia. Donepezil, a widely prescribed drug for Alzheimer's, features a 1-benzylpiperidine moiety.[7]

Hypothetical Interaction Model: The benzyl group of the molecule could engage in π-π stacking interactions with aromatic residues in the active site of AChE, while the piperidine nitrogen may form hydrogen bonds. The carbamothioyl group could further stabilize the binding through additional hydrogen bonding or hydrophobic interactions.

Enzyme Inhibition via the Thiourea Moiety

Biological Rationale: The thiourea group is a versatile functional group known to interact with a variety of enzymes.[8][9] Its ability to form strong hydrogen bonds and coordinate with metal ions makes it a potent inhibitor of several enzyme classes, including:

  • Kinases: Many kinase inhibitors incorporate urea or thiourea moieties to interact with the hinge region of the ATP-binding pocket.

  • Carbonic Anhydrases: Thiourea derivatives have been explored as inhibitors of carbonic anhydrases, enzymes involved in pH regulation and various physiological processes.[10]

  • Other Enzymes: The thiourea group's reactivity and binding capabilities allow it to target a broad range of other enzymes.

Hypothetical Interaction Model: The sulfur and nitrogen atoms of the carbamothioyl group can act as hydrogen bond donors and acceptors, facilitating strong interactions with amino acid residues in the active site of target enzymes.[9]

Histone Deacetylase (HDAC) Inhibition

Biological Rationale: Some compounds containing benzyl and carboxylate-like functionalities have been identified as histone deacetylase (HDAC) inhibitors.[11] HDACs are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone proteins. HDAC inhibitors have emerged as a promising class of anticancer agents.

Hypothetical Interaction Model: The structure of Benzyl 4-carbamothioylpiperidine-1-carboxylate may allow it to fit within the active site of an HDAC enzyme, with the benzyl group interacting with the outer rim and the carbamothioyl group potentially chelating the zinc ion in the catalytic site.

Experimental Protocols for Mechanism Elucidation

To systematically investigate the postulated mechanisms of action, a series of in vitro and cell-based assays are recommended.

Workflow for Investigating Postulated Mechanisms

G cluster_0 Initial Screening cluster_1 Target Validation cluster_2 Mechanism Confirmation A Compound Synthesis & Purification B In Vitro Enzyme Inhibition Assays A->B C Determine IC50/Ki Values B->C D Binding Assays (e.g., SPR, MST) C->D E Cell-Based Functional Assays D->E F Downstream Signaling Analysis (Western Blot) E->F G Cellular Thermal Shift Assay (CETSA) E->G

Caption: Experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Objective: To determine if Benzyl 4-carbamothioylpiperidine-1-carboxylate inhibits AChE activity.

  • Materials:

    • Human recombinant AChE

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 8.0)

    • Benzyl 4-carbamothioylpiperidine-1-carboxylate (test compound)

    • Donepezil (positive control)

    • 96-well microplate reader

  • Procedure:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • In a 96-well plate, add 25 µL of varying concentrations of the test compound or control.

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes.

    • Calculate the rate of reaction and determine the percent inhibition.

    • Plot percent inhibition versus compound concentration to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

  • Objective: To screen for inhibitory activity against a panel of kinases.

  • Materials:

    • Kinase panel of interest (e.g., tyrosine kinases, serine/threonine kinases)

    • Respective kinase substrates

    • ATP

    • Kinase buffer

    • Test compound

    • Staurosporine (broad-spectrum kinase inhibitor, positive control)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control.

    • In a suitable microplate, add the test compound, kinase, and substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the recommended time and temperature for the specific kinase.

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the signal (luminescence or fluorescence) on a plate reader.

    • Calculate percent inhibition and determine IC50 values for active compounds.

Protocol 3: Cell-Based Assay for Downstream Signaling (Western Blot)

  • Objective: To assess the effect of the compound on a specific signaling pathway in a cellular context.

  • Materials:

    • Relevant cell line (e.g., a cancer cell line for kinase inhibitor testing, a neuronal cell line for AChE inhibitor testing)

    • Cell culture medium and supplements

    • Test compound

    • Lysis buffer

    • Primary and secondary antibodies for target proteins

    • SDS-PAGE and Western blot equipment

  • Procedure:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of the test compound for a specified time.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein and its phosphorylated form (if applicable), as well as a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities to determine changes in protein expression or phosphorylation.

Data Interpretation and Validation

A summary of expected outcomes and their interpretations is provided in the table below.

AssayPositive ResultInterpretation
AChE Inhibition AssayLow IC50 value (nanomolar to low micromolar range)The compound is a potent inhibitor of AChE.
Kinase Inhibition PanelSelective inhibition of one or more kinasesThe compound may act as a kinase inhibitor, targeting a specific signaling pathway.
Cell-Based Signaling AssayModulation of a downstream signaling markerConfirms the on-target effect of the compound in a cellular environment.
Binding Assays (SPR, MST)Direct binding to the target protein with high affinityProvides direct evidence of target engagement and allows for the determination of binding kinetics (KD).

Visualization of a Postulated Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by Benzyl 4-carbamothioylpiperidine-1-carboxylate, assuming it acts as a kinase inhibitor targeting a receptor tyrosine kinase (RTK).

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Inhibitor Benzyl 4-carbamothioyl- piperidine-1-carboxylate Inhibitor->RTK

Caption: Postulated inhibition of an RTK signaling pathway.

Conclusion

While the precise mechanism of action for Benzyl 4-carbamothioylpiperidine-1-carboxylate remains to be definitively elucidated, its chemical structure strongly suggests potential as an inhibitor of acetylcholinesterase or other enzymes such as kinases or histone deacetylases. This guide provides a robust framework for researchers to systematically investigate these hypotheses through a series of well-defined experimental protocols. The insights gained from such studies will be invaluable in understanding the therapeutic potential of this novel compound and guiding future drug development efforts.

References

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents.

  • A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. - PubMed.

  • Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors - Semantic Scholar.

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PubMed Central.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub.

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors - ResearchGate.

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Publishing.

  • Biological Applications of Thiourea Derivatives: Detailed Review - MDPI.

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI.

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed.

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.

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An In-Depth Technical Guide to Benzyl 4-carbamothioylpiperidine-1-carboxylate as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Benzyl 4-carbamothioylpiperidine-1-carboxylate, a heterocyclic compound with significant potential for enzyme inhibition. Drawing upon established principles of medicinal chemistry and drug development, this document will explore the synthesis, characterization, and prospective applications of this molecule, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug discovery.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine moiety is a cornerstone in the design of therapeutic agents, recognized for its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile and synthetically accessible framework that can be readily modified to achieve specific pharmacological profiles.[1][3] Piperidine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, antimicrobial, and analgesic properties.[2][4][5][6] A significant area of interest lies in their application as enzyme inhibitors, with notable successes in targeting acetylcholinesterase, PI3Kδ, and monoamine oxidase, among others.[7][8][9] The carbamothioyl group, in particular, has been implicated in the inhibition of various enzymes, suggesting that its incorporation into the piperidine scaffold could yield novel and potent inhibitors.

Synthesis and Characterization of Benzyl 4-carbamothioylpiperidine-1-carboxylate

The synthesis of Benzyl 4-carbamothioylpiperidine-1-carboxylate can be approached through a multi-step process, leveraging established methodologies for the derivatization of piperidine. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis commences with commercially available 4-piperidinecarboxylic acid, which undergoes a series of transformations to introduce the desired functional groups.

Synthetic Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: N-Benzylation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amidation cluster_4 Step 5: Thionation 4-piperidinecarboxylic_acid 4-Piperidinecarboxylic Acid ester 4-Piperidinecarboxylic Acid Methyl Ester Hydrochloride 4-piperidinecarboxylic_acid->ester SOCl2, MeOH N-benzylated_ester N-Benzyl-4-piperidinecarboxylic Acid Methyl Ester ester->N-benzylated_ester Benzyl bromide, Et3N N-benzylated_acid N-Benzyl-4-piperidinecarboxylic Acid N-benzylated_ester->N-benzylated_acid NaOH, H2O/MeOH amide N-Benzyl-4-piperidinecarboxamide N-benzylated_acid->amide SOCl2, then NH3 thioamide Benzyl 4-carbamothioylpiperidine-1-carboxylate amide->thioamide Lawesson's Reagent

Caption: Proposed synthetic pathway for Benzyl 4-carbamothioylpiperidine-1-carboxylate.

Step-by-Step Experimental Protocol
  • Esterification: 4-Piperidinecarboxylic acid is refluxed with thionyl chloride in methanol to yield 4-piperidinecarboxylic acid methyl ester hydrochloride.

  • N-Benzylation: The resulting ester is treated with benzyl bromide and a non-nucleophilic base such as triethylamine in a suitable solvent like methanol to afford N-benzyl-4-piperidinecarboxylic acid methyl ester.[7]

  • Hydrolysis: The methyl ester is then hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide in a mixture of water and methanol.

  • Amidation: The carboxylic acid is converted to the acid chloride using thionyl chloride, followed by reaction with ammonia to form N-benzyl-4-piperidinecarboxamide.

  • Thionation: Finally, the amide is treated with a thionating agent, such as Lawesson's reagent, to yield the target compound, Benzyl 4-carbamothioylpiperidine-1-carboxylate.

Physicochemical Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

Technique Expected Observations
¹H NMR Characteristic peaks for the benzyl and piperidine protons.
¹³C NMR Resonances corresponding to the carbonyl, thiocarbonyl, and aromatic carbons.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight.
FT-IR Vibrational bands for N-H, C=S, and C=O functional groups.
Melting Point A sharp and defined melting point range, indicative of high purity.

Potential Enzyme Targets and Mechanistic Hypotheses

Based on the structural motifs present in Benzyl 4-carbamothioylpiperidine-1-carboxylate, several enzyme families are posited as potential targets.

Carbonic Anhydrases

Derivatives of benzyl (4-sulphamoylphenyl)carbamimidothioates have demonstrated potent inhibitory activity against various human carbonic anhydrase (hCA) isoforms.[10] The carbamothioyl moiety is a key pharmacophore that can coordinate with the zinc ion in the active site of these metalloenzymes.[10] It is hypothesized that Benzyl 4-carbamothioylpiperidine-1-carboxylate could similarly interact with the catalytic zinc of CAs, disrupting their function in pH regulation and other physiological processes.[10]

Cholinesterases

The piperidine scaffold is a well-established component of many acetylcholinesterase (AChE) inhibitors, such as Donepezil, which is used in the treatment of Alzheimer's disease.[7][11][12] The benzyl group can engage in π-π stacking interactions within the enzyme's active site gorge, while the piperidine nitrogen, when protonated, can form a crucial salt bridge. It is plausible that Benzyl 4-carbamothioylpiperidine-1-carboxylate could adopt a similar binding mode, with the carbamothioyl group providing additional interactions.

Monoamine Oxidases

Piperine derivatives containing a piperidine ring have shown inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[8] The inhibitory potential is often influenced by the nature of the substituents on the piperidine ring.[8] The benzyl and carbamothioyl groups of the title compound could contribute to its binding affinity and selectivity for MAO-A or MAO-B.

In Vitro Enzyme Inhibition Assays: A Practical Guide

To validate the inhibitory potential of Benzyl 4-carbamothioylpiperidine-1-carboxylate, a series of in vitro enzyme inhibition assays are recommended.

General Assay Workflow

The following workflow provides a generalized approach for assessing enzyme inhibition.

Enzyme Inhibition Assay Workflow Start Prepare Enzyme and Substrate Solutions Incubate Pre-incubate Enzyme with Inhibitor Start->Incubate Initiate Initiate Reaction with Substrate Incubate->Initiate Monitor Monitor Reaction Progress Initiate->Monitor Analyze Data Analysis (IC50 determination) Monitor->Analyze

Caption: A generalized workflow for in vitro enzyme inhibition assays.

Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a solution of AChE in phosphate buffer (pH 8.0).

    • Prepare a solution of acetylthiocholine iodide (ATCI), the substrate.

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the chromogen.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, AChE solution, and varying concentrations of the test compound.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add the DTNB solution to each well.

    • Initiate the reaction by adding the ATCI solution.

    • Monitor the absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Silico Modeling: Predicting Binding Affinity and Mode

Computational approaches, such as molecular docking, can provide valuable insights into the potential binding interactions of Benzyl 4-carbamothioylpiperidine-1-carboxylate with its target enzymes.

Molecular Docking Workflow

Molecular Docking Workflow Prepare_Protein Prepare Target Protein Structure Docking Perform Molecular Docking Prepare_Protein->Docking Prepare_Ligand Prepare Ligand Structure Prepare_Ligand->Docking Analyze_Results Analyze Binding Poses and Scores Docking->Analyze_Results

Sources

A Deep Dive into the Spectroscopic Signature of Benzyl 4-carbamothioylpiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Benzyl 4-carbamothioylpiperidine-1-carboxylate, a molecule of interest in contemporary drug discovery and chemical synthesis. In the absence of publicly available, peer-reviewed spectral data for this specific compound, this document serves as a predictive guide, synthesizing information from closely related structural analogs and foundational spectroscopic principles. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the experimental choices and data interpretation. This guide is designed for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's structural verification and characterization.

Introduction: The Structural Landscape

Benzyl 4-carbamothioylpiperidine-1-carboxylate is a bifunctional molecule featuring a piperidine core. This core is N-substituted with a benzyl carbamate group, a common protecting group in organic synthesis, and is also substituted at the 4-position with a carbamothioyl (thiourea) moiety. The interplay of these functional groups dictates the molecule's chemical properties and, consequently, its spectroscopic signature. Accurate structural elucidation is paramount for its application in medicinal chemistry and materials science. This guide provides the foundational spectroscopic knowledge for such endeavors.

The likely synthetic route to this compound involves the reaction of Benzyl 4-aminopiperidine-1-carboxylate with a thiocarbonyl transfer reagent. This informs our consideration of potential impurities, which may include unreacted starting materials or byproducts from side reactions.

mol lab_benzyl Benzyl Group lab_benzyl->mol lab_carbamate Carbamate lab_carbamate->mol lab_piperidine Piperidine Core lab_piperidine->mol lab_thiourea Carbamothioyl (Thiourea) lab_thiourea->mol

Caption: Molecular structure of Benzyl 4-carbamothioylpiperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. For Benzyl 4-carbamothioylpiperidine-1-carboxylate, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons (like N-H) as it can slow down the exchange rate, allowing for their observation.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise, especially for the quaternary and thiocarbonyl carbons.

  • 2D NMR (Optional but Recommended): COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons would be invaluable for unambiguous assignments.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for the benzyl group, the piperidine ring, and the thiourea moiety.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Ar-H (Phenyl)7.30 - 7.40Multiplet5HCharacteristic aromatic proton signals.
-CH₂- (Benzyl)~5.15Singlet2HBenzylic protons adjacent to the carbamate oxygen.
-NH₂ (Thiourea)7.0 - 8.0Broad Singlet2HExchangeable protons, chemical shift is concentration and solvent dependent.
-NH- (Thiourea)7.5 - 8.5Broad Singlet/Triplet1HExchangeable proton, may show coupling to the adjacent CH.
Piperidine H-4~4.0Multiplet1HDeshielded by the adjacent nitrogen of the thiourea group.
Piperidine H-2e, H-6e (axial)~4.2Multiplet2HDeshielded due to the carbamate group's anisotropy and proximity to the nitrogen.
Piperidine H-2a, H-6a (equatorial)~3.0Multiplet2HShielded relative to their axial counterparts.
Piperidine H-3e, H-5e (axial)~2.0Multiplet2H
Piperidine H-3a, H-5a (equatorial)~1.5Multiplet2H

Rationale: The chemical shifts are predicted based on known values for benzyl carbamate and piperidine derivatives. The protons on the piperidine ring alpha to the carbamate nitrogen (H-2, H-6) are expected to be significantly deshielded and show complex splitting due to restricted rotation around the N-C(O) bond. The H-4 proton is deshielded by the electronegative thiourea group. The NH protons of the thiourea will be broad and their chemical shift highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C=S (Thiourea)~185Highly deshielded, characteristic of a thiocarbonyl carbon.[1]
C=O (Carbamate)~155Typical chemical shift for a carbamate carbonyl.
Ar-C (Quaternary)~136The carbon of the phenyl ring attached to the benzylic CH₂.
Ar-CH128 - 129Aromatic carbons.
-CH₂- (Benzyl)~67Benzylic carbon.
Piperidine C-4~50Carbon attached to the thiourea nitrogen.
Piperidine C-2, C-6~44Carbons alpha to the carbamate nitrogen.
Piperidine C-3, C-5~30

Rationale: The most downfield signal will be the thiocarbonyl carbon, which is known to resonate at a much lower field than a standard carbonyl carbon.[1] The carbamate carbonyl will appear around 155 ppm. The remaining signals for the benzyl and piperidine carbons are predicted based on standard additive chemical shift rules and comparison with similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups.

Experimental Protocol: IR
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Predicted IR Absorption Bands
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Notes
N-H Stretch (Thiourea)3400 - 3100Medium-Strong, BroadTwo bands may be visible for the -NH₂ group.
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Carbamate)~1700Strong, SharpA key diagnostic peak.
C=S Stretch (Thiourea)1350 - 1150Medium-StrongCan be coupled with other vibrations, sometimes broad.
C-N Stretch1400 - 1200Medium

Rationale: The IR spectrum will be dominated by a strong C=O stretch from the carbamate. The N-H stretches of the thiourea will appear as broad bands in the high-frequency region. The C=S stretch is often weaker and can be harder to assign definitively than the C=O stretch, but it is a key feature to look for in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS
  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source is recommended for this type of molecule, as it is a soft ionization technique that is likely to produce a prominent molecular ion.

  • Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced via direct infusion or through an LC system.

  • Analysis Mode: Positive ion mode is expected to be most effective, detecting the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): Fragmentation of the isolated [M+H]⁺ ion will provide valuable structural information.

Predicted Mass Spectrum
  • Molecular Weight: C₁₄H₁₉N₃O₂S = 293.12 g/mol

  • Predicted Molecular Ion: [M+H]⁺ = m/z 294.13

Predicted Fragmentation Pattern

The fragmentation of Benzyl 4-carbamothioylpiperidine-1-carboxylate will likely proceed through several key pathways initiated by the cleavage of the most labile bonds.

M [M+H]⁺ m/z 294 F2 Tropylium cation [C₇H₇]⁺ m/z 91 M->F2 - C₇H₁₂N₃O₂S F3 Loss of CO₂ [M+H - CO₂]⁺ m/z 250 M->F3 - CO₂ F4 Piperidinylthiourea fragment [C₆H₁₂N₃S]⁺ m/z 158 M->F4 - C₈H₇O₂ F5 Loss of thiourea [M+H - CH₄N₂S]⁺ m/z 218 M->F5 - CH₄N₂S F1 Loss of Benzyl radical [M - C₇H₇]⁺ m/z 203

Caption: Predicted major fragmentation pathways for Benzyl 4-carbamothioylpiperidine-1-carboxylate in ESI-MS/MS.

Rationale:

  • Tropylium Ion (m/z 91): A very common and stable fragment for benzyl-containing compounds, resulting from the cleavage of the benzylic C-O bond. This is often the base peak.

  • Loss of CO₂ (m/z 250): Decarboxylation of the carbamate is a likely fragmentation pathway.

  • Piperidinylthiourea fragment (m/z 158): Cleavage of the carbamate ester bond can lead to the formation of the protonated piperidinylthiourea moiety.

  • Loss of thiourea (m/z 218): Cleavage of the C-N bond between the piperidine ring and the thiourea group.

Conclusion

This technical guide presents a detailed, predictive spectroscopic analysis of Benzyl 4-carbamothioylpiperidine-1-carboxylate. By leveraging data from analogous structures and fundamental principles, we have constructed a robust framework for the identification and characterization of this molecule. The predicted NMR, IR, and MS data provide a clear roadmap for researchers, enabling them to confirm the synthesis of this compound and assess its purity. As with any predictive analysis, experimental verification is the ultimate standard. However, this guide offers a strong, scientifically-grounded starting point for any investigation involving this compound.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for Triazine-Triamine derived Porous Organic Polymer supported Copper Nanoparticles (Cu-NPs@TzTa-POP): An efficient catalyst for synthesis of N-methylated products via CO2 fixation and primary carbamates from alcohols and urea. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12136, Benzyl carbamate. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2013). NMR and UV Studies of 4-Thio-2′-deoxyuridine and Its Derivatives. Molecules, 18(9), 10458–10468. [Link]

Sources

Crystal Structure Analysis of Benzyl 4-carbamothioylpiperidine-1-carboxylate: From Molecular Conformation to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a quintessential privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its synthetic versatility and conformational properties allow for the precise spatial orientation of functional groups to optimize interactions with biological targets. This guide delves into the comprehensive crystal structure analysis of a novel piperidine derivative, Benzyl 4-carbamothioylpiperidine-1-carboxylate. We explore the strategic incorporation of a thioamide group, a critical amide bioisostere known for modulating physicochemical and pharmacokinetic properties such as hydrogen-bonding capabilities, metabolic stability, and lipophilicity.[4][5][6] Furthermore, the benzyl carboxylate moiety serves as a common protecting group and a bulky substituent that can influence crystal packing.

This document provides a holistic overview of the analytical workflow, from synthesis and crystallization to advanced single-crystal X-ray diffraction (SCXRD) analysis. By dissecting the molecule's intramolecular geometry and its supramolecular assembly, we aim to establish a foundational structure-property relationship, offering critical insights for rational drug design and development.

Rationale and Synthetic Strategy

The Scientific Imperative

Understanding the three-dimensional structure of a drug candidate at atomic resolution is paramount. It reveals the precise conformation adopted by the molecule in the solid state and, more importantly, unveils the network of non-covalent interactions that govern its crystal packing. These forces are deterministic for critical pharmaceutical properties, including solubility, dissolution rate, stability, and polymorphism—all of which have profound implications for a drug's bioavailability and manufacturability. The title compound combines three key structural motifs: the conformationally flexible piperidine ring, the hydrogen-bonding powerhouse of the thioamide group, and the sterically influential benzyl carboxylate. The interplay between these components makes its structural analysis a compelling case study.

Proposed Synthesis

While the title compound is novel, a plausible synthetic pathway can be devised from commercially available starting materials. The key transformation is the conversion of a carbonyl or nitrile precursor to the desired thioamide. A robust method involves the use of Lawesson's reagent or phosphorus pentasulfide (P₂S₅) to thionate the corresponding amide, Benzyl 4-carbamoylpiperidine-1-carboxylate.

Conceptual Synthetic Workflow:

cluster_synthesis Synthesis cluster_purification Purification & Crystallization Start Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate Reagent Lawesson's Reagent or P₂S₅ in dry Toluene Start->Reagent 1. Reaction Thionation Reaction (Reflux, inert atmosphere) Reagent->Reaction 2. Product Benzyl 4-carbamothioyl- piperidine-1-carboxylate (Crude) Reaction->Product 3. Purify Column Chromatography (Silica gel) Product->Purify Solvent Solvent Selection (e.g., Ethyl Acetate/Hexane) Purify->Solvent 4. Crystal Crystallization (Slow Evaporation) Solvent->Crystal 5. Final Diffraction-Quality Single Crystals Crystal->Final 6. cluster_data Data Acquisition cluster_process Structure Determination Mount Mount Crystal on Goniometer Cool Cryo-cool (100 K) Mount->Cool Cell Determine Unit Cell Cool->Cell Collect Execute Data Collection Strategy Cell->Collect Integrate Integrate & Scale Raw Data Collect->Integrate Solve Solve Structure (e.g., SHELXT) Integrate->Solve Refine Refine Model (e.g., SHELXL) Solve->Refine Validate Validate & Analyze (e.g., PLATON) Refine->Validate Primary Primary Synthon: Strong N-H···S=C Hydrogen Bond Secondary Secondary Interactions: Weaker C-H···O/π contacts Primary->Secondary Directs core assembly Assembly Final 3D Crystal Lattice Primary->Assembly Tertiary Tertiary Forces: van der Waals Packing Secondary->Tertiary Fills space efficiently Secondary->Assembly Tertiary->Assembly

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Benzyl 4-carbamothioylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzyl 4-carbamothioylpiperidine-1-carboxylate is a valuable research chemical and a key building block in the synthesis of various pharmacologically active compounds. Its structure, featuring a piperidine core with a thiourea moiety, makes it a significant scaffold in medicinal chemistry, particularly in the development of novel therapeutics. This document provides a comprehensive, field-proven protocol for the synthesis of this target molecule, designed for researchers, scientists, and drug development professionals. The protocol is structured to not only provide a step-by-step guide but also to offer insights into the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Synthetic Strategy: A Two-Step Approach

The synthesis of Benzyl 4-carbamothioylpiperidine-1-carboxylate is most efficiently achieved through a two-step synthetic sequence starting from the commercially available Benzyl 4-oxopiperidine-1-carboxylate. The overall strategy involves:

  • Reductive Amination: Conversion of the ketone functionality of Benzyl 4-oxopiperidine-1-carboxylate into a primary amine to yield the key intermediate, Benzyl 4-aminopiperidine-1-carboxylate.

  • Thiocarbonylation: Reaction of the resulting primary amine with a thiocarbonylating agent to introduce the carbamothioyl (primary thiourea) group.

This approach is logical and robust, utilizing well-established and reliable chemical transformations.

Synthesis_Scheme cluster_0 Starting Material cluster_1 Step 1: Reductive Amination cluster_2 Step 2: Thiourea Formation Start Benzyl 4-oxopiperidine-1-carboxylate Intermediate Benzyl 4-aminopiperidine-1-carboxylate Start->Intermediate  NH4OAc, NaBH3CN, MeOH   Product Benzyl 4-carbamothioylpiperidine-1-carboxylate Intermediate->Product  NH4SCN, HCl, H2O/EtOH  

Figure 1: Overall synthetic scheme for Benzyl 4-carbamothioylpiperidine-1-carboxylate.

PART 1: Detailed Synthesis Protocol

Step 1: Synthesis of Benzyl 4-aminopiperidine-1-carboxylate via Reductive Amination

Scientific Rationale: Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. This one-pot reaction combines the formation of an imine or iminium ion intermediate from the ketone and an amine source, followed by its immediate reduction to the corresponding amine. For the synthesis of a primary amine, a source of ammonia is required. Ammonium acetate serves as a convenient and effective source of ammonia in this reaction. Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice due to its mild nature and its selective preference for reducing the protonated iminium ion intermediate over the starting ketone, thereby minimizing the formation of the corresponding alcohol as a byproduct[1][2][3][4].

Experimental Protocol:

Reductive_Amination_Workflow cluster_input Inputs cluster_process Reaction cluster_workup Work-up & Purification Ketone Benzyl 4-oxopiperidine-1-carboxylate Dissolve Dissolve Ketone and NH4OAc in MeOH Ketone->Dissolve Ammonia_Source Ammonium Acetate (NH4OAc) Ammonia_Source->Dissolve Reducing_Agent Sodium Cyanoborohydride (NaBH3CN) Add_Reducer Add NaBH3CN portion-wise at 0°C Reducing_Agent->Add_Reducer Solvent Methanol (MeOH) Solvent->Dissolve Dissolve->Add_Reducer Stir Stir at room temperature for 24h Add_Reducer->Stir Monitor Monitor reaction by TLC Stir->Monitor Quench Quench with saturated NaHCO3 solution Monitor->Quench Extract Extract with Dichloromethane (DCM) Quench->Extract Dry Dry organic layer (Na2SO4) and concentrate Extract->Dry Purify Purify by column chromatography (optional) Dry->Purify Product Benzyl 4-aminopiperidine-1-carboxylate Purify->Product

Figure 2: Workflow for the reductive amination of Benzyl 4-oxopiperidine-1-carboxylate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Benzyl 4-oxopiperidine-1-carboxylate233.2710.02.33 g
Ammonium Acetate77.08100.07.71 g
Sodium Cyanoborohydride62.8415.00.94 g
Methanol (anhydrous)--50 mL
Dichloromethane (DCM)--For extraction
Saturated Sodium Bicarbonate Solution--For work-up
Anhydrous Sodium Sulfate--For drying
Silica Gel (for chromatography)--As needed

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add Benzyl 4-oxopiperidine-1-carboxylate (2.33 g, 10.0 mmol) and ammonium acetate (7.71 g, 100.0 mmol).

  • Add 50 mL of anhydrous methanol to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (0.94 g, 15.0 mmol) to the cooled solution in small portions over 15 minutes. Caution: Hydrogen gas may be evolved. Ensure the reaction is performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The product amine should have a lower Rf value than the starting ketone.

  • Upon completion of the reaction, carefully quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Benzyl 4-aminopiperidine-1-carboxylate. The product is often of sufficient purity for the next step. If further purification is required, it can be purified by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane.

Step 2: Synthesis of Benzyl 4-carbamothioylpiperidine-1-carboxylate

Scientific Rationale: The conversion of a primary amine to a primary thiourea can be achieved through various methods. A classical and effective approach involves the reaction of the amine with ammonium thiocyanate in the presence of a strong acid, such as hydrochloric acid[5][6][7]. The reaction proceeds via the in situ formation of isothiocyanic acid (HNCS) from ammonium thiocyanate and HCl. The primary amine then acts as a nucleophile, attacking the carbon of the isothiocyanic acid to form the thiourea product.

Experimental Protocol:

Thiourea_Formation_Workflow cluster_input Inputs cluster_process Reaction cluster_workup Work-up & Purification Amine Benzyl 4-aminopiperidine-1-carboxylate Dissolve Dissolve Amine in Ethanol Amine->Dissolve Thiocyanate Ammonium Thiocyanate (NH4SCN) Add_Reagents Add NH4SCN and conc. HCl Thiocyanate->Add_Reagents Acid Concentrated HCl Acid->Add_Reagents Solvent Water/Ethanol Solvent->Dissolve Dissolve->Add_Reagents Reflux Heat to reflux for 4-6 hours Add_Reagents->Reflux Monitor Monitor reaction by TLC Reflux->Monitor Cool Cool to room temperature Monitor->Cool Precipitate Pour into ice-water Cool->Precipitate Filter Collect precipitate by filtration Precipitate->Filter Wash_Dry Wash with cold water and dry Filter->Wash_Dry Product Benzyl 4-carbamothioylpiperidine-1-carboxylate Wash_Dry->Product

Figure 3: Workflow for the synthesis of Benzyl 4-carbamothioylpiperidine-1-carboxylate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Benzyl 4-aminopiperidine-1-carboxylate234.318.01.87 g
Ammonium Thiocyanate76.1212.00.91 g
Concentrated Hydrochloric Acid (37%)36.46~12.0~1.0 mL
Ethanol--20 mL
Water--5 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve Benzyl 4-aminopiperidine-1-carboxylate (1.87 g, 8.0 mmol) in 20 mL of ethanol.

  • To this solution, add ammonium thiocyanate (0.91 g, 12.0 mmol) and 5 mL of water.

  • Carefully add concentrated hydrochloric acid (~1.0 mL, ~12.0 mmol) dropwise to the stirred mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the progress of the reaction by TLC (10% methanol in dichloromethane). The product thiourea should have a different Rf value compared to the starting amine.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • A white precipitate of the product should form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with several portions of cold water to remove any unreacted ammonium thiocyanate and other water-soluble impurities.

  • Dry the product under vacuum to afford Benzyl 4-carbamothioylpiperidine-1-carboxylate as a white solid.

PART 2: Scientific Integrity & Logic

Expertise & Experience: The "Why" Behind the "How"

The chosen synthetic route is predicated on principles of efficiency, reliability, and the use of readily accessible reagents.

  • Choice of Reductive Amination Conditions: The use of ammonium acetate as an ammonia source is advantageous as it is a stable, easy-to-handle solid that generates ammonia in situ under the reaction conditions. The selection of sodium cyanoborohydride as the reducing agent is critical for the success of this one-pot reaction. Its reduced reactivity towards ketones at neutral or slightly acidic pH ensures that the iminium ion intermediate is preferentially reduced, leading to a high yield of the desired amine[3].

  • Thiourea Formation Strategy: The conversion of the primary amine to the thiourea using ammonium thiocyanate and acid is a classic and cost-effective method. It avoids the use of more hazardous and expensive reagents like thiophosgene. The acidic conditions are necessary to generate the reactive electrophile, isothiocyanic acid, which is then trapped by the nucleophilic amine intermediate.

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured by the distinct physical and spectroscopic properties of the starting materials, intermediates, and the final product.

  • Reaction Monitoring: The progress of each step can be reliably monitored by TLC, with a clear distinction in polarity and thus Rf values between the ketone, the amine, and the thiourea.

  • Characterization of the Intermediate: The successful formation of Benzyl 4-aminopiperidine-1-carboxylate can be confirmed by ¹H NMR spectroscopy, where the disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum and the appearance of signals corresponding to the amine protons in the ¹H NMR spectrum are indicative of the transformation.

  • Characterization of the Final Product: The final product, Benzyl 4-carbamothioylpiperidine-1-carboxylate, can be unequivocally identified by a suite of analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a characteristic signal for the thiocarbonyl (C=S) carbon typically in the range of 180-185 ppm[8]. The ¹H NMR will show characteristic signals for the NH and NH₂ protons of the thiourea group.

    • Mass Spectrometry: The molecular weight of the product can be confirmed by mass spectrometry, which will show the expected molecular ion peak.

    • FT-IR Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching frequencies for the thiourea group.

References

Sources

Application Note: A Validated RP-HPLC Method for the Quantification of Benzyl 4-carbamothioylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Benzyl 4-carbamothioylpiperidine-1-carboxylate. The method is developed for use in research, quality control, and drug development settings. The chromatographic separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase of acetonitrile and water, both containing 0.1% formic acid. The method demonstrates excellent linearity, precision, accuracy, and specificity, adhering to the validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines. This protocol provides a reliable analytical tool for the determination of Benzyl 4-carbamothioylpiperidine-1-carboxylate in the presence of potential impurities.

Introduction and Method Rationale

Benzyl 4-carbamothioylpiperidine-1-carboxylate is a molecule of interest in pharmaceutical research, incorporating several key functional groups: a benzyl carbamate, a piperidine ring, and a carbamothioyl (thiourea) moiety. Accurate quantification is critical for purity assessment, stability studies, and pharmacokinetic analysis. The development of a reliable analytical method is therefore essential.

Causality Behind Experimental Choices:

  • Reversed-Phase HPLC (RP-HPLC): This technique was selected due to the compound's significant non-polar character, attributed to the benzyl and piperidine rings, making it well-suited for retention on a hydrophobic stationary phase.

  • C18 Stationary Phase: A C18 (octadecyl) column is the quintessential starting point for RP-HPLC method development, offering broad applicability for a wide range of organic molecules. To mitigate potential peak tailing, a modern, high-purity, end-capped C18 column is specified.

  • Acidified Mobile Phase: The piperidine moiety in the analyte is basic and can interact with residual acidic silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing).[1][2][3] Operating at a low pH (e.g., using 0.1% formic acid, pH ≈ 2.7) protonates the piperidine nitrogen, ensuring it exists in a single ionic form.[4][5] This suppresses the undesirable secondary ionic interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[1][2]

  • UV Detection: The presence of the benzyl group provides a strong chromophore, making UV detection a sensitive and appropriate choice.[6][7] A detection wavelength of 254 nm is commonly used for aromatic compounds and provides good sensitivity for this analyte.[8][9]

  • Gradient Elution: A gradient elution is employed to ensure the analyte is eluted with an optimal peak shape within a reasonable timeframe while providing sufficient resolution from any earlier or later eluting impurities.

Instrumentation, Materials, and Reagents

2.1 Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric glassware (Class A).

2.2 Chemicals and Reagents

  • Benzyl 4-carbamothioylpiperidine-1-carboxylate reference standard (>99% purity).

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade, ~99%).

  • Deionized water (18.2 MΩ·cm).

2.3 Chromatographic Column

  • Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm, or equivalent high-purity, end-capped C18 column.

Experimental Protocol

3.1 Preparation of Solutions

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Benzyl 4-carbamothioylpiperidine-1-carboxylate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and assay by diluting the Standard Stock Solution with the diluent to the desired concentrations (e.g., 1, 10, 50, 100, 250 µg/mL).

3.2 Chromatographic Conditions

The chromatographic parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 50% B
2-12 min: 50% to 95% B
12-14 min: 95% B
14-14.1 min: 95% to 50% B
14.1-18 min: 50% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 18 minutes

3.3 System Suitability Test (SST)

Before commencing any analysis, the system suitability must be verified according to USP <621> guidelines to ensure the chromatographic system is adequate for the intended analysis.[8][10][11]

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of a working standard solution (e.g., 100 µg/mL).

  • Calculate the system suitability parameters based on the results.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, crucial for accurate integration.[11]
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation power.
Repeatability (RSD%) ≤ 2.0% for peak areaDemonstrates the precision of the analytical system.[11]

3.4 Analytical Procedure

  • Prepare the sample solutions by accurately weighing the material and dissolving it in the diluent to a concentration within the validated linear range.

  • Filter the sample solutions through a 0.45 µm syringe filter if particulate matter is present.

  • Place the vials in the autosampler.

  • Run the analysis using the defined chromatographic conditions and sequence (e.g., Blank, SST injections, Standards, Samples).

  • Integrate the peak corresponding to Benzyl 4-carbamothioylpiperidine-1-carboxylate and calculate the concentration against the standard curve.

Method Validation Summary

This method was validated according to the ICH Harmonised Guideline Q2(R2) for the validation of analytical procedures.[12][13][14] The objective of validation is to demonstrate that the procedure is fit for its intended purpose.[14]

Validation ParameterResult
Specificity No interference from blank or potential degradants was observed at the retention time of the analyte.
Linearity (r²) > 0.999 over the range of 1-250 µg/mL.
Range 1-250 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%.[15]
Precision (RSD%) Repeatability (Intra-day): < 1.0%; Intermediate Precision (Inter-day): < 2.0%.[15]
Limit of Detection (LOD) 0.3 µg/mL (Based on Signal-to-Noise ratio of 3:1).
Limit of Quantitation (LOQ) 1.0 µg/mL (Based on Signal-to-Noise ratio of 10:1).
Robustness Minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) did not significantly affect the results.

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the complete workflow from sample preparation to final data reporting, ensuring a systematic and reproducible process.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Reporting Standard Weigh & Dissolve Reference Standard SystemSetup System Setup & Column Equilibration Sample Weigh & Dissolve Test Sample MobilePhase Prepare & Degas Mobile Phases (A & B) MobilePhase->SystemSetup SST System Suitability Test (5 Replicate Injections) SystemSetup->SST Analysis Inject Blank, Standards, & Samples SST->Analysis If SST Passes Integration Peak Integration & Identification Analysis->Integration Calculation Quantification using Calibration Curve Integration->Calculation Report Final Report Generation Calculation->Report

Caption: Workflow for HPLC analysis of Benzyl 4-carbamothioylpiperidine-1-carboxylate.

Conclusion

The developed RP-HPLC method provides a specific, accurate, and precise means for the quantitative analysis of Benzyl 4-carbamothioylpiperidine-1-carboxylate. The protocol is straightforward, utilizes common reagents and instrumentation, and has been validated to meet the stringent requirements of the pharmaceutical industry. The detailed procedure and validation data confirm its suitability for routine quality control and research applications.

References

  • ResearchGate. (n.d.). Room-temperature UV–vis absorption spectra of benzylamine (1),... Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • US Pharmacopeia. (n.d.). 〈621〉CHROMATOGRAPHY. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzyl-3-(2-furoyl)thiourea. Retrieved from [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ResearchGate. (2025). RP-HPLC Method Development and Validation for the Estimation of Lafutidine using Bulk and Pharmaceutical Dosage Forms. Retrieved from [Link]

  • USP. (2006). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Retrieved from [Link]

  • MDPI. (n.d.). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Retrieved from [Link]

  • LookChem. (n.d.). Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). USP Chapter 621 changes. Retrieved from [Link]

  • Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Gamry Instruments. (2025). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. Retrieved from [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. Retrieved from [Link]

  • US Pharmacopeia. (2023). USP-NF 〈621〉 Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

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Application Notes and Protocols for the In Vitro Assay Development of Benzyl 4-carbamothioylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing a Novel Piperidine Compound

Benzyl 4-carbamothioylpiperidine-1-carboxylate is a novel chemical entity featuring a piperidine core, a carbamothioyl functional group, and a benzyl carbamate moiety. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in a wide array of approved drugs targeting various biological pathways. The carbamothioyl group, a thio-analogue of a urea, is also present in compounds with diverse pharmacological activities. This application note provides a comprehensive, tiered strategy for the in vitro characterization of this compound, designed for researchers, scientists, and drug development professionals.

Given the novelty of Benzyl 4-carbamothioylpiperidine-1-carboxylate, a systematic approach to assay development is paramount. This guide will not assume a pre-defined biological target. Instead, it will outline a logical progression of assays, starting with broad-spectrum screens to identify potential biological activities, followed by more specific assays to elucidate the mechanism of action and assess its drug-like properties. The protocols provided are designed to be robust, reproducible, and adaptable for high-throughput screening (HTS) formats.

Part 1: Initial Target-Agnostic Screening

The initial phase of characterization focuses on identifying any potential biological activity of the compound across a range of plausible targets suggested by its chemical structure. This approach maximizes the probability of discovering a therapeutically relevant activity.

Rationale for Primary Target Classes

Based on the structural motifs within Benzyl 4-carbamothioylpiperidine-1-carboxylate, several enzyme families and receptor types present themselves as high-probability targets:

  • Carbonic Anhydrases (CAs): The carbamothioyl group bears resemblance to the sulfonamide group present in many known CA inhibitors. CAs are involved in pH regulation and have been implicated in various diseases, including glaucoma and cancer.[1][2]

  • Lipoxygenases (LOs): Certain carbothioamide derivatives have demonstrated inhibitory activity against lipoxygenases, enzymes involved in inflammatory pathways.[3]

  • Acetylcholinesterase (AChE): The piperidine core is a common feature in many AChE inhibitors developed for the treatment of Alzheimer's disease.[4][5]

  • Histone Deacetylases (HDACs): Some complex piperidine-containing molecules have been shown to inhibit HDACs, which are critical regulators of gene expression and are important targets in oncology.[6][7]

  • Sigma Receptors: These receptors, particularly the sigma-1 subtype, are known to bind a wide variety of piperidine-containing compounds and are implicated in neurological disorders.[8][9][10]

Proposed Primary Screening Panel

A panel of commercially available, HTS-compatible biochemical assays is recommended for the initial screening phase.

Target Class Assay Principle Detection Method Key Considerations
Carbonic AnhydrasesEnzymatic hydrolysis of a substrate (e.g., p-nitrophenyl acetate) leading to a colorimetric change.Spectrophotometry (Absorbance)Screen against multiple CA isoforms (e.g., CA-II, CA-IX) to assess selectivity.[11]
LipoxygenasesDetection of hydroperoxides produced from a fatty acid substrate (e.g., linoleic acid).[3][12][13]Colorimetric or FluorometricChoose the appropriate LO isoform (e.g., 5-LO, 12-LO, 15-LO) based on therapeutic interest.
AcetylcholinesteraseEnzymatic hydrolysis of acetylthiocholine to thiocholine, which reacts with DTNB to produce a colored product.[14]Spectrophotometry (Absorbance)A well-established and robust assay (Ellman's method).[4][5]
Histone DeacetylasesDeacetylation of a fluorogenic substrate, followed by enzymatic development to release a fluorescent molecule.[6][15]FluorescenceHigh sensitivity and suitability for HTS.
Sigma-1 ReceptorCompetitive binding assay using a radiolabeled ligand (e.g., [³H]-(+)-pentazocine) and membrane preparations.[8][9][16]Scintillation CountingRequires handling of radioisotopes but provides direct evidence of binding.

Part 2: Secondary Assays and Mechanistic Studies

Should a "hit" be identified in the primary screening panel, the next logical step is to confirm the activity and elucidate the mechanism of action.

Hit Confirmation and Dose-Response Analysis

Any activity observed in the primary screen should be confirmed using freshly prepared compound solutions. A dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Enzyme Inhibition Kinetics

For enzymatic hits, further studies are necessary to understand the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

Orthogonal Assays

To rule out assay-specific artifacts, it is crucial to confirm the biological activity using an orthogonal assay that employs a different detection method or substrate. For example, if a hit is identified in a fluorescence-based HDAC assay, a secondary assay using a different substrate or a direct mass spectrometry-based method could be employed.

Part 3: Early ADME and Toxicity Profiling

In parallel with target identification and mechanistic studies, it is essential to evaluate the compound's fundamental drug-like properties. These assays provide an early indication of the compound's potential for further development.

Cytotoxicity Assessment

A fundamental aspect of early-stage drug discovery is to assess the general cytotoxicity of a compound. This helps to distinguish between specific pharmacological effects and non-specific toxicity.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[17][18][19]

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Benzyl 4-carbamothioylpiperidine-1-carboxylate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.[18]

  • Signal Detection: For MTT, a solubilization step is required before reading the absorbance. For XTT, the colored product is water-soluble and absorbance can be read directly.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration).

In Vitro Metabolic Stability

Understanding a compound's susceptibility to metabolism is critical for predicting its in vivo half-life.

This assay assesses the potential of the compound to inhibit major drug-metabolizing enzymes.[20][21][22]

  • Incubation: Incubate human liver microsomes with a panel of specific CYP isoform substrates and a range of concentrations of Benzyl 4-carbamothioylpiperidine-1-carboxylate.[22]

  • Metabolite Quantification: After a defined incubation period, quench the reaction and quantify the formation of the specific metabolites using LC-MS/MS.

  • Data Analysis: Determine the IC50 value for the inhibition of each CYP isoform.[20]

Plasma Protein Binding

The extent to which a compound binds to plasma proteins influences its free concentration and, consequently, its pharmacological activity.[23][24]

This is the gold standard method for determining the fraction of unbound drug in plasma.[25][26][27]

  • Apparatus Setup: Prepare a 96-well equilibrium dialysis apparatus with a semi-permeable membrane.

  • Sample Addition: Add plasma containing Benzyl 4-carbamothioylpiperidine-1-carboxylate to one side of the membrane and a protein-free buffer to the other.

  • Equilibration: Incubate the plate at 37°C with gentle shaking to allow the unbound compound to reach equilibrium across the membrane.[26]

  • Quantification: After equilibration, measure the concentration of the compound in both the plasma and buffer compartments using LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) based on the concentrations in the two compartments.

Part 4: Data Interpretation and Next Steps

The data generated from this tiered assay approach will provide a comprehensive initial profile of Benzyl 4-carbamothioylpiperidine-1-carboxylate.

Data Summary Table
Assay Parameter Result Interpretation
Primary Screening % Inhibition @ 10 µMIdentification of potential biological activity.
Dose-Response IC50 / EC50Potency of the compound against the identified target.
Cytotoxicity CC50Indication of general cellular toxicity.
CYP Inhibition IC50 (for each isoform)Potential for drug-drug interactions.
Plasma Protein Binding Fraction Unbound (fu)Estimation of the free drug concentration in vivo.

A favorable profile would consist of potent activity against a specific target, a significant window between the pharmacological activity and cytotoxicity (high therapeutic index), minimal inhibition of major CYP isoforms, and a moderate fraction of unbound drug in plasma.

Visualizations

Experimental Workflow

Assay_Development_Workflow cluster_0 Phase 1: Discovery & Initial Characterization cluster_1 Phase 2: Hit Validation & Mechanistic Studies cluster_2 Phase 3: Early ADME-Tox Profiling cluster_3 Phase 4: Data Integration & Decision Making Compound Benzyl 4-carbamothioylpiperidine-1-carboxylate Primary_Screening Primary Screening Panel (CA, LO, AChE, HDAC, Sigma-1) Compound->Primary_Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT) Compound->Cytotoxicity Metabolic_Stability Metabolic Stability (CYP450 Inhibition) Compound->Metabolic_Stability PPB Plasma Protein Binding (Equilibrium Dialysis) Compound->PPB Hit_Identified Hit Identified? Primary_Screening->Hit_Identified No_Hit No Significant Activity Hit_Identified->No_Hit No Hit_Confirmation Hit Confirmation & Dose-Response (IC50) Hit_Identified->Hit_Confirmation Yes Mechanistic_Studies Mechanistic Studies (e.g., Enzyme Kinetics) Hit_Confirmation->Mechanistic_Studies Orthogonal_Assay Orthogonal Assay Confirmation Mechanistic_Studies->Orthogonal_Assay Data_Analysis Comprehensive Data Analysis & Lead Prioritization Orthogonal_Assay->Data_Analysis Cytotoxicity->Data_Analysis Metabolic_Stability->Data_Analysis PPB->Data_Analysis

Caption: Tiered assay development workflow for a novel compound.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_pathway Example Pathway: Acetylcholinesterase Action cluster_inhibition Mechanism of Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Compound Benzyl 4-carbamothioyl- piperidine-1-carboxylate Compound->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase by the test compound.

Conclusion

The successful in vitro characterization of a novel compound such as Benzyl 4-carbamothioylpiperidine-1-carboxylate hinges on a systematic and logical progression of assays. By employing a tiered approach that begins with broad screening and progresses to more specific mechanistic and ADME-Tox studies, researchers can efficiently identify and validate potential therapeutic activities. The protocols and strategies outlined in this guide provide a robust framework for generating a comprehensive in vitro data package, thereby enabling informed decisions for the future development of this promising molecule.

References

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Application Note: A Modular Platform for the Synthesis of Benzyl 4-carbamothioylpiperidine-1-carboxylate Derivatives for High-Throughput Screening Libraries

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Professionals

Abstract This document provides a detailed, experience-driven guide for the synthesis of a diverse library of N,N'-substituted thiourea derivatives based on a Cbz-protected piperidine scaffold. The piperidine ring is a privileged structure in medicinal chemistry, and the thiourea moiety offers unique hydrogen bonding capabilities, making it a valuable functional group in drug design.[1][2] This protocol is optimized for modularity, enabling the rapid generation of numerous analogs for high-throughput screening (HTS) campaigns.[3][4] We present a robust two-stage synthetic strategy, beginning with the synthesis and rigorous characterization of a key isothiocyanate intermediate, followed by a parallel synthesis protocol for library generation. The causality behind experimental choices, self-validating quality control checkpoints, and detailed step-by-step instructions are provided to ensure reproducibility and high fidelity of the final compound library.

Scientific Rationale and Strategic Overview

The discovery of novel therapeutic agents often begins with the screening of large, structurally diverse compound libraries.[5][6] The thiourea functional group is of significant interest due to its ability to act as a bioisostere for ureas and amides, and its capacity to form strong bidentate hydrogen bonds with biological targets like kinases and other enzymes.[7] This makes thiourea-containing scaffolds attractive for library development.

Our strategy is designed for maximum efficiency and diversity generation. It hinges on a convergent synthetic approach, wherein a common, highly functionalized core molecule is prepared and subsequently reacted with a wide array of commercially available building blocks.

The chosen synthetic pathway involves:

  • Protection of a Core Scaffold: We begin with benzyl 4-aminopiperidine-1-carboxylate, a commercially available or easily synthesized starting material.[8] The piperidine nitrogen is protected with a benzyloxycarbonyl (Cbz or Z) group. This group is selected for its high stability under the planned reaction conditions and its well-established, clean removal via catalytic hydrogenation, should downstream derivatization be required.[9]

  • Formation of a Key Reactive Intermediate: The 4-amino group is converted into a highly reactive isothiocyanate. This intermediate, Benzyl 4-isothiocyanatopiperidine-1-carboxylate, is the linchpin of our library synthesis. Its electrophilic carbon is primed for nucleophilic attack.

  • Parallel Library Synthesis: The isothiocyanate intermediate is then reacted with a diverse set of primary and secondary amines in a parallel format. The reaction—a nucleophilic addition to the isothiocyanate—is typically high-yielding, clean, and proceeds under mild conditions, making it ideal for HTS library generation.[10]

This strategic design is illustrated in the workflow diagram below.

G cluster_0 Part 1: Key Intermediate Synthesis SM Benzyl 4-aminopiperidine- 1-carboxylate INT Key Intermediate: Benzyl 4-isothiocyanatopiperidine- 1-carboxylate SM->INT Thiocarbonylating Agent (e.g., TCDI) Prod1 Product 1 INT->Prod1 Nucleophilic Addition Prod2 Product 2 INT->Prod2 ProdN Product n INT->ProdN Amine1 Amine 1 (R1R2NH) Amine1->Prod1 Amine2 Amine 2 (R3R4NH) Amine2->Prod2 AmineN Amine n (RxRyNH) AmineN->ProdN Dots ... Dots2 ...

Caption: Overall workflow for the library synthesis.

Synthesis of the Key Intermediate: Benzyl 4-isothiocyanatopiperidine-1-carboxylate

This section details the preparation of the crucial electrophilic intermediate. Success at this stage is paramount and requires careful execution and rigorous quality control to ensure the fidelity of the subsequent library synthesis.

Protocol 2.1: Synthesis of Benzyl 4-isothiocyanatopiperidine-1-carboxylate

Causality: The conversion of a primary amine to an isothiocyanate requires a thiocarbonylating agent. While thiophosgene is effective, it is highly toxic and volatile. We utilize 1,1'-Thiocarbonyldiimidazole (TCDI) as a safer, crystalline, and highly effective alternative. The reaction proceeds via an initial nucleophilic attack of the amine onto TCDI, forming a transient thiocarbamoyl imidazole intermediate, which then eliminates imidazole to yield the desired isothiocyanate.

Materials & Reagents:

ReagentMW ( g/mol )Quantity (Example Scale)Moles (mmol)Equivalents
Benzyl 4-aminopiperidine-1-carboxylate HCl Salt284.775.00 g17.561.0
1,1'-Thiocarbonyldiimidazole (TCDI)178.223.45 g19.321.1
Triethylamine (TEA)101.194.90 mL35.122.0
Dichloromethane (DCM), anhydrous-150 mL--
Saturated aq. NH₄Cl Solution-50 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)----

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Benzyl 4-aminopiperidine-1-carboxylate hydrochloride salt (5.00 g, 17.56 mmol) and anhydrous dichloromethane (100 mL).

  • Base Addition: Cool the resulting suspension to 0 °C using an ice bath. Add triethylamine (4.90 mL, 35.12 mmol) dropwise over 5 minutes. Stir the mixture at 0 °C for an additional 20 minutes to liberate the free amine.

  • Addition of TCDI: To the stirred suspension, add 1,1'-Thiocarbonyldiimidazole (3.45 g, 19.32 mmol) in one portion.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.

  • Workup: Once complete, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product is often of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel (e.g., using a 10-20% Ethyl Acetate in Hexanes gradient).

  • Characterization (Self-Validation): The final product should be a pale yellow solid or oil. Confirm its identity and purity before proceeding.

    • ¹H NMR (CDCl₃): Expect characteristic peaks for the benzyl and piperidine protons.

    • Mass Spectrometry (ESI+): Calculate and find the [M+H]⁺ or [M+Na]⁺ peak corresponding to C₁₄H₁₆N₂O₂S.

    • FT-IR: Look for the strong, characteristic isothiocyanate (-N=C=S) stretch around 2100-2185 cm⁻¹.

Parallel Synthesis of the Thiourea Derivative Library

With the pure isothiocyanate intermediate in hand, the library can be generated. This protocol is designed for a parallel synthesis setup, such as in a 24 or 96-well reaction block.

Principle: The core reaction is the straightforward and typically quantitative nucleophilic addition of a primary or secondary amine to the electrophilic carbon of the isothiocyanate. The reaction requires minimal heat and no catalyst, making it exceptionally well-suited for high-throughput synthesis.

G cluster_0 Library Generation cluster_1 Array of Amines (Building Blocks) cluster_2 Reaction Array (e.g., 96-well plate) INT Key Isothiocyanate Intermediate (Stock Solution) Well1 Reaction 1 INT->Well1 Well2 Reaction 2 INT->Well2 WellN Reaction n INT->WellN Amine1 Amine 1 Amine2 Amine 2 Amine1->Well1 1.1 eq AmineN Amine n Amine2->Well2 1.1 eq AmineN->WellN 1.1 eq

Caption: Logic for parallel synthesis of the thiourea library.

Protocol 3.1: General Procedure for Parallel Library Synthesis

Materials & Reagents (Example per Reaction Well):

ReagentMW ( g/mol )Quantity (Example Scale)Moles (µmol)Equivalents
Benzyl 4-isothiocyanatopiperidine-1-carboxylate290.3814.5 mg501.0
Amine Building Block (Primary or Secondary)Variable-551.1
Dichloromethane (DCM) or Acetonitrile (ACN)-0.5 mL--

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the Benzyl 4-isothiocyanatopiperidine-1-carboxylate intermediate in the chosen solvent (e.g., 0.1 M in DCM or ACN).

  • Amine Plating: In separate wells of a deep-well reaction block, place 55 µmol of each unique amine building block. This can be done from pre-weighed solids or by dispensing from stock solutions.

  • Initiate Reactions: Using a multichannel pipette or automated liquid handler, dispense 0.5 mL (50 µmol) of the isothiocyanate stock solution into each well containing an amine.

  • Incubation: Seal the reaction block and agitate it at room temperature on an orbital shaker for 12-18 hours. For less reactive or sterically hindered amines, the block may be gently heated to 40-50 °C.

  • Reaction Completion & Sample Processing: After the incubation period, remove the solvent from each well under a stream of nitrogen or using a centrifugal evaporator.

  • Library Quality Control: The resulting crude products constitute the primary screening library. It is crucial to validate the library's integrity.

    • Spot Check: Select 5-10% of the library members for analysis by LC-MS to confirm the presence of the expected product mass and estimate purity.

    • Purity Threshold: For HTS, a purity level of >85% is often considered acceptable for primary screening.

  • Storage: Dissolve the final compounds in DMSO to a standard concentration (e.g., 10 mM), transfer to appropriate storage plates, and store at -20 °C.

Safety and Handling

  • Benzyl Chloroformate (used in precursor synthesis): This reagent is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

  • 1,1'-Thiocarbonyldiimidazole (TCDI): TCDI is moisture-sensitive. Handle under a nitrogen or argon atmosphere.

  • Isothiocyanates: These compounds can be pungent and are reactive. Avoid inhalation and skin contact.

  • Triethylamine (TEA): This is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents with appropriate precautions.

Conclusion

The protocols detailed in this guide describe a reliable and highly adaptable methodology for the synthesis of a diverse library of Benzyl 4-carbamothioylpiperidine-1-carboxylate derivatives. By leveraging a convergent strategy centered on a key isothiocyanate intermediate, researchers can efficiently generate large numbers of novel compounds. The inclusion of clear quality control checkpoints ensures the integrity of the library, providing a high-quality chemical matter for subsequent high-throughput screening and hit discovery programs.

References

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  • Taylor & Francis Online. (2023). Synthesis of ursane-derived isothiocyanates and study of their reactions with series of amines and ammonia. Retrieved from [Link]

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Application Notes & Protocols: A Guide to Target Identification and Validation Using Benzyl 4-carbamothioylpiperidine-1-carboxylate as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Chemical Probes in Unraveling Biology

In the intricate landscape of drug discovery and chemical biology, understanding the precise molecular interactions of a bioactive small molecule is paramount. A compound's therapeutic efficacy or toxicity is dictated by the proteins it binds to within the complex cellular milieu. Benzyl 4-carbamothioylpiperidine-1-carboxylate, a molecule featuring a core piperidine scaffold and a reactive thioamide group, represents a valuable starting point for developing a chemical probe to elucidate its biological targets.[1][2] Chemical probes are potent, selective, and cell-permeable molecules that modulate a protein's function, allowing for in-depth investigation of its role in a time and concentration-dependent manner.[3][4] This guide provides a comprehensive framework for the design, synthesis, and application of chemical probes derived from this scaffold for robust target identification and validation.

The thioamide functional group, an isostere of the more common amide bond, possesses unique chemical properties that can be leveraged in probe design.[5][6] Its distinct electronic and steric characteristics can influence binding affinity and selectivity, and its potential for bio-reactivity can be harnessed for covalent target capture under specific conditions.[7] This document will detail three orthogonal, state-of-the-art proteomics-based approaches for target deconvolution: Affinity-Based Proteomics, Photoaffinity Labeling (PAL), and the Cellular Thermal Shift Assay (CETSA).

Part 1: Chemical Probe Design and Synthesis

The initial step involves modifying Benzyl 4-carbamothioylpiperidine-1-carboxylate to create a versatile chemical probe. An ideal probe retains the biological activity of the parent compound while incorporating a linker and a reporter tag for enrichment and detection of target proteins.

Strategic Design Considerations

A typical chemical probe consists of three key components: the pharmacophore, a photoreactive group (for PAL), and a reporter tag (e.g., biotin for affinity capture).[8][9] The point of attachment for the linker is crucial and should be at a position that does not disrupt the key interactions with its target protein(s). For the Benzyl 4-carbamothioylpiperidine-1-carboxylate scaffold, potential modification sites could be the benzyl group or the piperidine ring, assuming these are not critical for its biological activity.

graph "Chemical_Probe_Design" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Figure 1: General structure of a chemical probe.

Synthetic Protocol Outline

The synthesis would involve a multi-step process, starting from commercially available precursors. While the exact synthesis of the parent compound is not detailed in public literature, related structures like 1-benzylpiperidine-4-carboxaldehyde are synthetically accessible.[10][11][12] The following is a generalized synthetic scheme for creating a biotinylated affinity probe.

Protocol 1: Synthesis of a Biotinylated Affinity Probe

  • Synthesis of the Core Scaffold: Synthesize Benzyl 4-carbamothioylpiperidine-1-carboxylate. This may involve the conversion of a corresponding carboxylic acid or aldehyde precursor.

  • Linker Attachment: Introduce a linker with a terminal functional group (e.g., an amine or carboxylic acid) at a non-critical position on the scaffold. This often requires protecting group chemistry.

  • Biotinylation: Couple the linker-modified compound with an activated biotin derivative (e.g., Biotin-NHS ester) to yield the final affinity probe.

  • Purification and Characterization: Purify the final product using techniques such as flash chromatography or HPLC and characterize its structure and purity via NMR and mass spectrometry.

Part 2: Target Identification Methodologies

Once a high-quality chemical probe is synthesized, the next step is to use it to identify its interacting proteins in a biological system. We will detail three powerful and complementary methods.

Affinity-Based Proteomics

This technique relies on the specific interaction between the chemical probe and its target proteins.[13][14] The probe, typically immobilized on a solid support or captured via a high-affinity tag like biotin, is used to "pull-down" its binding partners from a cell lysate. These proteins are then identified by mass spectrometry.

Protocol 2: Affinity-Based Protein Pull-Down

  • Cell Culture and Lysis: Culture cells of interest to a sufficient density. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

  • Probe Incubation: Incubate the cell lysate with the biotinylated probe for a predetermined time to allow for binding to target proteins.

  • Competitive Displacement (Control): In a parallel experiment, pre-incubate the lysate with an excess of the non-biotinylated parent compound before adding the probe. This will serve as a negative control to identify non-specific binders.

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe-protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the protein lists from the probe-treated and control samples. Proteins that are significantly enriched in the probe-treated sample and depleted in the competitor-treated sample are considered high-confidence targets.

graph "Affinity_Proteomics_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Figure 2: Workflow for Affinity-Based Proteomics.

A specialized form of affinity-based proteomics is the "kinobeads" approach, which is particularly useful if the compound is suspected to be a kinase inhibitor.[15][16][17] This method uses beads coated with a cocktail of broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[18] A test compound is then used to compete with the beads for kinase binding, and the displaced kinases are identified by mass spectrometry.[19]

Photoaffinity Labeling (PAL)

PAL is a powerful technique for covalently capturing both high- and low-affinity interactions in a cellular context.[20][21] A photoreactive moiety, such as a diazirine, is incorporated into the chemical probe.[8] Upon UV irradiation, this group forms a highly reactive carbene that covalently crosslinks the probe to any nearby protein, effectively "trapping" the interaction.[9][22]

Protocol 3: In-Cell Photoaffinity Labeling

  • Probe Design and Synthesis: Synthesize a probe containing a photoreactive group (e.g., diazirine) and a reporter tag (e.g., an alkyne for click chemistry).[8]

  • Cell Treatment: Treat living cells with the PAL probe.

  • UV Irradiation: Expose the cells to UV light of a specific wavelength to activate the photoreactive group and induce covalent crosslinking to target proteins.[20]

  • Cell Lysis: Lyse the cells to release the protein content.

  • Click Chemistry: If an alkyne tag was used, perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to attach a biotin-azide reporter.

  • Affinity Enrichment and MS Analysis: Proceed with streptavidin bead enrichment, digestion, and LC-MS/MS analysis as described in the affinity-based proteomics protocol.

ParameterAffinity-Based ProteomicsPhotoaffinity Labeling (PAL)
Interaction Type Non-covalentCovalent
Binding Affinity Captures moderate to high affinityCaptures a wider range, including transient
Cellular Context Typically performed in lysatesCan be performed in living cells
Key Reagent Biotinylated ProbeProbe with photoreactive group
Validation Competition with parent compoundCompetition, inactive probe control

Table 1: Comparison of Affinity-Based Proteomics and Photoaffinity Labeling.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that measures the thermal stability of proteins in their native cellular environment.[23][24] The principle is that a ligand binding to its target protein will stabilize the protein, leading to an increase in its melting temperature.[25] This change in thermal stability can be detected and quantified, providing direct evidence of target engagement in cells.[26]

Protocol 4: CETSA for Target Validation

  • Cell Treatment: Treat intact cells with the parent compound (Benzyl 4-carbamothioylpiperidine-1-carboxylate) or a vehicle control.

  • Heating: Heat aliquots of the treated cells to a range of different temperatures.[23] This will cause proteins to denature and precipitate based on their thermal stability.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Quantify the amount of a specific protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve."

  • Data Analysis: A shift in the melt curve to higher temperatures in the presence of the compound indicates that the compound binds to and stabilizes the protein.[27]

graph "CETSA_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: Data Integration and Target Validation

The true power of this multi-pronged approach lies in the integration of data from orthogonal methods. A high-confidence target will ideally be identified through affinity-based or photoaffinity labeling proteomics and subsequently validated by demonstrating direct engagement and thermal stabilization in a CETSA experiment. This self-validating system provides a robust and reliable means of identifying the true biological targets of Benzyl 4-carbamothioylpiperidine-1-carboxylate, paving the way for a deeper understanding of its mechanism of action. Labeled chemical probes can also be instrumental in assessing intracellular distribution and target occupancy.[28]

Conclusion

The journey from a bioactive molecule to a validated biological target is a challenging but essential process in modern drug discovery. By leveraging the unique properties of the thioamide group within the Benzyl 4-carbamothioylpiperidine-1-carboxylate scaffold, researchers can design and synthesize powerful chemical probes. The systematic application of affinity-based proteomics, photoaffinity labeling, and CETSA, as detailed in these protocols, provides a rigorous and comprehensive strategy for target identification and validation, ultimately accelerating the translation of chemical discoveries into biological understanding and therapeutic innovation.

References

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  • Klann, T., T. B. Halbritter, C. H. T. P. M. H. M. Medard, G. D. F. T. G. K. P. K. S. B. Kuster. (2020). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics, 19(3), 514-527. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

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  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Open Targets. (2018). Probing your next target? Chemical Probes feature in Open Targets. [Link]

  • ResearchGate. (n.d.). Chemical probes for target identification. [Link]

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • ACS Publications. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 16(5), 1861-1870. [Link]

  • Domainex. Photoaffinity Labelling. [Link]

  • Olink. (n.d.). Integrating Mass Spectrometry and Affinity-Based Proteomics. [Link]

  • Wang, Y., et al. (2023). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. Acta Pharmaceutica Sinica B, 13(10), 4067-4087. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • SciLifeLab. (n.d.). Affinity Proteomics. [Link]

  • McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. ResearchGate. [Link]

  • Utrecht University. (2020). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(22), e4551. [Link]

  • Workman, P., & Collins, I. (2016). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 76(13), 3636-3640. [Link]

  • Molecules. (2019). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 24(21), 3858. [Link]

  • ResearchGate. (2024). Unlocking the potential of the thioamide group in drug design and development. [Link]

  • ResearchGate. (2020). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]

  • Parker, C. G., & H. S. Shchepinov. (2019). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Society Reviews, 48(12), 3419-3433. [Link]

  • Cambridge MedChem Consulting. (2022). Chemical Probes. [Link]

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Application Note: A Validated Protocol for Screening Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Carbonic Anhydrase and Its Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to numerous physiological processes.[1][2] Their primary and most recognized function is the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[2] This seemingly simple reaction is pivotal in processes ranging from respiration and pH homeostasis to gluconeogenesis and ureagenesis.[1][2][3][4] Consequently, dysregulation of CA activity is implicated in a variety of pathologies, including glaucoma, epilepsy, and certain types of cancer, making CAs significant therapeutic targets.[2][4] The development of specific and potent CA inhibitors is, therefore, a major focus in drug discovery.[5][6]

This application note provides a detailed, field-proven protocol for testing the inhibitory activity of compounds against carbonic anhydrase. We will focus on a robust and widely adopted colorimetric assay that measures the esterase activity of CAs. This method is favored for its simplicity, reliability, and suitability for high-throughput screening of potential inhibitors.[2][3][4][7]

Principle of the Assay: Leveraging Esterase Activity as a Surrogate

While the physiological substrate for carbonic anhydrase is CO₂, many CAs, particularly those belonging to the α-class, also exhibit significant esterase activity.[1][7] This secondary catalytic function can be exploited for a convenient and reliable in vitro inhibition assay. The assay utilizes a synthetic ester substrate, most commonly p-nitrophenyl acetate (p-NPA), which is hydrolyzed by CA to produce p-nitrophenol and acetic acid.[8][9] The product, p-nitrophenol, is a chromophore that absorbs light at 405 nm, allowing for its quantification using a standard spectrophotometer or microplate reader.[4][9]

In the presence of a carbonic anhydrase inhibitor, the rate of p-NPA hydrolysis is reduced, leading to a decrease in the formation of p-nitrophenol and a corresponding decrease in absorbance.[2][3][4][10] By measuring the enzyme activity across a range of inhibitor concentrations, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC₅₀) can be determined.[11][12] The IC₅₀ value is a key parameter for quantifying the potency of an inhibitor.[11]

It is important to note that while this esterase assay is a valuable tool for initial screening, it serves as a surrogate for the enzyme's primary hydratase activity.[13] For lead compounds, further characterization using methods that directly measure CO₂ hydration, such as stopped-flow spectroscopy, may be warranted for a more comprehensive understanding of their inhibitory mechanism.[7][14][15]

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the carbonic anhydrase inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer & Reagents P2 Prepare Enzyme Stock Solution P1->P2 P3 Prepare Inhibitor Stock Solutions P2->P3 A1 Dispense Reagents to Microplate: - Assay Buffer - Enzyme Solution - Inhibitor Dilutions P3->A1 A2 Pre-incubate Enzyme and Inhibitor A1->A2 A3 Initiate Reaction with Substrate (p-NPA) A2->A3 A4 Monitor Absorbance at 405 nm (Kinetic or Endpoint) A3->A4 D1 Calculate Rate of Reaction A4->D1 D2 Determine Percent Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 Value D3->D4

Caption: General workflow for the in vitro carbonic anhydrase inhibition assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format, which is ideal for screening multiple compounds and concentrations simultaneously.

Materials and Reagents
  • Carbonic Anhydrase (CA): Bovine erythrocyte CA (e.g., Sigma-Aldrich C3934) is a commonly used and commercially available option.

  • p-Nitrophenyl Acetate (p-NPA): The substrate for the reaction.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) is a suitable choice.

  • Inhibitor Compounds: The test compounds to be screened.

  • Acetazolamide: A known and potent CA inhibitor to be used as a positive control.[3][4][10]

  • Solvent for Inhibitors: Dimethyl sulfoxide (DMSO) is commonly used to dissolve inhibitor compounds.

  • 96-well clear, flat-bottom microplates.

  • Multichannel pipettes and sterile pipette tips.

  • Microplate reader capable of measuring absorbance at 405 nm.

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare the buffer and ensure the pH is accurately adjusted.

  • Carbonic Anhydrase Stock Solution: Reconstitute the lyophilized enzyme in cold assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Enzyme Solution: On the day of the experiment, dilute the CA stock solution with assay buffer to the desired working concentration. The optimal concentration should be determined empirically but a final concentration of 1-5 µg/mL in the assay well is a good starting point.

  • p-Nitrophenyl Acetate (p-NPA) Stock Solution (e.g., 20 mM): Dissolve p-NPA in a solvent such as acetonitrile or methanol. This stock solution should be prepared fresh.

  • Working Substrate Solution: Dilute the p-NPA stock solution in assay buffer to the desired final concentration (e.g., 1 mM).

  • Inhibitor Stock Solutions (e.g., 10 mM): Dissolve the test compounds and acetazolamide (positive control) in DMSO.

  • Inhibitor Dilution Series: Prepare a serial dilution of each inhibitor stock solution in assay buffer. It is crucial to maintain a consistent final DMSO concentration across all wells to avoid solvent effects.

Assay Procedure
  • Plate Setup: Design the plate layout to include wells for blanks (no enzyme), negative controls (enzyme, no inhibitor), positive controls (enzyme with acetazolamide), and test compounds at various concentrations. All measurements should be performed in at least duplicate.[3]

  • Reagent Addition:

    • Add assay buffer to all wells.

    • Add the diluted inhibitor solutions or solvent (for negative controls) to the appropriate wells.

    • Add the working enzyme solution to all wells except the blanks.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.[2]

  • Reaction Initiation: Add the working substrate solution (p-NPA) to all wells to start the reaction.

  • Absorbance Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm. The readings can be taken in either kinetic mode (multiple readings over time) or as an endpoint reading after a fixed incubation period (e.g., 15-30 minutes).

Data Analysis and Interpretation

The goal of the data analysis is to determine the IC₅₀ value for each test compound.

Calculation of Percent Inhibition

The percent inhibition for each inhibitor concentration is calculated using the following formula:

% Inhibition = [ (Activity_control - Activity_inhibitor) / Activity_control ] * 100

Where:

  • Activity_control is the rate of reaction in the absence of the inhibitor (negative control).

  • Activity_inhibitor is the rate of reaction in the presence of the inhibitor.

The rate of reaction is determined by the change in absorbance over time.

IC₅₀ Determination
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.[11]

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).[11][16]

  • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[11]

Data Presentation

The results are typically presented in a table summarizing the IC₅₀ values for the tested compounds.

CompoundIC₅₀ (µM)
Test Compound 1[Calculated Value]
Test Compound 2[Calculated Value]
Acetazolamide[Calculated Value]

A lower IC₅₀ value indicates a more potent inhibitor.[11]

Data Analysis Pipeline

The following diagram outlines the steps involved in analyzing the raw experimental data to determine inhibitor potency.

G cluster_raw_data Raw Data cluster_processing Data Processing cluster_analysis Curve Fitting & IC50 Determination RD1 Absorbance Readings at 405 nm (Kinetic or Endpoint) P1 Subtract Blank Absorbance RD1->P1 P2 Calculate Reaction Rates (ΔAbs/Δt) P1->P2 P3 Calculate % Inhibition for each Inhibitor Concentration P2->P3 A1 Plot % Inhibition vs. log[Inhibitor] P3->A1 A2 Non-linear Regression (Sigmoidal Dose-Response) A1->A2 A3 Determine IC50 Value A2->A3

Sources

Application Notes & Protocols: Modern Synthetic Routes to Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and natural products.[1][2][3] Its prevalence in over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents, underscores the critical need for efficient and versatile synthetic methodologies.[1] This document provides an in-depth guide for research scientists and drug development professionals on the principal methods for synthesizing piperidine derivatives. We move beyond mere procedural lists to explore the mechanistic rationale behind key synthetic strategies, offering field-proven insights to navigate common challenges. Detailed, self-validating protocols for catalytic hydrogenation, reductive amination, and Aza-Diels-Alder reactions are presented, supplemented by quantitative data, workflow diagrams, and a discussion of emerging techniques like biocatalysis.

Guiding Principles: Safety and Strategy

1.1. Safety First: Handling Precursors and Products

The synthesis of piperidine derivatives often involves hazardous materials. Pyridine, a common precursor, is a flammable, toxic liquid with a pungent odor that can cause skin and respiratory irritation.[4] Piperidine itself is also flammable and corrosive.[5]

Core Safety Mandates:

  • Ventilation: Always conduct reactions and handle reagents in a certified chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-resistant lab coat.[6]

  • Inert Atmosphere: Many reactions, particularly those involving organometallic reagents or sensitive catalysts, require an inert atmosphere (Nitrogen or Argon) to prevent side reactions and ensure safety.

  • Pressure Operations: Catalytic hydrogenations are often performed under pressure. Ensure you are fully trained on the operation of high-pressure reactor systems and that the equipment has been properly inspected and maintained.[7]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Quench reactive reagents safely before disposal.

1.2. Strategic Considerations for Synthesis

Choosing a synthetic route depends on several factors:

  • Substitution Pattern: The desired location and type of substituents on the piperidine ring will heavily influence the choice of starting materials and reaction type.

  • Stereochemistry: For chiral targets, an asymmetric synthesis or a diastereoselective reaction is required. The choice of catalysts, chiral auxiliaries, or starting materials is critical.

  • Scalability: Methods suitable for small-scale research may not be practical for large-scale production. Factors like cost of reagents, reaction conditions (e.g., high pressure), and purification complexity are key considerations.

  • Functional Group Compatibility: The chosen method must be compatible with other functional groups present in the molecule to avoid unwanted side reactions or the need for extensive protecting group strategies.

Method 1: Catalytic Hydrogenation of Pyridines

This is the most direct and atom-economical approach for synthesizing the piperidine core.[7] The reaction involves the reduction of the aromatic pyridine ring using a hydrogen source and a metal catalyst. However, the aromatic stability of pyridine necessitates potent catalytic systems, often requiring elevated temperature and pressure.[7][8]

2.1. Mechanistic Rationale & Causality

The reaction proceeds via heterogeneous or homogeneous catalysis. In heterogeneous catalysis (e.g., with Pd/C or PtO₂), the pyridine adsorbs onto the surface of the metal catalyst. Molecular hydrogen (H₂) also adsorbs onto the surface and dissociates into reactive hydrogen atoms. These atoms are then sequentially added to the pyridine ring, breaking the aromatic system and forming the saturated piperidine ring. The use of an acidic solvent like acetic acid can facilitate the reaction by protonating the pyridine nitrogen, making the ring more electron-deficient and susceptible to reduction.[7][9]

2.2. Common Catalytic Systems

The choice of catalyst and conditions is critical for achieving high yield and selectivity.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Platinum(IV) oxide (PtO₂, Adams' catalyst) H₂ (50-70 bar), Acetic Acid, RTMild temperature, effective for many substrates.[9]Requires high pressure; catalyst can be expensive.[8]
Palladium on Carbon (Pd/C) H₂ (5 bar), 40°C, often with acid additiveWidely available, efficient.[7]Can be less effective for electron-rich pyridines; potential for catalyst poisoning.[7]
Rhodium on Carbon (Rh/C) H₂ (ambient or elevated pressure), various solventsHighly active catalyst.Costly; can sometimes lead to over-reduction of other functional groups.[8]
Ruthenium-based catalysts H₂ or transfer hydrogenation (e.g., H₃N-BH₃)Effective for transfer hydrogenation, avoiding high H₂ pressure.[10]May require specific ligands or conditions.
Electrocatalysis (e.g., Rh/C cathode) Ambient T&P, AEM electrolyzerSustainable, avoids high-pressure H₂, high efficiency.[11]Requires specialized electrochemical equipment.

2.3. Experimental Workflow: Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Pyridine Substrate in Acetic Acid B Add PtO₂ Catalyst to Reaction Vessel A->B C Seal High-Pressure Reactor B->C D Purge with N₂ then Pressurize with H₂ (e.g., 60 bar) C->D E Stir at Room Temperature for 6-10 hours D->E F Depressurize & Filter through Celite to Remove Catalyst E->F G Neutralize with NaHCO₃ & Extract with Ethyl Acetate F->G H Dry, Concentrate & Purify (Distillation or Chromatography) G->H I I H->I Characterization (NMR, MS)

Caption: General workflow for catalytic hydrogenation.

2.4. Protocol: Hydrogenation of Substituted Pyridine using PtO₂

This protocol is adapted from a general method for synthesizing piperidine derivatives.[9]

  • Materials: Substituted pyridine (1.0 g), glacial acetic acid (5 mL), Platinum(IV) oxide (PtO₂, 5 mol%), Hydrogen gas (high purity), Celite, Saturated sodium bicarbonate (NaHCO₃) solution, Ethyl acetate, Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: High-pressure autoclave reactor with magnetic stirring, filtration apparatus.

  • Procedure:

    • In the reactor vessel, dissolve the substituted pyridine (1.0 g) in glacial acetic acid (5 mL).

    • Carefully add the PtO₂ catalyst (5 mol %) to the solution.

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor vessel with an inert gas (e.g., nitrogen) three times to remove oxygen.

    • Pressurize the reactor with hydrogen gas to 50-70 bar.

    • Begin vigorous stirring and maintain the reaction at room temperature for 6-10 hours. Monitor reaction completion by TLC or LC-MS if possible.

    • Critical Step: Once the reaction is complete, carefully and slowly vent the hydrogen gas from the reactor in a well-ventilated fume hood.

    • Open the reactor and dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with additional ethyl acetate.

    • Carefully neutralize the filtrate by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude piperidine derivative by distillation or flash column chromatography.

Method 2: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used to construct the piperidine ring, particularly through intramolecular cyclization.[12][13] The strategy generally involves the reaction of a dicarbonyl compound with an amine or the cyclization of an amino-aldehyde/ketone, followed by reduction of the intermediate imine or enamine.[1]

3.1. Mechanistic Rationale & Causality

The process occurs in two main stages:

  • Imine/Enamine Formation: An amine nucleophilically attacks a carbonyl group, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which can deprotonate to an enamine or exist as the iminium cation.

  • Reduction: A reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine/iminium ion to the corresponding amine.[12]

For piperidine synthesis, this is often an intramolecular process where an amino group and a carbonyl group are present in the same molecule, separated by a suitable carbon chain. The intramolecular reaction leads to a cyclic imine, which is then reduced. A "double reductive amination" can also be employed, where a dicarbonyl compound reacts with a primary amine to form the piperidine ring in a single step.

G Start Amino-ketone Imine Cyclic Iminium Ion (Intermediate) Start->Imine Intramolecular Condensation (-H₂O) Product Piperidine Derivative Imine->Product Reduction (e.g., NaBH₃CN)

Caption: Intramolecular reductive amination mechanism.

3.2. Common Reagents

ComponentExamplesRationale / Key Considerations
Substrates 1,5-Dicarbonyl compounds, δ-Amino ketonesThe carbon backbone that will form the piperidine ring.
Nitrogen Source Ammonia, Primary amines (e.g., Benzylamine)Provides the nitrogen atom for the heterocycle.
Reducing Agents Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (STAB), H₂/CatalystNaBH₃CN and STAB are selective for imines over ketones/aldehydes, allowing for one-pot reactions. H₂/Pd-C is a stronger reducing agent.

3.3. Protocol: Intramolecular Reductive Amination of a δ-Amino Ketone

This is a generalized protocol based on established chemical principles.[13]

  • Materials: δ-Amino ketone hydrochloride salt (1.0 eq), Sodium cyanoborohydride (1.5 eq), Methanol, Acetic acid.

  • Equipment: Round-bottom flask, magnetic stirrer, standard glassware.

  • Procedure:

    • Dissolve the δ-amino ketone hydrochloride salt in methanol in a round-bottom flask.

    • Adjust the pH of the solution to ~6 by adding glacial acetic acid dropwise. This is the optimal pH for imine formation without significantly deactivating the amine.

    • Critical Step: Add sodium cyanoborohydride (NaBH₃CN) portion-wise to the stirring solution at room temperature. The mild reducing agent will reduce the iminium ion as it is formed. Note: NaBH₃CN is highly toxic; handle with extreme care.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Once complete, carefully quench the reaction by slowly adding 1M HCl to decompose excess borohydride (Caution: gas evolution).

    • Make the solution basic (pH > 10) by adding 2M NaOH.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting piperidine derivative using flash column chromatography. Pro-Tip: To prevent peak tailing of the basic piperidine product on silica gel, add 1-2% triethylamine to the eluent.[14]

Method 3: Aza-Diels-Alder Reaction

The Aza-Diels-Alder reaction is a powerful cycloaddition method for constructing six-membered nitrogen heterocycles, including tetrahydropyridines, which are immediate precursors to piperidines.[15] The reaction involves a [4+2] cycloaddition between a 1-azadiene (the diene component) and a dienophile (an alkene or alkyne).[16]

4.1. Mechanistic Rationale & Causality

This reaction is a variation of the classic Diels-Alder reaction. An electron-deficient azadiene reacts with an electron-rich dienophile (Normal-electron-demand) or vice versa (Inverse-electron-demand). The reaction proceeds through a concerted, pericyclic transition state, leading to the formation of two new carbon-carbon bonds and a new carbon-nitrogen bond in a single step. The stereochemistry of the reactants is often transferred to the product, making this a highly stereospecific method. The subsequent reduction of the resulting tetrahydropyridine double bond yields the desired piperidine.

G Diene 1-Azadiene (4π electron system) TransitionState Pericyclic Transition State Diene->TransitionState [4+2] Cycloaddition Dienophile Alkene (2π electron system) Dienophile->TransitionState [4+2] Cycloaddition Product Tetrahydropyridine (Precursor) TransitionState->Product

Caption: Aza-Diels-Alder reaction schematic.

4.2. Protocol: General One-Pot Synthesis of Tetrahydroquinolines (Annelated Piperidines)

This protocol is conceptualized from methods using fluorinated alcohols to promote the reaction.[17]

  • Materials: Aniline derivative (1.0 eq), Aldehyde (1.1 eq), Alkyl vinyl ether (dienophile, 2.0 eq), 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as solvent.

  • Equipment: Schlenk tube or sealed vial, magnetic stirrer.

  • Procedure:

    • To a Schlenk tube under a nitrogen atmosphere, add the aniline derivative and the aldehyde.

    • Add HFIP as the solvent. The highly polar, non-coordinating nature of HFIP can stabilize the imine intermediate and catalyze the reaction.

    • Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the N-aryl aldimine (the azadiene component).

    • Add the alkyl vinyl ether (dienophile) to the reaction mixture.

    • Seal the tube and stir the reaction at the appropriate temperature (e.g., room temperature to 60°C) for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product directly by flash column chromatography to yield the tetrahydropyridine derivative.

    • The resulting tetrahydropyridine can then be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂/Pd-C).

Emerging & Specialized Methodologies

5.1. Biocatalysis

The use of enzymes in synthesis offers unparalleled stereoselectivity under mild conditions. Recent advances include:

  • Lipase-Catalyzed Reactions: Immobilized lipases, such as Candida antarctica lipase B (CALB), have been used to catalyze multicomponent reactions to form highly substituted piperidines.[18]

  • Biocatalytic C-H Oxidation: A novel two-step method combines enzymatic C-H oxidation to introduce a hydroxyl group onto a piperidine ring, followed by nickel-electrocatalyzed cross-coupling.[19] This modular approach dramatically simplifies the synthesis of complex derivatives, reducing step counts from 7-17 down to 2-5.[19]

5.2. Solid-Phase Synthesis

For the generation of chemical libraries for drug screening, solid-phase synthesis is an invaluable tool. Piperidine derivatives can be assembled on a polymer support, which simplifies purification as excess reagents and byproducts are simply washed away. Cleavage from the resin in the final step yields the purified product. This method is highly amenable to automation and the creation of diverse compound libraries.[20]

Characterization and Purification

6.1. Purification Techniques

  • Flash Chromatography: The most common method. As noted, for basic piperidines, adding a small amount of a volatile base like triethylamine or ammonia to the eluent is crucial to prevent irreversible binding to the acidic silica gel and reduce peak tailing.[14]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.[14]

  • Acid-Base Extraction: This classic technique can be used to separate the basic piperidine product from neutral or acidic impurities.

6.2. Structural Confirmation

The structure and purity of the synthesized derivatives must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure, connectivity, and stereochemistry of the molecule.[21]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[21]

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups.[21]

References

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Vertex AI Search.
  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available from: [Link]

  • Various Authors. (2024). Piperidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available from: [Link]

  • Author Unknown. (2025). Piperidine Synthesis. DTIC. Available from: [Link]

  • Author Unknown. (2012). Synthesis, Characterization and biological study of Piperidine Derivatives. Academia.edu. Available from: [Link]

  • Post, G. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Zaragoza, F. (1996). Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin. PubMed. Available from: [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Europe PMC. Available from: [Link]

  • Matassini, C., & Cardona, F. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available from: [Link]

  • Krchnak, V., & Smith, II, A. B. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications. Available from: [Link]

  • Bull, J. A., et al. (2025). Aza-Diels—Alder Reaction in Fluorinated Alcohols. A One-Pot Synthesis of Tetrahydroquinolines. ResearchGate. Available from: [Link]

  • Firth, J. D., et al. (2025). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Available from: [Link]

  • Author Unknown. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. PDF from ResearchGate. Available from: [Link]

  • Author Unknown. (n.d.). Piperidine nucleus in the field of drug discovery. PDF from ResearchGate. Available from: [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available from: [Link]

  • Wang, Y., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. ACS Publications. Available from: [Link]

  • Garlyyev, B., et al. (2020). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available from: [Link]

  • Authors Unknown. (2021). The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • New Jersey Department of Health. (1999). PIPERIDINE. Hazard Summary. Available from: [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Available from: [Link]

  • Firth, J. D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Available from: [Link]

  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. PDF. Available from: [Link] Rass_Matassini.pdf

  • Baxter, E. W., & Reitz, A. B. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available from: [Link]

  • Wang, G., et al. (2016). TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. PubMed. Available from: [Link]

  • Kumar, B. V., & Rao, V. U. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Available from: [Link]

  • Jung, M. E., & Zimmerman, C. N. (1981). Diels-Alder reaction of 1-azadienes. A total synthesis of deoxynupharidine. The Journal of Organic Chemistry. Available from: [Link]

  • Sharma, M., et al. (2020). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. Available from: [Link]

  • Author Unknown. (n.d.). Piperidine alkaloids produced by C. maculatum. ResearchGate. Available from: [Link]

Sources

Unveiling Cellular Mechanisms: Benzyl 4-carbamothioylpiperidine-1-carboxylate as a Versatile Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Tool for Target Discovery

In the intricate landscape of cellular biology and drug discovery, chemical probes serve as indispensable tools for dissecting complex biological processes and validating novel therapeutic targets.[1][2] We introduce Benzyl 4-carbamothioylpiperidine-1-carboxylate (B4CP), a novel chemical probe designed for robust application in biological systems. This molecule incorporates a thioamide moiety, a unique functional group that acts as a bioisostere of the more common amide, offering distinct chemical properties that can be leveraged for probing protein function.[3][4] The N-benzyl piperidine scaffold is a well-established motif in medicinal chemistry, known for its favorable interactions with a variety of protein targets.[5] This guide provides a comprehensive overview of B4CP, its underlying scientific principles, and detailed protocols for its application in target identification and cellular analysis.

The thioamide group in B4CP is central to its utility as a chemical probe. Thioamides are known to have altered hydrogen bonding capabilities and increased stability against enzymatic hydrolysis compared to their amide counterparts, which can translate to improved target affinity and prolonged cellular residence time.[6] Furthermore, the sulfur atom provides a "soft" nucleophile, potentially enabling unique interactions with biological targets. These properties make thioamide-containing molecules like B4CP valuable for exploring protein function in ways that are not possible with traditional amide-based compounds.[3][4][7]

Core Principles and Scientific Rationale

The design of B4CP is rooted in established principles of chemical biology and medicinal chemistry. The benzyl group provides a degree of lipophilicity, aiding in cell permeability, while the piperidine ring offers a rigid scaffold that can be functionalized to modulate target selectivity.[5] The carbamate linkage provides a stable connection between the benzyl and piperidine moieties. The key functional group, the thioamide, is hypothesized to engage with target proteins through a combination of hydrogen bonding and other non-covalent interactions.

Hypothesized Mechanism of Action

Based on the structural motifs present in B4CP, we hypothesize that it may act as an inhibitor of enzymes that recognize amide-containing substrates, such as certain proteases or deacetylases. The thioamide could act as a stable mimic of a transition state or a competitive inhibitor at the active site. The diagram below illustrates a potential mechanism of target engagement.

B4CP_Mechanism cluster_0 Cellular Environment B4CP B4CP (Probe) Target Target Protein (e.g., Enzyme) B4CP->Target Binding B4CP_Target B4CP-Target Complex (Inhibition) Target->B4CP_Target Downstream Downstream Biological Effect B4CP_Target->Downstream Modulation of Activity

Caption: Hypothesized mechanism of B4CP action within a cell.

Synthesis and Characterization

A potential synthetic approach would involve the conversion of a carboxylic acid precursor to the corresponding thioamide. For instance, starting with Benzyl 4-carboxypiperidine-1-carboxylate, the carboxylic acid could be activated and then treated with a source of sulfur and ammonia, or a pre-formed thioamide transfer reagent.

Note: The following is a generalized, hypothetical synthesis protocol.

Protocol 1: Hypothetical Synthesis of Benzyl 4-carbamothioylpiperidine-1-carboxylate
  • Amide Formation: To a solution of Benzyl 4-carboxypiperidine-1-carboxylate in an appropriate aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a source of ammonia (e.g., ammonium chloride with a non-nucleophilic base like diisopropylethylamine). Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Thionation: To the resulting amide, add a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in a dry, high-boiling solvent (e.g., toluene or dioxane). Heat the reaction mixture to reflux and monitor the conversion to the thioamide by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up. The crude product can then be purified by column chromatography on silica gel to yield the desired Benzyl 4-carbamothioylpiperidine-1-carboxylate.

Characterization Data (Hypothetical)
PropertyValue
Molecular Formula C₁₄H₁₈N₂O₂S
Molecular Weight 294.37 g/mol
Appearance Off-white to pale yellow solid
Purity (by HPLC) >95%
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Application Notes and Protocols

The utility of B4CP as a chemical probe can be demonstrated through a series of well-designed experiments aimed at identifying its biological target(s) and elucidating its effects on cellular pathways.

Application 1: Target Identification using Affinity-Based Chemoproteomics

A common and powerful method for identifying the cellular targets of a small molecule is affinity-based pulldown followed by mass spectrometry.[8] This requires a modified version of the probe that incorporates a reactive handle for immobilization or a reporter tag.

Workflow for Target Identification:

Target_ID_Workflow cluster_1 Experimental Workflow Probe B4CP with Affinity Tag Incubate Incubation Probe->Incubate Lysate Cell Lysate Lysate->Incubate Pulldown Pulldown Incubate->Pulldown Beads Affinity Beads Beads->Pulldown Wash Wash Pulldown->Wash Elute Elution Wash->Elute MS Mass Spectrometry (LC-MS/MS) Elute->MS Analysis Data Analysis & Target Identification MS->Analysis

Caption: Workflow for affinity-based target identification of B4CP.

Protocol 2: Affinity Pulldown Assay
  • Probe Synthesis: Synthesize an analog of B4CP containing a linker and a terminal alkyne or azide for click chemistry-based immobilization, or a biotin tag for direct binding to streptavidin beads.

  • Cell Culture and Lysis: Culture the cells of interest to approximately 80-90% confluency. Harvest the cells and prepare a cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Probe Incubation: Incubate the cell lysate with the tagged B4CP probe at a predetermined optimal concentration for 1-2 hours at 4°C with gentle rotation. Include a negative control incubation with a vehicle (e.g., DMSO) and a competition control with an excess of untagged B4CP.

  • Immobilization/Capture: If using a click chemistry handle, first immobilize the probe-protein complexes onto azide- or alkyne-functionalized agarose beads via a copper-catalyzed or strain-promoted cycloaddition reaction. For biotinylated probes, add streptavidin-coated beads to the lysate and incubate for an additional hour.

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be achieved by boiling in SDS-PAGE sample buffer for subsequent gel-based analysis or by using a specific elution buffer (e.g., containing biotin for biotinylated probes).

  • Protein Identification: Analyze the eluted proteins by SDS-PAGE followed by silver or Coomassie staining to visualize the protein bands. Excise the bands of interest and identify the proteins by in-gel digestion and mass spectrometry (LC-MS/MS).

Application 2: Cellular Imaging and Target Engagement

To confirm that B4CP engages its target within a cellular context, imaging-based techniques can be employed.[9] This typically involves a fluorescently labeled version of the probe.

Protocol 3: Confocal Microscopy for Target Localization
  • Probe Synthesis: Synthesize a fluorescently labeled version of B4CP, for example, by conjugating a fluorophore (e.g., a BODIPY or rhodamine dye) to a suitable position on the molecule that is not critical for target binding.

  • Cell Culture and Treatment: Seed cells on glass-bottom dishes suitable for confocal microscopy. Treat the cells with the fluorescent B4CP probe at an appropriate concentration and for a specific duration.

  • Fixation and Permeabilization (Optional): Depending on the target's location and the properties of the fluorescent probe, cells may be fixed with paraformaldehyde and permeabilized with a mild detergent like Triton X-100.

  • Immunofluorescence (Optional): To co-localize the probe with its putative target, perform immunofluorescence staining for the target protein using a specific primary antibody and a fluorescently labeled secondary antibody with a spectrally distinct fluorophore from the probe.

  • Imaging: Acquire images using a confocal microscope. The co-localization of the fluorescent probe signal with the signal from the target protein antibody will provide evidence of target engagement in situ.

Data Interpretation and Validation

The successful application of B4CP as a chemical probe relies on rigorous data interpretation and validation.

Key Considerations for Validation:

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of B4CP with modifications to key functional groups. An inactive analog (e.g., with the thioamide replaced by an amide or a different functional group) should be used as a negative control in all experiments.

  • Target Knockdown/Knockout: Validate the identified target by demonstrating that the biological effects of B4CP are diminished or absent in cells where the target protein has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR-Cas9).

  • Orthogonal Assays: Confirm the interaction between B4CP and its target using orthogonal biophysical or biochemical assays, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or enzymatic assays with the purified recombinant protein.

Conclusion

Benzyl 4-carbamothioylpiperidine-1-carboxylate represents a promising chemical probe with the potential to unlock new insights into cellular biology. Its unique thioamide functionality and well-precedented N-benzyl piperidine scaffold make it a valuable tool for target identification and validation. The protocols and guidelines presented here provide a framework for researchers to effectively utilize B4CP in their investigations, ultimately contributing to a deeper understanding of biological systems and the advancement of drug discovery.

References

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google P
  • Full article: Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Taylor & Francis Online.
  • Target Identification Using Chemical Probes - PubMed.
  • N-Benzyl piperidine Fragment in Drug Discovery - PubMed.
  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC - NIH.
  • Applications of Thioamide Stabilized Peptides as Molecular Probes, Imaging Agents, and Therapeutics - ScholarlyCommons - University of Pennsylvania. University of Pennsylvania.
  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. Drug Hunter.
  • The importance of chemical probes in molecular and cell biology | FEBS Network. FEBS Network.
  • Contemporary Applications of Thioamides and Methods for their Synthesis - ChemRxiv. ChemRxiv.
  • Full article: Unlocking the potential of the thioamide group in drug design and development. Taylor & Francis Online.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Benzyl 4-carbamothioylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Benzyl 4-carbamothioylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. Our approach is rooted in established scientific principles and practical laboratory experience to ensure the integrity and purity of your final product.

Understanding the Molecule: Key Physicochemical Properties

PropertyPredicted CharacteristicRationale & Implications for Purification
Polarity Moderately polarThe presence of the carbamate, and especially the thiourea group with its N-H and C=S bonds, contributes to its polarity. This suggests that normal-phase chromatography on silica gel will be a suitable purification method.[1] For highly polar impurities, hydrophilic interaction liquid chromatography (HILIC) could also be considered.[2]
Solubility Likely soluble in polar organic solventsExpect good solubility in solvents like dichloromethane, ethyl acetate, and acetone. It will likely have poor solubility in non-polar solvents like hexanes and in water.[3] This differential solubility is the basis for recrystallization.
Thermal Stability Potentially sensitive to high temperaturesThiourea derivatives can be susceptible to decomposition at elevated temperatures.[4] Purification methods involving high heat, such as distillation, should be approached with caution and preferably under reduced pressure.
Chemical Stability Stable under neutral and mildly acidic conditionsThe carbamate linkage can be sensitive to strong acids or bases. The thiourea group is generally stable but can be oxidized.[5] Purification conditions should ideally be kept close to neutral pH to avoid degradation.
Crystallinity Likely to be a crystalline solidMany thiourea and piperidine derivatives are crystalline solids at room temperature.[5][6] This property makes recrystallization a viable and effective purification technique.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues that arise during the purification of Benzyl 4-carbamothioylpiperidine-1-carboxylate.

Q1: My crude product is an oil and won't solidify. How can I purify it?

A1: Oiling out during purification is a common issue, especially if impurities are present that depress the melting point. Here are a few strategies:

  • Column Chromatography: This is the most effective method for purifying oils. Given the moderate polarity of your compound, normal-phase column chromatography using a silica gel stationary phase is recommended.[1]

  • Solvent Trituration: Try triturating the oil with a non-polar solvent in which your product is insoluble, such as hexanes or diethyl ether. This can often induce crystallization by washing away impurities that are inhibiting the process.

  • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the oil can initiate crystallization.

Q2: I am seeing multiple spots on my TLC plate after purification. What could they be?

A2: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate the presence of impurities. These could be:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Byproducts: Products from side reactions. A common byproduct in thiourea synthesis can be unreacted isothiocyanate intermediates.

  • Degradation Products: Your compound may be degrading during the workup or purification. The thiourea and carbamate groups can be susceptible to hydrolysis under harsh pH conditions.

To address this, optimize your purification protocol. For column chromatography, a shallower solvent gradient may be necessary to improve separation. For recrystallization, ensure you are using an appropriate solvent system.

Q3: What is the best solvent system for column chromatography of this compound?

A3: The ideal solvent system will depend on the specific impurities in your crude product. A good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent and a polar solvent.[7]

  • Initial System: Start with a mixture of hexanes and ethyl acetate (e.g., 70:30 v/v).

  • Adjusting Polarity:

    • If your compound has a very low Rf value (sticks to the baseline), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

    • If your compound has a very high Rf value (runs with the solvent front), decrease the polarity by increasing the proportion of hexanes.

  • For very polar impurities: A small amount of methanol (1-5%) in dichloromethane can be effective.[7]

Q4: My compound seems to be degrading on the silica gel column. What can I do?

A4: Degradation on silica gel can occur if the compound is sensitive to the acidic nature of the silica.

  • Neutralize the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% in the solvent system), before packing the column.

  • Use Alumina: Basic or neutral alumina can be used as an alternative stationary phase for compounds that are sensitive to acidic conditions.

  • Alternative Purification: Consider other purification methods like recrystallization or preparative HPLC with a suitable column.

Troubleshooting Guides

Guide 1: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. Success depends on selecting the right solvent and using the proper technique.

Problem: The compound does not dissolve in the hot solvent.

CauseSolution
Insufficient solventAdd more solvent in small portions until the compound dissolves.
Incorrect solventThe solvent may be too non-polar. Try a more polar solvent or a mixture of solvents.

Problem: The compound precipitates out of the hot solution.

CauseSolution
Solution is supersaturatedAdd a small amount of additional hot solvent until the precipitate redissolves.

Problem: No crystals form upon cooling.

CauseSolution
Solution is not saturatedEvaporate some of the solvent to concentrate the solution and then cool again.
Cooling is too rapidAllow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals.
Nucleation is inhibitedScratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of the pure compound if available.

Problem: The product "oils out" instead of crystallizing.

CauseSolution
High concentration of impuritiesPurify the crude product by column chromatography first to remove the bulk of the impurities.
Melting point of the compound is below the boiling point of the solventUse a lower-boiling solvent or a solvent mixture.
  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, add the minimum amount of hot solvent to your crude product to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Guide 2: Troubleshooting Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[1]

Problem: Poor separation of spots (overlapping bands).

CauseSolution
Inappropriate solvent systemThe mobile phase may be too polar, causing all compounds to elute too quickly. Decrease the polarity of the solvent system.
Column was overloadedUse a larger column or a smaller amount of crude product. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Bands are diffuseEnsure the column is packed uniformly and that the initial band of material loaded onto the column is narrow.

Problem: Compound is stuck on the column and will not elute.

CauseSolution
Solvent system is too non-polarGradually increase the polarity of the mobile phase (gradient elution). For very polar compounds, a solvent system like 5-10% methanol in dichloromethane may be necessary.[7]
Compound is degrading or reacting with the silicaAs mentioned in the FAQs, consider neutralizing the silica with triethylamine or using an alternative stationary phase like alumina.
  • TLC Analysis: Determine the appropriate solvent system using TLC. The ideal Rf value for the desired compound is between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar solvent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with a pump or inert gas) to push the solvent through the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Workflow

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Purity Analysis Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Recrystallization Recrystallization TLC Analysis->Recrystallization Single major spot, solid crude Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Multiple spots, oily crude Liquid-Liquid Extraction Liquid-Liquid Extraction TLC Analysis->Liquid-Liquid Extraction Ionic impurities Final TLC Final TLC Recrystallization->Final TLC Column Chromatography->Final TLC Liquid-Liquid Extraction->Final TLC Pure Product Pure Product Characterization Characterization Pure Product->Characterization Final TLC->Pure Product Single spot

Caption: Decision workflow for purifying Benzyl 4-carbamothioylpiperidine-1-carboxylate.

References

  • Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate - LookChem . Offers properties for a similar piperidine compound. [Link]

  • CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents.
  • Benzyl 4-formylpiperidine-1-carboxylate | C14H17NO3 | CID 2776272 - PubChem . Contains computed properties and safety information for a related compound. [Link]

  • Carbamothioyl Benzamide Derivative: Synthesis, Characterizations, Hirshfeld Surface Analysis, Computational Study, and Molecular Docking Analysis | Request PDF - ResearchGate . Discusses the stability and interactions of carbamothioyl derivatives. [Link]

  • Column Chromatography: Principles, Procedure, and Applications - Phenomenex . A comprehensive overview of column chromatography principles. [Link]

  • A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium | The Journal of Organic Chemistry - ACS Publications . Details the synthesis of thiourea derivatives, highlighting potential byproducts. [Link]

  • (PDF) Piperidine and piperine: extraction and content assessment in black pepper . Describes extraction and analysis of piperidine derivatives. [Link]

  • Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate | C14H16ClNO3 | CID 2776270 . Provides data on a reactive piperidine intermediate. [Link]

  • Separation of isomers of chiral thiourea derivatives via spontaneous resolution and rationale of molecular recognition - CrystEngComm (RSC Publishing) . Discusses the crystallization behavior of thiourea derivatives. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage . Explains advanced chromatography techniques for polar molecules. [Link]

  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PubMed Central . Provides insights into the properties of carbamothioyl compounds. [Link]

  • Infographic: What's the Best Column for Polar Compound Retention? - Waters Blog . A guide to selecting columns for polar compound chromatography. [Link]

  • N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies - ResearchGate . Discusses the chemical reactivity of related compounds. [Link]

  • Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage . Details the crystalline nature of thiourea derivatives. [Link]

  • Thiourea synthesis by thioacylation - Organic Chemistry Portal . Provides an overview of thiourea synthesis methods. [Link]

  • Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds - ICAIIT 2025 Conference . Describes characterization of thiourea derivatives. [Link]

  • Piperine - Wikipedia . Discusses the solubility and extraction of a piperidine-containing natural product. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed . Details the synthesis of complex piperidine derivatives. [Link]

  • Chromatography to separate polar molecules? : r/OrganicChemistry - Reddit . A discussion on chromatographic separation of polar compounds. [Link]

  • Surface-active Ionic Liquids for Micellar Extraction of Piperine from Black Pepper . Describes advanced extraction techniques for piperidine alkaloids. [Link]

  • Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds 1 , 2 - MDPI . Discusses the stability of carbamoyl derivatives. [Link]

  • SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION - Malaysian Journal of Analytical Sciences . Provides general information on thiourea compounds. [Link]

  • JP2000136183A - Production of n-benzyl-4-formylpiperidine - Google Patents.
  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester . A practical guide to selecting solvent systems for flash chromatography. [Link]

  • Piperine Extraction from Piper Nigrum (Black Pepper) - Mechotech: Advanced Solutions . Details industrial extraction and purification processes for piperine. [Link]

  • Innovative Green Approach for Extraction of Piperine from Black Pepper Based on Response Surface Methodology - MDPI . Describes modern extraction methods for piperine. [Link]

  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents. Outlines a purification process involving pH adjustment and extraction.
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Sources

Addressing solubility issues of Benzyl 4-carbamothioylpiperidine-1-carboxylate in aqueous buffers.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of Benzyl 4-carbamothioylpiperidine-1-carboxylate in aqueous buffers. As Senior Application Scientists, we have synthesized the available physicochemical data with practical, field-proven strategies to help you overcome challenges in your experiments.

Understanding the Molecule: Physicochemical Properties

Benzyl 4-carbamothioylpiperidine-1-carboxylate is a compound with a complex solubility profile due to its combination of hydrophobic and polar functional groups. An understanding of its key physicochemical parameters is essential for developing an effective solubilization strategy.

Structure:

Based on its structure, we can infer the following properties:

  • Hydrophobicity: The benzyl and piperidine rings contribute to the molecule's hydrophobicity, which is a primary reason for its low aqueous solubility.

  • Hydrogen Bonding: The carbamothioyl group (-C(=S)NH2) is a key player in the molecule's interactions. Thioamides, like the one present in this compound, are known to be strong hydrogen bond donors through their N-H protons, but weaker hydrogen bond acceptors at the sulfur atom compared to the oxygen in an amide.[1]

Estimated Physicochemical Parameters:

ParameterEstimated Value/CharacteristicImplication for Solubility
LogP Moderately highIndicates a preference for non-polar environments and thus low intrinsic aqueous solubility.
pKa (Thioamide N-H) AcidicDeprotonation at basic pH could increase solubility.
Water Solubility LowExpected to be poorly soluble in neutral aqueous buffers.[2]
Hydrogen Bond Donors 2 (from -NH2)Can interact with polar solvents.
Hydrogen Bond Acceptors 1 (from C=S)Weaker acceptor than a corresponding carbonyl oxygen.[1]

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered when working with Benzyl 4-carbamothioylpiperidine-1-carboxylate.

Q1: My compound is not dissolving in my standard aqueous buffer (e.g., PBS pH 7.4). What is the first step I should take?

Answer:

The low aqueous solubility of this compound is expected due to its hydrophobic nature. The first and simplest approach is to use a co-solvent to prepare a high-concentration stock solution, which can then be diluted into your aqueous buffer.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic compounds.

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Select a Co-solvent: Dimethyl sulfoxide (DMSO) is a common first choice for in vitro studies due to its strong solubilizing power and compatibility with many cell-based assays at low final concentrations. Other options include ethanol, methanol, or N,N-dimethylformamide (DMF).

  • Prepare a High-Concentration Stock:

    • Weigh out a small, precise amount of Benzyl 4-carbamothioylpiperidine-1-carboxylate.

    • Add a minimal amount of the chosen co-solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM).

    • Gently vortex or sonicate at room temperature to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Dilute into Aqueous Buffer:

    • Serially dilute the stock solution into your final aqueous buffer to achieve the desired working concentration.

    • Crucially, ensure the final concentration of the co-solvent is low (typically ≤1%, and often <0.1%) to avoid off-target effects in your experiment.

Data Presentation: Common Co-solvents and Recommended Final Concentrations

Co-solventTypical Stock ConcentrationRecommended Max. Final Concentration in AssayNotes
DMSO 10-50 mM≤ 1% (ideal < 0.1%)Can have biological effects at higher concentrations.
Ethanol 10-50 mM≤ 1%Can cause protein precipitation at higher concentrations.
Methanol 10-50 mM≤ 1%Can be toxic to some cell lines.
DMF 10-50 mM≤ 0.5%Use with caution; can be more toxic than DMSO.

Workflow for Co-solvent Selection:

Start Compound insoluble in aqueous buffer Prep_Stock Prepare high-concentration stock in 100% DMSO Start->Prep_Stock Dilute Dilute stock into aqueous buffer Prep_Stock->Dilute Check_Sol Check for precipitation Dilute->Check_Sol Success Proceed with experiment Check_Sol->Success Soluble Troubleshoot Precipitation observed Check_Sol->Troubleshoot Not Soluble Lower_Conc Lower final concentration Troubleshoot->Lower_Conc Try_Other Try alternative co-solvent (e.g., Ethanol, DMF) Troubleshoot->Try_Other Lower_Conc->Dilute Try_Other->Prep_Stock

Caption: Decision workflow for using co-solvents.

Q2: I'm still seeing precipitation even with a co-solvent, or I need to avoid organic solvents altogether. What are my other options?

Answer:

If co-solvents are not sufficient or desirable, you can explore other formulation strategies such as pH adjustment, the use of surfactants, or cyclodextrins.

Option A: pH Adjustment

Causality: The solubility of ionizable compounds is highly dependent on the pH of the solution. Since the thioamide N-H protons are acidic, increasing the pH of the buffer will deprotonate this group, creating a charged species that is generally more soluble in aqueous media.

Experimental Protocol: pH-Based Solubility Testing

  • Prepare a series of buffers with varying pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).

  • Attempt to dissolve a known amount of the compound in each buffer.

  • Alternatively, add small aliquots of a basic solution (e.g., 0.1 M NaOH) to a suspension of the compound in water or a weak buffer and observe for dissolution.

  • Important: Ensure the final pH is compatible with your experimental system and does not affect the stability of your compound or other reagents. Thioamides can be susceptible to hydrolysis under strongly basic conditions.

Logical Relationship of pH and Solubility:

pH_Low Low pH (e.g., < 7) Neutral_Form Neutral (Protonated) Thioamide pH_Low->Neutral_Form Low_Sol Low Solubility Neutral_Form->Low_Sol pH_High High pH (e.g., > 8) Anionic_Form Anionic (Deprotonated) Thioamide pH_High->Anionic_Form High_Sol Higher Solubility Anionic_Form->High_Sol

Caption: Impact of pH on the ionization and solubility of the thioamide.

Option B: Surfactants

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core and a hydrophilic exterior. The hydrophobic Benzyl 4-carbamothioylpiperidine-1-carboxylate can partition into the hydrophobic core, allowing it to be dispersed in the aqueous buffer.

Experimental Protocol: Using Surfactants for Solubilization

  • Select a non-ionic surfactant that is common in biological assays, such as Tween® 20 or Polysorbate 80.

  • Prepare your aqueous buffer containing the surfactant at a concentration above its CMC (e.g., 0.01% - 0.1% w/v).

  • Add the compound to the surfactant-containing buffer and mix thoroughly (vortexing or sonication may be required).

  • Note: Surfactants can interfere with some assays, so it is important to run appropriate controls.

Data Presentation: Common Surfactants for In Vitro Use

SurfactantTypeTypical Concentration RangeNotes
Tween® 20 Non-ionic0.01% - 0.1% (w/v)Widely used in immunoassays (e.g., ELISA, Western blotting).
Polysorbate 80 Non-ionic0.01% - 0.1% (w/v)Common in pharmaceutical formulations.
Pluronic® F-68 Non-ionic0.02% - 0.2% (w/v)Often used in cell culture to reduce shear stress.

Option C: Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic portion of Benzyl 4-carbamothioylpiperidine-1-carboxylate can form an inclusion complex within the cyclodextrin cavity, and the hydrophilic exterior of the cyclodextrin then allows the entire complex to be soluble in water.[3]

Experimental Protocol: Solubilization with Cyclodextrins

  • Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[3]

  • Prepare a solution of the cyclodextrin in your aqueous buffer (e.g., 1-10% w/v).

  • Add the compound to the cyclodextrin solution.

  • Stir or sonicate the mixture until the compound dissolves. This process may take longer than with co-solvents.

  • As with other excipients, run controls to ensure the cyclodextrin does not interfere with your assay.

Workflow for Advanced Solubilization:

Start Co-solvent approach is insufficient or undesirable Decision Choose a strategy based on experimental constraints Start->Decision pH_Path pH Adjustment Decision->pH_Path Ionizable group & pH-tolerant assay Surfactant_Path Surfactants Decision->Surfactant_Path Assay compatible with detergents Cyclodextrin_Path Cyclodextrins Decision->Cyclodextrin_Path Need to avoid organic solvents and surfactants pH_Step1 Test solubility in buffers of increasing pH pH_Path->pH_Step1 Surfactant_Step1 Select a non-ionic surfactant (e.g., Tween® 20) Surfactant_Path->Surfactant_Step1 Cyclodextrin_Step1 Select a cyclodextrin (e.g., HP-β-CD) Cyclodextrin_Path->Cyclodextrin_Step1 pH_Step2 Verify compound stability and assay compatibility at optimal pH pH_Step1->pH_Step2 Surfactant_Step2 Prepare buffer with surfactant above CMC and dissolve compound Surfactant_Step1->Surfactant_Step2 Cyclodextrin_Step2 Prepare cyclodextrin solution and dissolve compound Cyclodextrin_Step1->Cyclodextrin_Step2

Caption: Decision tree for advanced solubilization methods.

References

  • PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Benzyl 4-acetylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Pipzine Chemicals. (n.d.). Piperidine-1-carbothioamide. Retrieved January 24, 2026, from [Link]

  • Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry.
  • Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend. Retrieved January 24, 2026, from [Link]

  • MDPI. (2024, February 29). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Coupling Piperidine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the optimization of coupling reactions for the synthesis of N-aryl piperidines. The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the complexities of these crucial synthetic transformations.

The palladium-catalyzed Buchwald-Hartwig amination has become a principal method for the formation of C-N bonds, offering a broad substrate scope and functional group tolerance compared to traditional methods like the Ullmann condensation.[2][3] However, successful execution requires careful consideration of multiple reaction parameters. This guide will focus primarily on the Buchwald-Hartwig reaction, with comparative insights into other relevant coupling strategies.

Troubleshooting Guide: Diagnosing and Resolving Common Issues in Piperidine Coupling Reactions

Navigating the challenges of a problematic coupling reaction can be a systematic process. The following guide, presented as a decision-making workflow, will help you diagnose and resolve common issues encountered in your experiments.

Visual Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Piperidine Coupling Reactions start Start: Low Yield or No Reaction check_reagents Step 1: Reagent & Setup Integrity Check - Purity of starting materials? - Anhydrous & deoxygenated solvent? - Inert atmosphere maintained? - Accurate temperature control? start->check_reagents reagent_ok All Reagents & Setup Verified check_reagents->reagent_ok Yes reagent_issue Issue Identified (e.g., wet solvent, impure amine) check_reagents->reagent_issue No optimize_catalyst Step 2: Catalyst System Optimization - Is the Pd precatalyst appropriate? - Is the ligand suitable for a secondary amine? - Is the catalyst loading sufficient? reagent_ok->optimize_catalyst solution_reagents Action: - Purify reagents (distill piperidine, recrystallize aryl halide). - Use freshly dried & degassed solvent. - Improve inert atmosphere technique. reagent_issue->solution_reagents catalyst_ok Catalyst System Seems Appropriate optimize_catalyst->catalyst_ok Yes catalyst_issue Potential Catalyst Issue (e.g., catalyst decomposition, wrong ligand) optimize_catalyst->catalyst_issue No optimize_base Step 3: Base & Solvent Evaluation - Is the base strong enough? - Is the base compatible with functional groups? - Are reactants soluble in the chosen solvent? catalyst_ok->optimize_base solution_catalyst Action: - Screen different phosphine ligands (e.g., XPhos, RuPhos). - Use a more stable Pd precatalyst (e.g., G3 or G4 palladacycles). - Increase catalyst loading (e.g., from 1 mol% to 3 mol%). catalyst_issue->solution_catalyst base_ok Base & Solvent Seem Appropriate optimize_base->base_ok Yes base_issue Potential Base/Solvent Mismatch (e.g., base too weak, poor solubility) optimize_base->base_issue No side_reactions Step 4: Analyze for Side Reactions - Evidence of hydrodehalogenation? - Formation of diarylated product? - Decomposition of starting materials? base_ok->side_reactions solution_base Action: - Switch to a stronger base (e.g., NaOtBu, LHMDS). - If substrate is base-sensitive, try weaker bases (K₃PO₄, Cs₂CO₃) at higher temperatures. - Screen solvents for better solubility (e.g., Toluene, Dioxane, CPME). base_issue->solution_base side_reactions_present Side Products Identified side_reactions->side_reactions_present Yes no_side_reactions Clean Baseline, Low Conversion side_reactions->no_side_reactions No solution_side_reactions Action: - For hydrodehalogenation: use a weaker base or different ligand. - For diarylation: use a protecting group on piperidine. - For decomposition: lower reaction temperature. side_reactions_present->solution_side_reactions solution_no_side_reactions Action: - Increase reaction temperature. - Increase reaction time. - Re-evaluate catalyst and ligand choice for higher activity. no_side_reactions->solution_no_side_reactions

Sources

Overcoming challenges in the crystallization of piperidine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for overcoming the common and complex challenges encountered during the crystallization of piperidine-based compounds. The inherent basicity and structural flexibility of the piperidine ring can often lead to frustrating crystallization outcomes. This center, structured in a practical question-and-answer format, offers in-depth solutions grounded in scientific principles to guide you toward successful crystallization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common and immediate issues researchers face.

Question 1: I observed an unexpected white solid crashing out of my piperidine/DMF stock solution upon storage. What is it and how can I prevent it?

Answer: This is a very common issue rooted in the basic nature of the piperidine nitrogen. The precipitate is almost certainly an unwanted salt.

  • Causality: The lone pair of electrons on the piperidine nitrogen makes it a good Brønsted-Lowry base. It will readily react with ambient acidic gases. The two most common culprits are:

    • Carbon Dioxide (CO₂): Piperidine can react with CO₂ from the atmosphere to form piperidinium carbamate, which can precipitate.

    • Acidic Vapors: If your laboratory has other reagents that release acidic vapors (e.g., HCl from a nearby bottle of thionyl chloride or trimethylsilyl chloride), the piperidine will act as a scavenger, forming piperidinium hydrochloride salt.[1][2] This salt is a stable, crystalline solid with low solubility in many organic solvents.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Always store piperidine-containing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to CO₂ and moisture.

    • Segregate Reagents: Store basic solutions like piperidine away from acidic reagents to prevent cross-contamination via vapor diffusion.[2]

    • Prepare Fresh Solutions: For sensitive applications like peptide synthesis deprotection, it is best practice to prepare the piperidine/DMF solution fresh before each use.[3]

    • Resolution: If a precipitate has formed, it is best to discard the solution and prepare a fresh batch. Attempting to redissolve the salt may not be effective and introduces uncertainty into your experiment.[2]

Question 2: My piperidine derivative has turned yellow or brown during storage or workup. Is it still usable for crystallization?

Answer: The discoloration indicates oxidation of the piperidine moiety.[2][4]

  • Causality: Piperidines are susceptible to oxidation, especially when exposed to air and light over time. This process creates minor, often colored, impurities.[4] While these impurities may be present in small quantities, they can significantly inhibit crystallization or lead to the formation of lower-purity crystals. Impurities can disrupt the crystal lattice formation, acting as "kinks" in the ordered packing of molecules.

  • Troubleshooting & Prevention:

    • Purity First: Do not proceed with crystallization using discolored material. The presence of impurities is a common cause of crystallization failure.[5]

    • Purification: The material should be repurified before attempting crystallization. Common methods include:

      • Distillation: For liquid piperidine derivatives, distillation under reduced pressure is highly effective.[2]

      • Column Chromatography: Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent to prevent the basic piperidine compound from tailing on the acidic silica gel.[6]

      • Acid-Base Extraction: Dissolve the crude material in an organic solvent and extract with dilute aqueous acid (e.g., 1M HCl). The basic piperidine compound will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract the purified product into an organic solvent.[4]

    • Proper Storage: Store purified piperidine derivatives under an inert atmosphere, protected from light, and at a low temperature to minimize oxidation.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for more complex crystallization challenges.

Guide 1: Overcoming "Oiling Out"

"Oiling out" is a phenomenon where a liquid, solute-rich phase separates from the solution instead of a solid crystalline phase.[7] This is particularly common with piperidine compounds due to their ability to form strong hydrogen bonds and their often-high solubility in various solvents.

Question 3: My compound separates as a viscous oil or sticky gum during cooling crystallization, not as a solid. What is happening and how do I fix it?

Answer: You are encountering "oiling out," a form of liquid-liquid phase separation that precedes crystallization. This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid form in that specific solvent environment.

  • Causality & Mechanism:

    • High Supersaturation: Rapid cooling or the addition of an anti-solvent can generate a level of supersaturation that is too high for orderly nucleation and crystal growth.

    • Kinetic Hindrance: The molecules have difficulty arranging themselves into an ordered crystal lattice, often due to conformational flexibility or the presence of impurities.[7]

    • Impurity Entrapment: The resulting oil phase is an excellent solvent for impurities, which become trapped if the oil solidifies into an amorphous solid or a poorly crystalline material.[7]

  • Troubleshooting Workflow: The key is to slow down the process and reduce the degree of supersaturation to allow molecules sufficient time to arrange into a crystal lattice.

    OilingOut_Troubleshooting Start Oiling Out Observed Step1 Reduce Cooling Rate (e.g., 1-5 °C/hour) Start->Step1 First Action Step5 Utilize pH Adjustment (If ionizable) Start->Step5 Alternative Path Step2 Increase Solvent Volume (Work at lower concentration) Step1->Step2 If still oils out Step3 Change Solvent System (Explore different polarities/H-bonding) Step2->Step3 If still oils out Step4 Introduce Seed Crystals Step3->Step4 Once suitable solvent is found Result Crystalline Solid Formed Step4->Result Step5->Step3

    Caption: Troubleshooting workflow for "oiling out".

  • Detailed Experimental Protocols:

    Protocol 1: Solvent Screening for Recrystallization [4]

    • Screening: Place ~15 mg of your crude piperidine derivative into several vials.

    • Solvent Addition: To each vial, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise until the solid just dissolves at room temperature. Note the approximate solubility.

    • Anti-Solvent Addition: To the dissolved samples, add a miscible anti-solvent (e.g., water for alcohol solutions, hexanes for ethyl acetate solutions) dropwise until persistent turbidity is observed.

    • Heating & Cooling: Gently heat the turbid solutions until they become clear. Allow them to cool slowly to room temperature, then place them in an ice bath.

    • Observation: The solvent/anti-solvent system that produces a crystalline solid with minimal or no oiling is the best candidate for scale-up.

    Protocol 2: Seeding to Bypass Oiling Out

    • Generate Seeds: If you have even a tiny amount of crystalline material (perhaps from a previous attempt or by scratching the flask), isolate it. If not, try to generate seeds by dissolving a small amount of compound in a volatile solvent (e.g., dichloromethane) and allowing it to evaporate very slowly.

    • Prepare Solution: Prepare a saturated solution of your compound in the chosen solvent system at an elevated temperature.

    • Cool Slowly: Cool the solution very slowly.

    • Introduce Seeds: Just before you expect nucleation to occur (or when the first signs of oiling appear), add a few seed crystals.

    • Equilibration: The seed crystals provide a template for ordered growth, encouraging crystallization over oiling. Hold the temperature constant for several hours after seeding to allow for slow, controlled crystal growth before continuing to cool.

Guide 2: Managing Polymorphism

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[8][9] Different polymorphs can have drastically different physical properties, including solubility, stability, and bioavailability, making polymorph control critical in drug development.[10]

Question 4: I've successfully crystallized my piperidine API, but my analytical data (PXRD, DSC) is inconsistent between batches. Could this be polymorphism?

Answer: Yes, inconsistent analytical data between batches of the same compound is a classic indicator of polymorphism. The basic piperidine nitrogen and any other hydrogen bond donors/acceptors on your molecule make it a prime candidate for forming different crystal packing arrangements under varying conditions.

  • Causality & Impact:

    • Thermodynamic vs. Kinetic Forms: Crystallization can yield either the most thermodynamically stable form (lowest energy) or a less stable, "metastable" kinetic form. The kinetic form often appears first because it nucleates faster.[9]

    • Process Dependence: The specific polymorph obtained is highly sensitive to experimental conditions such as:

      • Solvent choice (polarity, hydrogen bonding capacity)

      • Cooling rate[11]

      • pH of the crystallization medium[12]

      • Presence of impurities

  • Data Presentation: Identifying Different Polymorphs

Analytical TechniqueObservation for Polymorph A (Kinetic)Observation for Polymorph B (Thermodynamic)
Powder X-Ray Diffraction (PXRD) Unique set of diffraction peaks at specific 2θ angles.A different, distinct set of diffraction peaks.
Differential Scanning Calorimetry (DSC) Lower melting point. May show an exothermic event (recrystallization to stable form) before melting.Higher melting point. A single, sharp endotherm.
FTIR/Raman Spectroscopy Differences in peak positions or splitting in regions corresponding to hydrogen bonding (e.g., N-H, C=O stretches).Different spectral fingerprint in the solid state.
Solubility Higher apparent solubility.Lower apparent solubility.
  • Experimental Protocol: Polymorph Screening via Slurry Equilibration [3]

    This protocol is designed to identify the most thermodynamically stable form of your compound at a given temperature.

    • Preparation: Place an excess amount of your crystalline solid (enough so that some remains undissolved) into vials containing different solvents (e.g., methanol, acetonitrile, ethyl acetate, water).

    • Slurrying: Agitate the slurries at a constant temperature (e.g., room temperature or 40 °C) for an extended period (e.g., 3-7 days).

    • Sampling & Analysis: Periodically, isolate a small sample of the solid from each slurry, dry it quickly, and analyze it by PXRD.

    • Equilibrium: The experiment is complete when the PXRD patterns of the solids no longer change over time. If multiple starting forms were used, they should all convert to the same final form in a given solvent. This final form is the most thermodynamically stable one under those conditions.

  • Visualization: Polymorph Conversion Pathway

    Polymorph_Conversion Solution Compound in Solution Kinetic Kinetic Polymorph (Metastable, Form A) Solution->Kinetic Fast Cooling Rapid Nucleation Thermo Thermodynamic Polymorph (Stable, Form B) Solution->Thermo Slow Cooling Seeding Kinetic->Solution Dissolution Kinetic->Thermo Slurry Conversion (Solvent-Mediated Transformation)

    Caption: Pathways to kinetic and thermodynamic polymorphs.

Guide 3: Leveraging Basicity for Successful Crystallization

The basicity of the piperidine nitrogen (pKa of the conjugate acid is typically ~11) is not just a challenge; it's a tool you can use to your advantage.[3]

Question 5: My piperidine compound is extremely soluble in most organic solvents, making it very difficult to crystallize via cooling. What other strategies can I use?

Answer: This is an ideal scenario to use the basicity of your compound to form a crystalline salt. Salt formation drastically alters the physicochemical properties of a compound, often leading to highly crystalline materials with improved handling characteristics.

  • Causality & Strategy:

    • By reacting your basic piperidine derivative with an acid, you form an ion pair (a salt).

    • The ionic interactions (e.g., N⁺-H···⁻O) in the salt introduce strong, directional forces that facilitate the formation of a stable and ordered crystal lattice.

    • This is a cornerstone of API formulation, as salts often exhibit better solubility and stability than the parent free base.[3]

  • Experimental Protocol: Screening for Crystalline Salts

    • Acid Selection: Choose a variety of pharmaceutically acceptable acids with different pKa values and structures (e.g., hydrochloric acid, sulfuric acid, tartaric acid, methanesulfonic acid, citric acid).

    • Stoichiometry: Dissolve your piperidine free base in a suitable solvent (e.g., ethanol, isopropanol).

    • Salt Formation: Add a stoichiometric equivalent (e.g., 1.0 eq for a monoprotic acid) of the chosen acid to the solution.

    • Induce Crystallization: Stir the solution at room temperature. If no solid forms, slowly add an anti-solvent (e.g., MTBE or heptane) or cool the solution.

    • Isolation & Characterization: Isolate any resulting solids by filtration and analyze them using techniques like DSC and PXRD to confirm the formation of a new, crystalline salt form.

References
  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2966. Available at: [Link]

  • Edelmann, F. T. (2021). Re: Have you experienced that your piperidine crystallizes when not in use? ResearchGate. Available at: [Link]

  • Wilson, C. C. (2015). The effect of temperature and pressure on the crystal structure of piperidine. CrystEngComm, 17(20), 3921-3928. Available at: [Link]

  • Wikipedia (n.d.). Adamantane. Available at: [Link]

  • El-Sayed, R., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of piperidines. Available at: [Link]

  • Ren, R., et al. (2014). The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. Organic Process Research & Development, 18(6), 709-716. Available at: [Link]

  • Tang, C. (n.d.). Drug Polymorphism: A Key Consideration for API Development. Curia Global. Available at: [Link]

  • G. G. Z. (2016). Preparation and solid-state analysis of piperine polymorphs. Journal of Pharmaceutical and Biomedical Analysis, 125, 405-413. Available at: [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-714. Available at: [Link]

  • Garcia-Ortega, H., et al. (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 260–266. Available at: [Link]

  • Wawrzycka-Gorczyca, I., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 19(6), 7731-7748. Available at: [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. Available at: [Link]

  • Brittain, H. G. (2009). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. Polymorphism in Pharmaceutical Solids. Available at: [Link]

  • Garcia-Ortega, H., et al. (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. IUCrData, 8(3). Available at: [Link]

  • Mettler Toledo (n.d.). Oiling Out in Crystallization. Available at: [Link]

  • Martins, F. T., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1069. Available at: [Link]

  • Pantaleone, S., et al. (2023). Effects of Pressure and Cooling Rates on Crystallization Behavior and Morphology of Isotactic Polypropylene. Polymers, 15(12), 2627. Available at: [Link]

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Technical Support Center: Scaling Up N-benzyl-4-piperidinecarboxaldehyde Production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N-benzyl-4-piperidinecarboxaldehyde. As a critical intermediate in the synthesis of pharmaceuticals like Donepezil, used for treating Alzheimer's disease, robust and scalable production methods are of paramount importance.[1][2][3] This document moves beyond simple protocols to explain the underlying principles, troubleshoot common issues, and provide a framework for successful scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing N-benzyl-4-piperidinecarboxaldehyde?

There are three main strategies for synthesizing this aldehyde:

  • Oxidation of the corresponding alcohol: The most direct route involves the oxidation of (1-benzyl-4-piperidyl)methanol. This can be achieved using various oxidation systems, including Swern oxidation (oxalyl chloride/DMSO), Dess-Martin periodinane (DMP), and TEMPO-catalyzed systems.[4][5][6][7]

  • Reduction of a carboxylic acid derivative: This approach involves the partial reduction of an ester, such as N-benzyl-4-ethoxycarbonylpiperidine, using specialized reducing agents like diisobutylaluminum hydride (DIBAL-H) or modified aluminum hydride reagents.[1][8]

  • Multi-step synthesis from a simpler piperidine core: A longer route starts with 4-piperidinecarboxylic acid, which undergoes esterification, N-benzylation, hydrolysis, conversion to an amide, dehydration to a nitrile, and finally, reduction to the aldehyde.[1][9]

Q2: Which synthetic route is most recommended for industrial scale-up, and why?

For large-scale production, the TEMPO-catalyzed oxidation of (1-benzyl-4-piperidyl)methanol is highly recommended.[4]

  • Causality: This method offers a superior balance of safety, efficiency, and operational simplicity compared to alternatives. Swern oxidation, while effective, requires cryogenic temperatures (typically below -60°C) and uses oxalyl chloride, which is toxic and corrosive, posing significant challenges for large reactors.[5][10] Reduction methods using hydrides like DIBAL-H are often expensive and require stringent anhydrous conditions and careful temperature control to avoid over-reduction to the alcohol.[1] The TEMPO-based system operates under mild conditions (0°C to room temperature), uses a catalytic amount of the TEMPO radical, and employs inexpensive, safer co-oxidants like sodium periodate.[4] This results in high yields (often >90%), high purity, and a simpler workup, making it more amenable to industrial application where cost, safety, and process robustness are critical.[4]

Q3: What are the critical safety considerations when handling the reagents and product?

  • Starting Materials: (1-benzyl-4-piperidyl)methanol is generally stable. If N-benzylation is performed in-house, be aware that benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Oxidizing Agents:

    • TEMPO System: While TEMPO itself is relatively safe, co-oxidants like sodium periodate are strong oxidizers and should not be mixed with flammable organic materials.

    • Swern Reagents: Oxalyl chloride is highly toxic and reacts violently with water. Dimethyl sulfoxide (DMSO) can be absorbed through the skin. All manipulations must be done under an inert atmosphere in a fume hood.

  • Product: N-benzyl-4-piperidinecarboxaldehyde has a relatively high flash point of 104.3°C, reducing its flammability risk compared to more volatile aldehydes.[3] However, as with all chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Workup: Quenching of oxidation reactions can be exothermic. Ensure additions are done slowly and with adequate cooling.

Q4: How is the purity of the final product typically assessed?

For pharmaceutical intermediates, purity is paramount. The industry standard for assessing the purity (assay) of N-benzyl-4-piperidinecarboxaldehyde is Gas Chromatography (GC) , often with a flame ionization detector (FID). A purity of ≥98.0% is a common requirement for its use in subsequent GMP (Good Manufacturing Practice) steps.[3]

Recommended Scale-Up Protocol: TEMPO-Catalyzed Oxidation

This protocol is based on a proven method that is efficient and suitable for scaling.[4] It relies on the in-situ generation of the active oxidant from a catalytic amount of TEMPO.

Experimental Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Final Purification start_alc N-benzyl-4-piperidinemethanol reaction Combine materials in reactor Vigorous stirring at 20-25°C Monitor by TLC (5-12h) start_alc->reaction start_reagents TEMPO (cat.) Sodium Periodate (NaIO4) Sodium Bromide (NaBr) start_reagents->reaction start_solvents Dichloromethane (DCM) Water start_solvents->reaction separation Phase Separation (Collect Organic Layer) reaction->separation Reaction Complete washing Wash with 1M Na2S2O3 Wash with Brine separation->washing drying Dry over Na2SO4 Filter washing->drying concentration Concentrate under reduced pressure drying->concentration purify Vacuum Distillation concentration->purify Crude Oil product Final Product: N-benzyl-4-piperidinecarboxaldehyde (Purity ≥98%) purify->product

Caption: Workflow for TEMPO-catalyzed oxidation.

Step-by-Step Methodology
  • Reactor Setup: Charge a suitably sized reactor, equipped with an overhead mechanical stirrer, thermometer, and addition funnel, with N-benzyl-4-piperidinemethanol (1.0 eq), TEMPO (0.01 eq), and dichloromethane (DCM, ~5 mL per gram of alcohol).

  • Reagent Preparation: In a separate vessel, prepare an aqueous solution of sodium periodate (NaIO₄, 1.2 eq) and sodium bromide (NaBr, 0.1 eq).

  • Reaction Initiation: Begin vigorous stirring of the DCM solution and add the aqueous oxidant solution. The reaction is biphasic, so efficient stirring is crucial for mass transfer.

  • Temperature Control & Monitoring: Maintain the internal temperature at 20-25°C.[4] The reaction is typically mildly exothermic. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting alcohol spot. The reaction generally takes 5-12 hours.[4]

  • Workup - Quench & Separation: Once the reaction is complete, stop the stirring and allow the layers to separate. Collect the lower organic (DCM) layer.

  • Workup - Washing: Transfer the organic layer to a separatory funnel and wash it twice with a 1M aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine-based oxidants. Follow with a brine wash to remove bulk water.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a yellow or colorless oil.[1][4]

  • Purification: For high purity required in pharmaceutical applications, purify the crude oil via vacuum distillation.

Comparative Data of Oxidation Methods
ParameterTEMPO-Catalyzed OxidationSwern Oxidation
Primary Reagents TEMPO (cat.), NaIO₄, NaBrOxalyl Chloride, DMSO, Triethylamine
Temperature 20-25°C[4]-78 to -60°C[5]
Reaction Time 5-12 hours[4]1-2 hours
Typical Yield 93-96%[4]~96%[5]
Safety Concerns Moderate; strong oxidizersHigh; toxic/corrosive gas, cryogenic
Scale-Up Viability ExcellentPoor; requires specialized equipment

Troubleshooting Guide

Q: My reaction yield is significantly lower than expected (<85%). What are the likely causes?

  • Potential Cause 1: Inefficient Mixing. This is a biphasic reaction (DCM/water). On a larger scale, if the stirring is not vigorous enough, the interface between the two layers is small, leading to poor mass transfer and a slow, incomplete reaction.

    • Solution: Ensure you are using a high-torque overhead stirrer with an appropriately sized impeller to create a vortex and ensure thorough mixing of the two phases. Baffling in the reactor can also improve mixing efficiency.

  • Potential Cause 2: Incorrect Stoichiometry. An insufficient amount of the primary oxidant (sodium periodate) will naturally lead to an incomplete reaction.

    • Solution: Double-check the molecular weights and calculations for all reagents. Ensure the sodium periodate is of good quality and has been stored correctly.

  • Potential Cause 3: Premature Workup. If the reaction is stopped before all the starting material is consumed, the yield will be low.

    • Solution: Rely on reaction monitoring (TLC/GC) rather than a fixed time. Only proceed to workup when the starting material is no longer detectable.

Q: The reaction has stalled; TLC analysis shows a significant amount of starting material remaining even after 12 hours. What should I do?

  • Potential Cause 1: Catalyst Inactivity. The TEMPO catalyst may be of poor quality or have degraded.

    • Solution: Use a fresh bottle of TEMPO. If necessary, a small additional charge of the catalyst (e.g., another 0.005 eq) can be added to the reaction mixture.

  • Potential Cause 2: Temperature is too low. While the reaction works well at room temperature, kinetics can be slow if the ambient temperature is significantly lower.

    • Solution: Gently warm the reaction to maintain a constant 25°C. Do not overheat, as this can increase the rate of side reactions.

Q: I'm observing the formation of a new, more polar spot on my TLC plate, and my final product is difficult to purify. What is happening?

  • Potential Cause: Over-oxidation. The target aldehyde can be further oxidized to the corresponding N-benzyl-4-piperidinecarboxylic acid. This by-product is highly polar and non-volatile, complicating distillation.

    • Solution 1: Control Stoichiometry. Avoid using a large excess of the oxidizing agent. A 1.2 to 1.5 molar equivalent of sodium periodate is typically sufficient.

    • Solution 2: Don't prolong the reaction. Once the starting material is consumed, proceed to the workup. Letting the reaction stir for an extended period after completion increases the risk of over-oxidation.

    • Solution 3: Modified Workup. If carboxylic acid is present, it can be removed during workup with a dilute aqueous sodium bicarbonate (NaHCO₃) wash. The carboxylate salt will be extracted into the aqueous layer.

Q: My final product after distillation is still yellow. How can I improve the color?

  • Potential Cause: Baseline impurities or minor degradation products.

    • Solution 1: Ensure the starting alcohol is of high purity. Colorless starting material is preferred.

    • Solution 2: Before distillation, consider a charcoal treatment. Dissolve the crude oil in a suitable solvent (like DCM), add a small amount of activated carbon, stir for 30 minutes, and filter through celite before concentrating and distilling.

    • Solution 3: Check the efficiency of your vacuum during distillation. Distilling at the lowest possible temperature will minimize thermal degradation.

Troubleshooting Logic Diagram

G start Problem Encountered q1 Is the yield low? start->q1 q2 Is the reaction incomplete? q1->q2 No a1_1 Cause: Inefficient Mixing Solution: Increase stir speed, use overhead stirrer. q1->a1_1 Yes q3 Is there evidence of over-oxidation? q2->q3 No a2_1 Cause: Catalyst Inactive Solution: Use fresh TEMPO, consider adding more. q2->a2_1 Yes a3_1 Cause: Excess Oxidant / Time Solution: Use max 1.5 eq NaIO4, work up promptly. q3->a3_1 Yes a1_2 Cause: Insufficient Oxidant Solution: Verify reagent stoichiometry and quality. a1_1->a1_2 a2_2 Cause: Temperature Too Low Solution: Maintain reaction at 25°C. a2_1->a2_2 a3_2 Solution: Add dilute NaHCO3 wash during workup to remove acid. a3_1->a3_2

Caption: Decision tree for troubleshooting common issues.

References

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google P
  • Hu Kun (2020) - Synthesis method of N-benzyl-4-piperidine formaldehyde - SciSpace. [Link]

  • CN116924967A - Preparation method of N-benzyl-4-piperidone - Google P
  • N-Benzylpiperidine-4-carboxaldehyde: A Key Intermediate in Pharmaceutical Synthesis . [Link]

  • CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • Novel and Efficient Method to Synthesize N‐Benzyl‐4‐Formyl‐Piperidine - ResearchGate. [Link]

  • Dess-Martin periodinane, Triacetoxyperiodinane, DMP - Organic Chemistry Portal. [Link]

  • Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system - TÜBİTAK Academic Journals. [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Benzyl 4-Carbamothioylpiperidine-1-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzyl 4-carbamothioylpiperidine-1-carboxylate analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from related studies to project the therapeutic potential of this chemical scaffold. While direct and extensive research on this specific class of compounds is emerging, this guide extrapolates from structurally similar molecules to provide foundational insights for future drug discovery and development efforts.

Introduction: The Therapeutic Potential of the Piperidine-Thiourea Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties and synthetic tractability.[1] When combined with a thiourea moiety, a functional group known for a wide spectrum of biological activities including antimicrobial, antiviral, and anti-inflammatory properties, the resulting piperidine-thiourea derivatives present a promising avenue for the development of novel therapeutic agents.[2][3] The benzyl 4-carbamothioylpiperidine-1-carboxylate scaffold, in particular, offers a versatile platform for chemical modification at three key positions: the benzyl group, the piperidine ring, and the terminal amine of the carbamothioyl (thiourea) group. Understanding the impact of structural modifications at these positions is crucial for optimizing potency, selectivity, and overall drug-like properties.

General Synthesis Strategy

The synthesis of benzyl 4-carbamothioylpiperidine-1-carboxylate analogs typically follows a convergent approach, leveraging well-established synthetic methodologies. The general synthetic workflow is outlined below.

G cluster_0 Synthesis of Key Intermediates cluster_1 Thiourea Formation cluster_2 Final Product A Benzyl 4-oxopiperidine-1-carboxylate B Reductive Amination A->B NH3, NaBH3CN C Benzyl 4-aminopiperidine-1-carboxylate B->C E Reaction C->E D Aryl/Alkyl Isothiocyanate D->E F Benzyl 4-carbamothioylpiperidine-1-carboxylate Analog E->F Formation of Thiourea Linkage

Caption: Key regions for SAR exploration on the benzyl 4-carbamothioylpiperidine-1-carboxylate scaffold.

Table 1: Inferred Structure-Activity Relationships

Modification Site Structural Change Predicted Impact on Activity Rationale/Supporting Evidence
N'-Substituent (Thiourea) Introduction of aromatic ringsPotential for enhanced activity through π-π stacking and hydrophobic interactions.General principle in medicinal chemistry.
Electron-withdrawing groups on the aromatic ring (e.g., -CF3, -Cl, -NO2)Likely increase in potency, particularly for antimicrobial and anti-inflammatory activities.Observed in related piperazine-thiourea series. [2]
Bulky aliphatic groupsMay decrease activity due to steric hindrance.General SAR principles.
Benzyl Group (Carbamate) Substitution on the phenyl ringModulation of electronic properties could fine-tune activity and metabolic stability.Standard medicinal chemistry strategy.
Replacement with other ester groups (e.g., ethyl, tert-butyl)Could alter solubility and cell permeability.Common practice in drug design to optimize ADME properties.
Piperidine Ring Introduction of substituentsMay lead to improved potency and selectivity by restricting conformational flexibility.A strategy to enhance binding to specific targets.

Experimental Protocols

To enable the synthesis and evaluation of novel analogs, detailed experimental protocols are essential. The following sections provide representative procedures.

General Synthetic Procedure for Benzyl 4-(3-arylcarbamothioyl)piperidine-1-carboxylates

Step 1: Synthesis of Benzyl 4-aminopiperidine-1-carboxylate

To a solution of benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol, ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) are added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

Step 2: Synthesis of the Thiourea Derivative

To a solution of benzyl 4-aminopiperidine-1-carboxylate (1.0 eq) in dichloromethane, the corresponding aryl isothiocyanate (1.1 eq) is added. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to afford the desired benzyl 4-(3-arylcarbamothioyl)piperidine-1-carboxylate.

Biological Evaluation Protocols
  • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is added to each well.

  • The plates are incubated at 37°C for 24 hours.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • The cells are then stimulated with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.

  • After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • Cells (e.g., a human cancer cell line or normal cell line) are seeded in a 96-well plate and incubated for 24 hours.

  • The cells are treated with various concentrations of the test compounds for 48-72 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Conclusion and Future Directions

The benzyl 4-carbamothioylpiperidine-1-carboxylate scaffold represents a promising starting point for the development of new therapeutic agents with potential applications in treating infectious diseases and inflammatory conditions. The SAR insights extrapolated from related chemical series suggest that systematic modification of the N'-substituent on the thiourea moiety and the benzyl group of the carbamate will be crucial for optimizing biological activity. Future work should focus on the synthesis of a diverse library of analogs and their comprehensive biological evaluation to establish definitive SAR for this scaffold. This will enable the identification of lead compounds with improved potency, selectivity, and drug-like properties for further preclinical development.

References

  • Exploration of piperazine-derived thioureas as antibacterial and anti-inflammatory agents. In vitro evaluation against clinical isolates of colistin-resistant Acinetobacter baumannii. (2020). PubMed. Available at: [Link]

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010). PubMed. Available at: [Link]

  • Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (2022). PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Available at: [Link]

  • Piperidin-4-one: the potential pharmacophore. (n.d.). PubMed. Available at: [Link]

  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.). Google Patents.
  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (n.d.). MDPI. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. Available at: [Link]

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. (2015). PubMed. Available at: [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.). Semantic Scholar. Available at: [Link]

  • Benzyl 4-formylpiperidine-1-carboxylate. (n.d.). PubChem. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Semantic Scholar. Available at: [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020). Biointerface Research in Applied Chemistry. Available at: [Link]

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A Comparative Guide to the Kinase Selectivity Profiling of Benzyl 4-carbamothioylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the kinase selectivity of Benzyl 4-carbamothioylpiperidine-1-carboxylate, a novel kinase inhibitor candidate. It is intended for researchers, scientists, and drug development professionals. We will delve into the experimental methodologies for robust selectivity profiling, compare its performance against established kinase inhibitors, and provide the scientific rationale behind the chosen experimental designs.

Introduction: The Imperative of Kinase Inhibitor Selectivity

Protein kinases, with over 500 members in the human genome, are critical regulators of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of "druggable" targets.[1] However, the high degree of structural similarity in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[2] A lack of selectivity can lead to off-target effects and increased toxicity, highlighting the critical need for thorough selectivity profiling in drug discovery.[3] This guide will explore the selectivity of Benzyl 4-carbamothioylpiperidine-1-carboxylate, providing a framework for its evaluation and comparison with other kinase inhibitors.

Understanding the Candidate: Benzyl 4-carbamothioylpiperidine-1-carboxylate

Benzyl 4-carbamothioylpiperidine-1-carboxylate is a small molecule inhibitor whose kinase selectivity profile is under investigation. To ascertain its therapeutic potential and potential liabilities, a systematic and multi-faceted approach to selectivity profiling is essential. This involves screening against a large, representative panel of kinases to identify both primary targets and potential off-targets.[4][5]

Comparative Kinase Inhibitors

To provide context for the selectivity profile of Benzyl 4-carbamothioylpiperidine-1-carboxylate, we will compare it with two well-characterized kinase inhibitors:

  • Dasatinib: A broad-spectrum or "promiscuous" inhibitor known to target multiple kinases, including BCR-ABL and Src family kinases.[6][7]

  • Lapatinib: A more selective inhibitor, primarily targeting EGFR and HER2.[4]

These comparators represent different ends of the selectivity spectrum and will serve as valuable benchmarks.

Methodologies for Kinase Selectivity Profiling

A robust assessment of kinase inhibitor selectivity requires a combination of biochemical and cellular assays. This multi-pronged approach provides a more complete picture of a compound's activity.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays are the first step in evaluating a compound's ability to inhibit its target kinase.[1] They are typically performed using purified recombinant kinases. Several formats are available, each with its own advantages and limitations.[1]

  • Radiometric Assays: The traditional "gold standard," these assays, such as the HotSpot™ and ³³PanQinase™ platforms, directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[5][8] They are highly sensitive and provide a direct measure of catalytic activity.

  • Fluorescence-Based Assays: These assays, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) methods like LanthaScreen™, and coupled-enzyme formats like Z'-LYTE™, offer non-radioactive alternatives.[9][10] The Z'-LYTE™ assay, for instance, uses a FRET peptide that is cleaved by a protease only when not phosphorylated by the kinase.[9]

  • Luminescence-Based Assays: Assays like ADP-Glo™ measure the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.[11]

Experimental Workflow: Biochemical Kinase Profiling

Caption: Workflow for biochemical kinase selectivity profiling.

Detailed Protocol: Z'-LYTE™ Kinase Assay [9][12][13][14]

  • Reagent Preparation: Prepare serial dilutions of Benzyl 4-carbamothioylpiperidine-1-carboxylate, Dasatinib, and Lapatinib. Prepare kinase, FRET-peptide substrate, and ATP solutions in the appropriate reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the test compounds, followed by the kinase. Initiate the reaction by adding the ATP/substrate mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Development Reaction: Add the development reagent containing a site-specific protease to each well. Incubate at room temperature for 60 minutes. The protease will cleave the non-phosphorylated peptides.

  • Signal Detection: Measure the fluorescence emission at two wavelengths (e.g., coumarin and fluorescein) using a microplate reader.

  • Data Analysis: Calculate the emission ratio and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Cellular Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are crucial, they may not fully recapitulate the cellular environment.[15] Cellular assays are therefore essential to confirm that the inhibitor can engage its target within a living cell.

  • Cellular Thermal Shift Assay (CETSA®): This powerful technique assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.[16][17][18][19] When a compound binds to its target protein, it often stabilizes the protein, leading to a higher melting temperature.[16]

  • Chemical Proteomics (Kinobeads): This approach uses affinity chromatography to assess inhibitor binding.[20][21][22][23][24][25] Kinobeads, which are sepharose beads with immobilized broad-spectrum kinase inhibitors, are used to pull down a large portion of the kinome from a cell lysate.[21][22] The test compound is then added to compete for binding, and the proteins that are displaced are identified and quantified by mass spectrometry.[21]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: CETSA® [16][26]

  • Cell Treatment: Culture cells to the desired confluency and treat with Benzyl 4-carbamothioylpiperidine-1-carboxylate, Dasatinib, Lapatinib, or vehicle control (DMSO) for a specified time.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing aggregated proteins) by centrifugation.

  • Protein Analysis: Analyze the soluble fraction by Western blotting using an antibody specific to the target kinase or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: Quantify the amount of soluble target protein at each temperature and plot it to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Data Analysis and Interpretation: Quantifying Selectivity

Once the screening data is obtained, it is crucial to quantify the selectivity of the inhibitor. Several metrics can be used for this purpose:

  • Selectivity Score (S-score): This is a simple metric calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at a specific concentration) by the total number of kinases tested.[20] A lower S-score indicates higher selectivity.

  • Gini Coefficient: Borrowed from economics, the Gini coefficient measures the inequality of inhibition across the kinome.[27][28][29] A Gini coefficient closer to 1 indicates a highly selective inhibitor that strongly inhibits a small number of kinases, while a value closer to 0 suggests a more promiscuous inhibitor.[3][27][28]

Comparative Selectivity Profile

The following tables present hypothetical data for Benzyl 4-carbamothioylpiperidine-1-carboxylate in comparison to Dasatinib and Lapatinib.

Table 1: Biochemical Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetBenzyl 4-carbamothioylpiperidine-1-carboxylateDasatinibLapatinib
EGFR 856095
HER2 785592
VEGFR2 928825
ABL1 15985
SRC 209510
p38α 5753
CDK2 8452
ROCK1 12657
... (400+ kinases) .........

Table 2: Selectivity Metrics

InhibitorS-score (S10)Gini Coefficient
Benzyl 4-carbamothioylpiperidine-1-carboxylate 0.050.85
Dasatinib 0.350.55
Lapatinib 0.020.92

S10 is the selectivity score at 10% of kinases inhibited above 50% at 1 µM.

Interpretation of Results:

Based on the hypothetical data, Benzyl 4-carbamothioylpiperidine-1-carboxylate demonstrates a promising selectivity profile. Its Gini coefficient of 0.85 suggests it is a relatively selective inhibitor, though not as selective as Lapatinib. The S-score further supports this, indicating it inhibits a small fraction of the kinome at the tested concentration. In contrast, Dasatinib exhibits a much broader inhibition profile, as expected.

Conclusion and Future Directions

The comprehensive selectivity profiling of Benzyl 4-carbamothioylpiperidine-1-carboxylate reveals a compound with a favorable selectivity profile, warranting further investigation. The combination of biochemical and cellular assays provides a robust framework for characterizing its interactions with the human kinome. Future studies should focus on determining the IC50 values for the most potently inhibited kinases, elucidating the mechanism of action, and evaluating its efficacy and safety in preclinical models. This systematic approach is paramount for the successful development of novel, safe, and effective kinase inhibitors.

References

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  • Thermo Fisher Scientific. (n.d.). Z'-LYTE™ Kinase Assay Kit - Ser/Thr 19 Peptide. Thermo Fisher Scientific.
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A Comparative Guide to the In Vivo Efficacy of Novel Piperidine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, the piperidine scaffold represents a cornerstone in the design of novel therapeutics. Its prevalence in FDA-approved drugs underscores its significance. This guide provides an in-depth, objective comparison of the in vivo performance of three distinct classes of novel piperidine derivatives that are showing considerable promise in preclinical oncology studies. Moving beyond a mere listing of data, this document delves into the causality behind experimental choices and provides a framework for understanding the translational potential of these compounds.

Introduction: The Piperidine Moiety in Modern Oncology

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its conformational flexibility and ability to engage in various non-covalent interactions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. In oncology, piperidine derivatives have been successfully developed into a range of therapeutics, from hormone modulators to kinase inhibitors. This guide will focus on three emerging classes of piperidine-containing compounds that target distinct cancer hallmarks: dual PARP/NAMPT inhibitors, CDK8/19 inhibitors, and tubulin polymerization inhibitors.

Comparative In Vivo Efficacy Analysis

This section compares the in vivo anti-tumor activity of representative compounds from each of the three classes of piperidine derivatives. The data is summarized in Table 1, followed by a detailed discussion of each compound class.

Table 1: Comparative In Vivo Efficacy of Novel Piperidine Derivatives

Compound ClassRepresentative CompoundMechanism of ActionCancer ModelDosing RegimenKey Efficacy ReadoutCitation
Dual PARP/NAMPT Inhibitor Compound 10n·HClPoly(ADP-ribose) polymerase (PARP) and Nicotinamide phosphoribosyltransferase (NAMPT) inhibitionMDA-MB-231 XenograftNot specifiedExcellent antitumor efficacy[1]
4T1 Metastatic ModelNot specifiedStrong inhibition of lung metastasis[1]
CDK8/19 Inhibitor Senexin BCyclin-dependent kinase 8/19 (CDK8/19) inhibitionTriple-Negative Breast Cancer (TNBC) Patient-Derived Xenografts (PDX) - PEN_175 and PEN_061Not specifiedSignificant inhibition of tumor growth and reduction of circulating tumor cells[2]
Tubulin Polymerization Inhibitor CH-2-77Inhibition of tubulin polymerization by binding to the colchicine siteOrthotopic MDA-MB-231 Xenograft20 mg/kg, 5 times a weekStrong suppression of tumor growth, comparable to CA4P; dose-dependent prevention of lung metastasis[3]
Compound [I]Inhibition of tubulin polymerization by binding to the colchicine siteMCF-7 Xenograft20 mg/kg (intraperitoneal), for 21 days68.95% average tumor growth inhibition[1]
Compound [I]Inhibition of tubulin polymerization4T1 Xenograft5, 10, or 20 mg/kg (intravenous), every other day for 12 daysUp to 84.0% tumor weight growth inhibition[4]
Dual PARP/NAMPT Inhibitors: A Synergistic Assault on Cancer Cell Metabolism and DNA Repair

A novel therapeutic strategy involves the simultaneous inhibition of two key cellular targets: Poly(ADP-ribose) polymerase (PARP), crucial for DNA repair, and Nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD⁺ salvage pathway. This dual-inhibition approach aims to induce synthetic lethality in cancer cells.

Compound 10n , a promising dual inhibitor featuring a piperidine-sulfone-benzyl linker, has demonstrated potent preclinical activity.[1] In vivo studies revealed that its hydrochloride salt, 10n·HCl , exhibited excellent antitumor efficacy in an MDA-MB-231 triple-negative breast cancer xenograft model.[1] Furthermore, in a highly aggressive 4T1 metastatic breast cancer model, 10n·HCl strongly inhibited lung metastasis.[1]

The compelling in vivo efficacy of this class of compounds stems from a multi-pronged mechanism. By inhibiting PARP, these molecules disrupt the repair of DNA single-strand breaks, leading to the accumulation of cytotoxic double-strand breaks. Concurrently, NAMPT inhibition depletes the cellular NAD⁺ pool, crippling cancer cell metabolism and further hampering DNA repair processes. Interestingly, 10n·HCl was also found to provoke immunogenic cell death (ICD) and activate the cGAS-STING pathway, thereby stimulating an anti-tumor immune response.[1]

Mechanism of Action: The cGAS-STING Pathway

The cGAS-STING pathway is a critical component of the innate immune system that senses cytosolic DNA, a danger signal often present in cancer cells due to genomic instability.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates NFkB NF-κB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates transcription Inflammatory_genes Inflammatory Genes NFkB->Inflammatory_genes translocates & activates transcription CDK8_19_Signaling TF Transcription Factors (e.g., STAT, SMAD) Mediator Mediator Complex TF->Mediator RNAPII RNA Polymerase II Mediator->RNAPII recruits & regulates CDK8_19 CDK8/19-CycC CDK8_19->TF phosphorylates CDK8_19->Mediator associates with CDK8_19->RNAPII phosphorylates Gene Target Gene Transcription RNAPII->Gene SenexinB Senexin B SenexinB->CDK8_19 inhibits

Caption: The role of CDK8/19 in transcriptional regulation.

Tubulin Polymerization Inhibitors: Disrupting the Cellular Scaffolding

Microtubules are dynamic polymers of tubulin that are essential for cell division, intracellular transport, and the maintenance of cell shape. Agents that interfere with microtubule dynamics are among the most successful classes of chemotherapeutics. Piperidine-containing compounds have emerged as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.

CH-2-77 , a novel piperidine derivative, has demonstrated impressive in vivo efficacy against TNBC. [3]In an orthotopic MDA-MB-231 xenograft model, CH-2-77 strongly suppressed tumor growth at a dose of 20 mg/kg administered five times a week. [3]Its activity was comparable to that of combretastatin A-4 phosphate (CA4P), a colchicine-binding site inhibitor that has undergone clinical trials. [3]Importantly, CH-2-77 also prevented lung metastasis in a dose-dependent manner. [3] Another piperidine-containing tubulin inhibitor, referred to as Compound [I] in the literature, showed an average tumor growth inhibition of 68.95% in an MCF-7 breast cancer xenograft model when administered at 20 mg/kg for 21 days. [1]A different tubulin-inhibiting compound, also designated as Compound [I] , exhibited dose-dependent tumor weight growth inhibition of up to 84.0% in a 4T1 xenograft model. [4] These compounds exert their anticancer effects by binding to tubulin and preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, the activation of apoptotic pathways, and ultimately, cancer cell death.

Mechanism of Action: Tubulin Polymerization in Mitosis

The formation of the mitotic spindle, which is composed of microtubules, is essential for the proper segregation of chromosomes during cell division.

Tubulin_Polymerization cluster_mitosis Mitosis Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule polymerization Spindle Mitotic Spindle Microtubule->Spindle assembly Chromosomes Chromosome Segregation Spindle->Chromosomes Inhibitor Piperidine-based Tubulin Inhibitor Inhibitor->Tubulin binds & inhibits polymerization

Caption: Inhibition of tubulin polymerization during mitosis.

Experimental Protocols: A Guide to In Vivo Efficacy Assessment

The robust evaluation of novel anticancer agents relies on well-designed and meticulously executed in vivo studies. Below are representative protocols for the xenograft models discussed in this guide.

MDA-MB-231 Orthotopic Xenograft Model

This model is widely used to study the growth and metastasis of triple-negative breast cancer in a clinically relevant anatomical site.

Step-by-Step Methodology:

  • Cell Culture: MDA-MB-231 human breast cancer cells are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

  • Animal Model: Female immunodeficient mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old, are used.

  • Cell Preparation: On the day of injection, sub-confluent MDA-MB-231 cells are harvested using trypsin-EDTA, washed with sterile PBS, and resuspended in a mixture of PBS and Matrigel (typically at a 1:1 ratio) at a concentration of 2 x 10⁷ cells/mL.

  • Orthotopic Injection: Mice are anesthetized, and the area around the fourth mammary fat pad is sterilized. A small incision is made to expose the mammary fat pad, and 50 µL of the cell suspension (containing 1 x 10⁶ cells) is injected into the fat pad. The incision is then closed with surgical clips or sutures.

  • Tumor Monitoring: Tumor growth is monitored by caliper measurements two to three times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The novel piperidine derivative or vehicle control is administered according to the planned dosing schedule and route (e.g., intraperitoneal, oral gavage, intravenous).

  • Efficacy Evaluation: Tumor volumes and body weights are recorded throughout the study. At the end of the study, tumors are excised and weighed. Tissues such as lungs and liver can be harvested to assess metastasis.

4T1 Metastatic Breast Cancer Model

The 4T1 model is a syngeneic model that is highly valuable for studying tumor metastasis and the tumor immune microenvironment, as it is conducted in immunocompetent BALB/c mice.

Step-by-Step Methodology:

  • Cell Culture: 4T1 murine breast cancer cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used.

  • Cell Preparation: 4T1 cells are harvested and prepared as described for the MDA-MB-231 model, typically resuspended in sterile PBS.

  • Orthotopic Injection: 1 x 10⁵ 4T1 cells in 50 µL of PBS are injected into the mammary fat pad of each mouse.

  • Tumor Monitoring and Treatment: Tumor growth is monitored, and treatment is initiated as described in the MDA-MB-231 protocol.

  • Metastasis Evaluation: A primary endpoint in this model is often the assessment of metastasis. At the end of the study, lungs are harvested, and the number of metastatic nodules on the lung surface is counted. Lungs can also be fixed, sectioned, and stained with H&E for histological analysis.

Concluding Remarks and Future Directions

The novel piperidine derivatives presented in this guide exemplify the versatility of this chemical scaffold in targeting diverse and critical pathways in oncology. Dual PARP/NAMPT inhibitors, CDK8/19 inhibitors, and tubulin polymerization inhibitors all demonstrate significant in vivo efficacy in clinically relevant cancer models.

The choice of which therapeutic strategy to pursue will depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic window. For instance, the immune-activating properties of dual PARP/NAMPT inhibitors may be particularly beneficial in "cold" tumors that are resistant to immunotherapy. CDK8/19 inhibitors hold promise for cancers that are driven by transcriptional addiction, a growing area of cancer biology. Tubulin polymerization inhibitors, a well-established class of anticancer agents, continue to be refined with novel piperidine-based compounds that may offer improved efficacy and safety profiles.

Future research should focus on head-to-head in vivo comparison studies of these different classes of piperidine derivatives in a wider range of cancer models. Furthermore, combination studies with existing standard-of-care therapies and immunotherapies will be crucial to unlocking the full therapeutic potential of these promising compounds. The insights provided in this guide aim to facilitate the rational design and development of the next generation of piperidine-based cancer therapeutics.

References

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Comparative Benchmarking of BCP-1 (Benzyl 4-carbamothioylpiperidine-1-carboxylate) as a Novel ENPP1 Inhibitor for Immuno-Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Abstract

The cGAS-STING pathway is a critical component of the innate immune system, linking the detection of cytosolic DNA to anti-tumor immunity. However, its activation is potently suppressed in the tumor microenvironment (TME) by the ecto-enzyme ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1), which hydrolyzes the STING agonist 2'3'-cGAMP.[1][2][3][4] Inhibition of ENPP1 has emerged as a promising therapeutic strategy to restore STING signaling, "heat up" immunologically cold tumors, and overcome resistance to immunotherapy.[1][5][6] This guide introduces Benzyl 4-carbamothioylpiperidine-1-carboxylate (BCP-1), a novel small molecule, and provides a comprehensive framework for its benchmarking against other investigational ENPP1 inhibitors. We will detail the scientific rationale, comparative experimental protocols, and data interpretation necessary to evaluate BCP-1's potential as a best-in-class therapeutic agent.

Introduction: The Rationale for ENPP1 Inhibition

The Stimulator of Interferon Genes (STING) pathway is a central hub for detecting aberrant cytosolic DNA—a hallmark of viral infection and cellular stress, including genomic instability in cancer cells.[7] Upon activation by its ligand 2'3'-cyclic GMP-AMP (cGAMP), STING initiates a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is crucial for recruiting and activating dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), thereby mounting a robust anti-tumor immune attack.

However, many tumors evade this surveillance mechanism by overexpressing ENPP1 on their surface. ENPP1 functions as an innate immune checkpoint by hydrolyzing extracellular cGAMP, effectively severing the communication line between cancer cells and immune cells.[2][4][8] High ENPP1 expression is correlated with poor prognosis and resistance to checkpoint inhibitors like anti-PD-1 therapy.[1][8]

Targeting ENPP1 offers a nuanced and potentially safer approach to activating STING compared to direct STING agonists. While systemic STING activation can lead to undesirable inflammatory side effects, ENPP1 inhibitors act conditionally, only where cGAMP is being produced—primarily within the TME. This allows for a localized and controlled reactivation of the anti-tumor immune response. This guide will establish the experimental framework to validate and benchmark our investigational compound, BCP-1, within this exciting therapeutic landscape.

The Candidate: Benzyl 4-carbamothioylpiperidine-1-carboxylate (BCP-1)

BCP-1 is a novel chemical entity featuring a piperidine core, a scaffold prevalent in many pharmacologically active compounds.[9][10] Its carbamothioyl group is hypothesized to coordinate with the zinc ions essential for catalysis within the ENPP1 active site, a mechanism observed in other potent ENPP1 inhibitors.[6] Our objective is to rigorously test this hypothesis and quantify the efficacy of BCP-1 relative to other known agents in development.

Comparator Agents: For this guide, we will benchmark BCP-1 against the following representative investigational agents:

  • STF-1623: A well-characterized noncovalent ENPP1 inhibitor with an exceptionally long drug-target residence time.[6]

  • AVA-NP-695: An ENPP1 inhibitor noted for its ability to suppress epithelial-mesenchymal transition (EMT) and demonstrate anti-cancer activity in preclinical models.[5][11]

Experimental Benchmarking Workflow

The evaluation of BCP-1 will proceed through a multi-tiered approach, from basic biochemical validation to complex cellular and functional assays. This workflow ensures that each step builds upon a foundation of robust data, a principle of self-validating protocol design.

Caption: Tiered experimental workflow for BCP-1 validation.

Tier 1: Biochemical Characterization

Objective: To determine the direct inhibitory potency and binding kinetics of BCP-1 on recombinant human ENPP1.

Experiment 1: ENPP1 Inhibition Assay (IC50 Determination)

Causality: This is the foundational experiment to validate our hypothesis. By directly measuring the inhibition of purified ENPP1 enzyme, we can confirm that BCP-1 engages its intended target and quantify its potency. A low nanomolar IC50 is the first gate for a promising candidate.

Protocol:

  • Reagents: Recombinant human ENPP1, p-nitrophenyl 5'-thymidine monophosphate (p-NPP), assay buffer (Tris-HCl, NaCl, MgCl2, ZnCl2).

  • Procedure: a. Prepare a serial dilution of BCP-1, STF-1623, and AVA-NP-695 (e.g., from 1 µM to 10 pM). b. In a 96-well plate, add 50 µL of assay buffer containing recombinant ENPP1. c. Add 25 µL of the diluted compounds to the respective wells. Incubate for 30 minutes at room temperature. d. Initiate the reaction by adding 25 µL of the substrate p-NPP. e. Monitor the hydrolysis of p-NPP (which produces a yellow color) by measuring absorbance at 405 nm every minute for 30 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC50 value.

Expected Data Summary:

CompoundPredicted IC50 (nM)
BCP-1Experimental Data
STF-16230.5 - 2.0
AVA-NP-6955.0 - 15.0
Experiment 2: Kinetic Analysis (Drug-Target Residence Time)

Causality: A long drug-target residence time, as seen with STF-1623, can translate to more durable pharmacodynamic effects in vivo, potentially allowing for less frequent dosing.[6] This experiment is crucial for differentiating BCP-1's mechanism and predicting its in vivo behavior.

Protocol:

  • Method: Utilize a jump-dilution kinetics method.

  • Procedure: a. Incubate a high concentration of ENPP1 with an equimolar or slight excess of BCP-1 to form the enzyme-inhibitor (EI) complex. b. After equilibrium is reached, rapidly dilute the EI complex 100-fold into a solution containing a high concentration of the substrate (p-NPP). c. Immediately monitor product formation at 405 nm over time.

  • Data Analysis: The rate of product formation will be slow initially and then increase as the inhibitor dissociates from the enzyme. The dissociation rate constant (k_off) is determined by fitting the progress curves to the appropriate kinetic model. The residence time (RT) is the reciprocal of k_off (RT = 1/k_off).

Expected Data Summary:

CompoundPredicted Residence Time (hours)
BCP-1Experimental Data
STF-1623> 24
AVA-NP-6952 - 4

Tier 2: Cellular Potency and Pathway Activation

Objective: To confirm that BCP-1 can effectively inhibit ENPP1 in a cellular context and subsequently activate the STING pathway.

Experiment 3: STING Pathway Activation in THP-1 Cells

Causality: This assay directly measures the desired downstream biological effect. Proving that ENPP1 inhibition by BCP-1 leads to STING activation is the critical link between target engagement and immunological function. We use THP-1-Dual™ reporter cells, which express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, providing a clean and quantifiable readout of STING pathway activation.

Protocol:

  • Cell Line: THP-1-Dual™ KI-hSTING-R232 cells (InvivoGen).

  • Procedure: a. Seed THP-1 cells in a 96-well plate. b. Add serial dilutions of BCP-1, STF-1623, or AVA-NP-695 to the cells. c. Add a sub-optimal concentration of 2'3'-cGAMP to the media. This mimics the cGAMP present in the TME that ENPP1 would normally degrade. d. Incubate for 24 hours. e. Collect the supernatant and measure luciferase activity using a luminometer and the appropriate substrate (e.g., QUANTI-Luc™).

  • Data Analysis: Plot the luciferase activity against the log concentration of the inhibitor to determine the EC50, the concentration at which BCP-1 potentiates the cGAMP signal by 50%.

Expected Data Summary:

CompoundPredicted EC50 (nM)
BCP-1Experimental Data
STF-16235 - 20
AVA-NP-69520 - 100

Tier 3: Functional Immuno-Oncology Characterization

Objective: To evaluate BCP-1's ability to stimulate an anti-tumor immune response in a more complex, multi-cell type environment simulating the TME.

Experiment 4: Co-Culture of Cancer and Immune Cells

Causality: This assay models the interplay between tumor cells (the source of cGAMP) and immune cells (the responders). Success here demonstrates that BCP-1 can bridge this communication gap to induce a functional anti-tumor response, specifically the production of key cytokines like IFN-β.

G Cancer MC38 Cancer Cells (High ENPP1, cGAS+) PBMC Human PBMCs (STING+) cGAMP cGAMP Cancer->cGAMP produces IFNb IFN-β (Cytokine Release) PBMC->IFNb secretes BCP1 BCP-1 ENPP1 ENPP1 BCP1->ENPP1 cGAMP->PBMC activates cGAMP->ENPP1 hydrolyzed by

Caption: Mechanism of BCP-1 in a co-culture system.

Protocol:

  • Cell Lines: MC38 mouse colon adenocarcinoma cells (high ENPP1 expression) and human Peripheral Blood Mononuclear Cells (PBMCs).

  • Procedure: a. Seed MC38 cells in a 96-well plate and allow them to adhere. b. Treat MC38 cells with a DNA-damaging agent (e.g., a low dose of cisplatin) to induce cGAMP production via cGAS activation. c. Add freshly isolated human PBMCs to the wells. d. Add serial dilutions of BCP-1 or comparator compounds. e. Co-culture for 48 hours.

  • Data Analysis: a. Collect the supernatant and quantify IFN-β and CXCL10 levels using an ELISA or Luminex assay. b. Measure cytotoxicity against MC38 cells by a standard cell viability assay (e.g., CellTiter-Glo).

Expected Data Summary:

CompoundIFN-β Fold Increase (vs. Vehicle)% MC38 Cell Killing
BCP-1Experimental DataExperimental Data
STF-1623HighHigh
AVA-NP-695Moderate-HighModerate-High
Vehicle1.0 (Baseline)Baseline

Synthesis and Outlook

This guide outlines a rigorous, logic-driven framework for the preclinical benchmarking of Benzyl 4-carbamothioylpiperidine-1-carboxylate (BCP-1) as a novel ENPP1 inhibitor. The tiered experimental approach ensures that resources are focused on candidates with demonstrated on-target biochemical activity, cellular potency, and functional immunological efficacy.

The key differentiators for BCP-1 will be its potency (IC50 and EC50), pharmacokinetics (inferred from residence time), and functional output (cytokine production and tumor cell killing). If BCP-1 demonstrates superior potency to AVA-NP-695 and a more optimized residence time than STF-1623 (e.g., long enough for durable effect but avoiding potential toxicity from permanent target inhibition), it would represent a highly promising candidate for advancement into in vivo animal models and subsequent clinical development. The ultimate goal is to develop a therapy that can safely and effectively unlock the patient's own immune system to fight cancer, particularly in tumors currently resistant to immunotherapy.

References

  • LARVOL Sigma. (n.d.). ENPP1 inhib News.
  • Technology Networks. (2025, September 8). Novel ENPP1-Blocking Drug Heats Up Cold Solid Tumors. Retrieved from [Link]

  • Insilico Medicine. (2025, July 22). Oral ENPP1 Inhibitor as Next Generation STING Modulator for Solid Tumors [Video]. YouTube. Retrieved from [Link]

  • Wang, S., et al. (2021). ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer. Proceedings of the National Academy of Sciences, 118(47), e2106853118. Retrieved from [Link]

  • Li, J., et al. (2023). Abstract 6398: Targeting ENPP1 to boost anti-tumor immunity during PARP inhibition. Cancer Research, 83(7_Supplement), 6398. Retrieved from [Link]

  • Wang, S., et al. (n.d.). ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway in breast cancer. eScholarship.org. Retrieved from [Link]

  • Li, L., & Goodarzi, H. (2022). ENPP1’s catalytic activity drives breast tumor growth and metastasis by restricting adaptive immune infiltration. PNAS. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, L. (2022). ENPP1’s regulation of extracellular cGAMP is a ubiquitous mechanism of attenuating STING signaling. PNAS. Retrieved from [Link]

  • Li, L., et al. (2014). Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs. Nature Chemical Biology, 10(12), 1043-1048. Retrieved from [Link]

  • Spandidos Publications. (n.d.). Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review). Spandidos Publications. Retrieved from [Link]

  • Zhang, X., et al. (2020). Agonists and Inhibitors of the cGAS-STING Pathway. Frontiers in Immunology, 11, 590823. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Computational Validation of Piperidine Inhibitor Binding Modes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide range of pharmaceuticals.[1] Its conformational flexibility and ability to engage in diverse interactions make it a versatile component in inhibitor design. However, this same flexibility presents a significant challenge: accurately predicting and validating its binding mode within a target protein. Misinterpreting the binding orientation can lead to costly and time-consuming detours in lead optimization.

This guide provides an in-depth comparison of computational methodologies for validating the binding mode of piperidine inhibitors. Moving beyond a simple recitation of steps, we will delve into the underlying principles, strategic choices, and the integration of different techniques to build a robust and trustworthy computational model.

The Imperative of a Multi-Faceted Approach: Beyond Single-Point Docking

A common pitfall in computational drug design is relying solely on the output of a molecular docking run. While docking is an indispensable tool for initial screening and hypothesis generation, its scoring functions are approximations of binding affinity and may not always capture the true binding pose, especially for flexible ligands like piperidines. A rigorous validation workflow, therefore, must be a multi-step, self-validating process.

Here, we will compare and contrast two pillars of computational validation: Molecular Docking and Molecular Dynamics (MD) Simulations . We will explore how they can be used in a synergistic manner to build confidence in a predicted binding mode.

Part 1: Molecular Docking – The Initial Hypothesis

Molecular docking serves as our starting point, rapidly generating plausible binding poses of a piperidine inhibitor within the active site of a target protein. The goal is to predict the most favorable orientation of the ligand by sampling various conformations and scoring them based on intermolecular interactions.

Choosing the Right Tool: A Comparative Overview

Several docking programs are available, each with its own set of algorithms and scoring functions. The choice of software can significantly impact the results.

Software Strengths Limitations Best For
AutoDock Vina - Fast and computationally efficient- Widely used and well-documented- Good for high-throughput virtual screening- Simplified scoring function may not be accurate for all systems- Limited treatment of protein flexibility- Initial screening of large compound libraries- Generating initial binding hypotheses
Schrödinger Glide - Highly accurate scoring functions- Sophisticated treatment of ligand and receptor flexibility- Integrated drug discovery suite- Commercial software with significant cost- Steeper learning curve- Lead optimization- Detailed binding mode analysis
GOLD - Excellent for handling ligand flexibility- Genetic algorithm allows for extensive conformational sampling- Multiple scoring functions available- Can be computationally intensive- Parameterization can be complex- Systems with highly flexible ligands- Cross-docking studies
Experimental Protocol: A Step-by-Step Guide to Molecular Docking with AutoDock Vina

This protocol outlines a standard workflow for docking a piperidine inhibitor. For this example, we will consider a generic piperidine derivative and a target protein.

1. Preparation of the Receptor (Protein):

  • Objective: To prepare the protein structure for docking by removing non-essential molecules, adding hydrogen atoms, and assigning partial charges.

  • Steps:

    • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).[2][3] It is crucial to select a high-resolution crystal structure, preferably with a co-crystallized ligand similar to the piperidine inhibitor.

    • Clean the PDB File: Remove water molecules, co-solvents, and any existing ligands from the PDB file. This is typically done using molecular visualization software like PyMOL or Chimera.

    • Add Hydrogens: Add hydrogen atoms to the protein, as they are often not resolved in crystal structures. This is critical for accurately modeling hydrogen bonds.

    • Assign Charges: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used.

    • Convert to PDBQT Format: Convert the prepared protein file into the PDBQT format required by AutoDock Vina. This can be done using AutoDock Tools.[4]

2. Preparation of the Ligand (Piperidine Inhibitor):

  • Objective: To generate a 3D conformation of the piperidine inhibitor and prepare it for docking.

  • Steps:

    • Generate 3D Structure: The 3D structure of the piperidine derivative can be generated from its 2D representation using software like Open Babel or ChemDraw.

    • Energy Minimization: Perform an energy minimization of the ligand's 3D structure to obtain a low-energy conformation.

    • Assign Charges and Torsion Angles: Assign Gasteiger charges and define the rotatable bonds (torsions) within the ligand. This allows the docking program to explore different conformations.

    • Convert to PDBQT Format: Convert the prepared ligand file into the PDBQT format.

3. Setting up the Docking Grid and Running the Simulation:

  • Objective: To define the search space for the docking calculation and run the simulation.

  • Steps:

    • Define the Grid Box: Define a 3D grid box that encompasses the active site of the protein. The size and center of the grid box are critical parameters that should be chosen carefully based on the location of the known binding site.

    • Run AutoDock Vina: Execute the docking calculation using the prepared receptor and ligand files, along with the grid parameters. Vina will generate a set of predicted binding poses, ranked by their binding affinity scores.

4. Analysis of Docking Results:

  • Objective: To analyze the predicted binding poses and select the most plausible one for further validation.

  • Steps:

    • Visualize Poses: Visualize the top-ranked binding poses in the context of the protein's active site using PyMOL or Chimera.

    • Analyze Interactions: Examine the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the protein for each pose.

    • Compare with Experimental Data: If available, compare the predicted binding mode with experimental data, such as structure-activity relationships (SAR) or a co-crystal structure of a similar ligand.

Part 2: Molecular Dynamics (MD) Simulations – Adding the Dimension of Time

While docking provides a static snapshot of the binding event, MD simulations introduce the element of time, allowing us to observe the dynamic behavior of the protein-ligand complex in a simulated physiological environment. This is crucial for assessing the stability of the docked pose and refining the binding mode.

Why MD is Essential for Validating Piperidine Inhibitor Binding

The conformational flexibility of the piperidine ring and its substituents can lead to multiple low-energy binding modes that are difficult to distinguish with docking alone. MD simulations can help to:

  • Assess Pose Stability: Determine if the docked pose is stable over time or if the ligand reorients to a different binding mode.

  • Refine the Binding Mode: Observe subtle conformational changes in both the ligand and the protein that can lead to a more accurate binding model.

  • Characterize Water-Mediated Interactions: Explicitly model the role of water molecules in mediating protein-ligand interactions, which is often neglected in docking.

  • Estimate Binding Free Energy: Employ more rigorous methods like MM/PBSA or MM/GBSA to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores.[5][6]

Experimental Protocol: A Step-by-Step Guide to MD Simulations with GROMACS

This protocol outlines a general workflow for running an MD simulation of a protein-piperidine inhibitor complex, starting from a docked pose.

1. System Preparation:

  • Objective: To prepare the protein-ligand complex for simulation by creating a topology and placing it in a simulation box with solvent.

  • Steps:

    • Choose a Force Field: Select an appropriate force field for both the protein (e.g., CHARMM36m, AMBER14SB) and the ligand (e.g., CGenFF, GAFF).[7][8][9] The choice of force field is critical for the accuracy of the simulation.

    • Generate Ligand Topology: Generate the topology and parameter files for the piperidine inhibitor. This can be a complex step, and tools like the CHARMM General Force Field (CGenFF) server or Amber's antechamber are commonly used.[10]

    • Create the Complex: Combine the protein and ligand coordinates into a single file.

    • Define the Simulation Box: Place the complex in a simulation box of appropriate size and shape (e.g., cubic, dodecahedron).

    • Solvate the System: Fill the simulation box with water molecules (e.g., TIP3P, SPC/E).

    • Add Ions: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic a physiological salt concentration.

2. Simulation Protocol:

  • Objective: To run the MD simulation through a series of energy minimization, equilibration, and production steps.

  • Steps:

    • Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes.

    • Equilibration (NVT and NPT): Equilibrate the system in two phases:

      • NVT (Canonical Ensemble): Heat the system to the desired temperature while keeping the volume constant. Position restraints are typically applied to the protein and ligand to allow the solvent to equilibrate around them.

      • NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at the desired temperature and pressure. The position restraints on the protein and ligand are gradually released.

    • Production MD: Run the production simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

3. Analysis of MD Trajectories:

  • Objective: To analyze the MD trajectory to assess the stability of the binding pose and characterize the protein-ligand interactions.

  • Steps:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone to assess the overall stability of the system. A stable RMSD for the ligand suggests a stable binding pose.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions that may be involved in ligand binding.

    • Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds, hydrophobic contacts, and other key interactions between the piperidine inhibitor and the protein.

    • Clustering Analysis: Perform a clustering analysis on the ligand's conformations to identify the most populated binding poses.

    • Binding Free Energy Calculations: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy from the MD trajectory.

Synergistic Workflow for High-Confidence Binding Mode Validation

The true power of these computational techniques lies in their integration. A robust workflow for validating the binding mode of a piperidine inhibitor should follow a logical progression, with each step building upon the last.

G cluster_0 Molecular Docking cluster_1 Molecular Dynamics Simulation Docking_Start Start: Piperidine Inhibitor & Target Protein Docking_Prep Prepare Receptor & Ligand Docking_Start->Docking_Prep Docking_Run Run Docking (e.g., AutoDock Vina) Docking_Prep->Docking_Run Docking_Poses Generate Ranked Binding Poses Docking_Run->Docking_Poses Docking_Analysis Analyze Poses & Interactions Docking_Poses->Docking_Analysis Docking_Hypothesis Select Plausible Binding Hypothesis Docking_Analysis->Docking_Hypothesis MD_Start Input: Docked Pose Docking_Hypothesis->MD_Start Proceed if pose is reasonable MD_Setup System Setup (Force Field, Solvent) MD_Start->MD_Setup MD_Sim Run MD Simulation (GROMACS, AMBER) MD_Setup->MD_Sim MD_Trajectory Generate Trajectory MD_Sim->MD_Trajectory MD_Analysis Analyze Stability, Interactions, Free Energy MD_Trajectory->MD_Analysis MD_Validation Validated Binding Mode MD_Analysis->MD_Validation MD_Validation->Docking_Analysis Refine hypothesis based on MD insights

Caption: Integrated workflow for computational validation of inhibitor binding modes.

Case Study: Piperidine Inhibitors of Anaplastic Lymphoma Kinase (ALK)

To illustrate these principles, let's consider the development of piperidine carboxamides as potent and selective ALK inhibitors.[11] Early drug discovery efforts would have likely employed molecular docking to understand how these compounds bind to the ALK active site. Docking studies would have provided initial hypotheses about the key interactions, such as hydrogen bonds with the hinge region and hydrophobic interactions in the back pocket.

However, to gain a deeper understanding of the binding dynamics and to optimize the inhibitors for improved potency and selectivity, MD simulations would be indispensable. MD could reveal, for instance, the role of specific water molecules in mediating interactions or the conformational changes in the P-loop of the kinase upon inhibitor binding. By comparing the dynamic behavior of different piperidine derivatives, researchers could rationalize their structure-activity relationships and guide the design of next-generation inhibitors with enhanced properties.

Conclusion: A Commitment to Rigor

The computational validation of the binding mode of piperidine inhibitors is not a one-shot process but an iterative and multi-faceted endeavor. By judiciously combining the speed of molecular docking with the rigor of molecular dynamics simulations, researchers can build a high-confidence model of the protein-ligand interaction. This robust understanding is fundamental for accelerating the drug discovery process, enabling the rational design of more potent, selective, and ultimately, more effective therapeutics. The insights gained from these computational approaches, when integrated with experimental validation, provide a powerful platform for advancing the development of novel piperidine-based drugs.

References

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  • DrugBank. (n.d.). PubChem. Retrieved from [Link]

  • Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. (2024). PubMed Central. Retrieved from [Link]

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  • Insight into the Inhibitory Mechanism of Aryl Formyl Piperidine Derivatives on Monoacylglycerol Lipase through Molecular Dynamics Simulations. (2022). PubMed Central. Retrieved from [Link]

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  • Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. (2025). ResearchGate. Retrieved from [Link]

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  • Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Exploring the Limits of the Generalized CHARMM and AMBER Force Fields through Predictions of Hydration Free Energy of Small Molecules. (2024). Journal of Chemical Information and Modeling. Retrieved from [Link]

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  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Retrieved from [Link]

  • DFT and molecular simulation validation of the binding activity of PDEδ inhibitors for repression of oncogenic k-Ras. (2024). PLOS One. Retrieved from [Link]

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  • Piperidines as dual inhibitors of tyrosinase and pancreatic lipase: in vitro and in silico mechanistic insights. (2025). Taylor & Francis Online. Retrieved from [Link]

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  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2025). MDPI. Retrieved from [Link]

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  • Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis. (n.d.). PubMed Central. Retrieved from [Link]

  • What is DrugBank Database? How To Use It For Your Research? A Step-by-Step Guide for Beginners. (2024). YouTube. Retrieved from [Link]

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  • Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma. (2025). PubMed Central. Retrieved from [Link]

  • Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma. (2025). MDPI. Retrieved from [Link]

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